molecular formula C20H38O2 B3430571 Ethyl Oleate CAS No. 85049-36-1

Ethyl Oleate

Katalognummer: B3430571
CAS-Nummer: 85049-36-1
Molekulargewicht: 310.5 g/mol
InChI-Schlüssel: LVGKNOAMLMIIKO-QXMHVHEDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl oleate is a long-chain fatty acid ethyl ester resulting from the formal condensation of the carboxy group of oleic acid with the hydroxy group of ethanol. It has a role as a plant metabolite and an acaricide. It is functionally related to an oleic acid.
This compound has been reported in Aristolochia fontanesii, Mitracarpus hirtus, and other organisms with data available.
RN given refers to (Z)-isome

Eigenschaften

IUPAC Name

ethyl (Z)-octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H38O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h11-12H,3-10,13-19H2,1-2H3/b12-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVGKNOAMLMIIKO-QXMHVHEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H38O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3047633
Record name Ethyl oleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3047633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear yellow liquid; [Sigma-Aldrich MSDS], oily, slightly yellowish liquid with a floral odour
Record name Ethyl oleate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20786
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Ethyl oleate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/367/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

insoluble in water; soluble in ether, Soluble (in ethanol)
Record name Ethyl oleate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/367/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.868-0.873
Record name Ethyl oleate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/367/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

111-62-6, 85049-36-1
Record name Ethyl oleate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111-62-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl oleate [NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111626
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl oleate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229428
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-Octadecenoic acid (9Z)-, ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethyl oleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3047633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fatty acids, C16-18 and C18-unsatd., Et esters
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.077.432
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Ethyl oleate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.536
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYL OLEATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z2Z439864Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

What are the physicochemical properties of Ethyl Oleate for research applications?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl oleate (B1233923), the fatty acid ester formed from the condensation of oleic acid and ethanol (B145695), is a colorless to pale yellow, oily liquid.[1][2][3][4] It is a versatile excipient in pharmaceutical formulations, primarily utilized for its solvent properties and biocompatibility.[5][6] This technical guide provides an in-depth overview of the physicochemical properties of ethyl oleate relevant to its application in research and drug development, alongside detailed experimental methodologies and visual workflows.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are crucial for its application in pharmaceutical sciences. These properties influence its behavior as a solvent, its stability, and its interaction with active pharmaceutical ingredients (APIs) and other excipients.

General and Physical Properties

A summary of the key physical and chemical identifiers for this compound is presented in Table 1.

Table 1: General and Physical Properties of this compound

PropertyValueReferences
Chemical Name (Z)-9-Octadecenoic acid, ethyl ester[7]
Synonyms Ethyl (9Z)-octadec-9-enoate, Oleic acid ethyl ester[2]
CAS Number 111-62-6[2]
Molecular Formula C₂₀H₃₈O₂[1][2]
Molecular Weight 310.51 g/mol [8][9]
Appearance Colorless to light yellow, oily liquid[1][2]
Odor Slight, but not rancid[10]
Taste Resembles that of olive oil[10]
Quantitative Physicochemical Data

The quantitative physicochemical parameters of this compound are detailed in Table 2, providing essential data for formulation development.

Table 2: Quantitative Physicochemical Properties of this compound

PropertyValueReferences
Density 0.87 g/cm³ at 25 °C[1][8][11]
Melting Point -32 °C[1][8][11]
Boiling Point 216–218 °C at 15 mmHg[1][11]
Flash Point > 113 °C[2]
Viscosity Not less than 5.15 centipoise[7]
Refractive Index n20/D 1.451[8][11]
Solubility in Water Insoluble[1][2]
Solubility in Organic Solvents Soluble in alcohol, ether, and most organic solvents[10]
Acid Value Not more than 0.5 mg KOH/g[7]
Iodine Value 75 - 85[7]
Saponification Value 177 - 188[7]

Experimental Protocols

Accurate determination of the physicochemical properties of this compound is critical for its use in research and pharmaceutical manufacturing. The following are detailed methodologies for key experiments.

Viscosity Determination (Capillary Viscometer Method - USP <911>)

The viscosity of this compound is determined using a capillary viscometer, such as an Ostwald or Ubbelohde type, following the general principles outlined in USP General Chapter <911>.[1][12][13]

Apparatus:

  • Capillary viscometer (e.g., Ubbelohde type)

  • Constant-temperature water bath

  • Stopwatch

  • Pipettes

Procedure:

  • Ensure the viscometer is clean and dry.

  • Equilibrate the this compound sample to the specified temperature (e.g., 20 °C) in the constant-temperature water bath.[7]

  • Introduce a precise volume of the equilibrated this compound into the viscometer.

  • Allow the sample to thermally equilibrate within the viscometer for a designated period.

  • Apply suction or pressure to draw the liquid up through the capillary tube to a point above the upper timing mark.

  • Release the pressure or suction and simultaneously start the stopwatch as the liquid meniscus passes the upper timing mark.

  • Stop the stopwatch as the meniscus passes the lower timing mark.

  • Record the flow time in seconds.

  • Repeat the measurement at least two more times to ensure reproducibility.

  • The kinematic viscosity is calculated using the viscometer constant and the average flow time. The dynamic viscosity is then calculated by multiplying the kinematic viscosity by the density of this compound at the same temperature.[12]

Acid Value Determination

The acid value represents the quantity of potassium hydroxide (B78521) (in mg) required to neutralize the free acids in one gram of the substance.[11][14]

Apparatus:

  • Conical flask

  • Burette

  • Pipettes

  • Heating mantle (if necessary)

Reagents:

  • Solvent mixture: Equal volumes of ethanol (95%) and ether, neutralized to phenolphthalein (B1677637).

  • Phenolphthalein indicator solution.

  • 0.1 M Potassium Hydroxide (KOH) solution, standardized.

Procedure:

  • Accurately weigh approximately 10 g of this compound into a conical flask.[11]

  • Add 50 mL of the neutralized solvent mixture and shake to dissolve the sample. Gentle warming may be applied if necessary.[11][14]

  • Add a few drops of phenolphthalein indicator solution.

  • Titrate with 0.1 M KOH solution, shaking continuously, until a faint pink color persists for at least 30 seconds.[11]

  • Record the volume of KOH solution used.

  • The acid value is calculated using the formula: Acid Value = (V × M × 56.1) / W Where:

    • V = volume of KOH solution in mL

    • M = molarity of the KOH solution

    • 56.1 = molecular weight of KOH

    • W = weight of the this compound sample in g

Iodine Value Determination

The iodine value is a measure of the degree of unsaturation of a fat or oil and is expressed as the weight of iodine (in g) absorbed by 100 g of the sample.[11][15]

Apparatus:

  • Iodine flask

  • Burette

  • Pipettes

Reagents:

  • Carbon tetrachloride or chloroform

  • Wijs solution (iodine monochloride)

  • Potassium iodide (KI) solution (10%)

  • Standardized 0.1 N sodium thiosulfate (B1220275) solution

  • Starch indicator solution

Procedure:

  • Accurately weigh an appropriate amount of this compound (the amount depends on the expected iodine value) into an iodine flask.

  • Dissolve the sample in 10-15 mL of carbon tetrachloride or chloroform.[15]

  • Add a precise volume (e.g., 25 mL) of Wijs solution, stopper the flask, and swirl to mix.

  • Store the flask in the dark for 30 minutes.[15]

  • Add 20 mL of 10% KI solution and 150 mL of water.

  • Titrate the liberated iodine with standardized 0.1 N sodium thiosulfate solution, shaking vigorously, until the yellow color almost disappears.

  • Add a few drops of starch indicator and continue the titration until the blue color is discharged.

  • Perform a blank determination under the same conditions.

  • The iodine value is calculated using the formula: Iodine Value = [(B - S) × N × 12.69] / W Where:

    • B = volume of sodium thiosulfate solution for the blank in mL

    • S = volume of sodium thiosulfate solution for the sample in mL

    • N = normality of the sodium thiosulfate solution

    • W = weight of the sample in g

Determination of Octanol-Water Partition Coefficient (Log P)

The octanol-water partition coefficient (Log P) is a measure of a compound's lipophilicity. The shake-flask method followed by HPLC analysis is a common technique.[16][17]

Apparatus:

  • Separatory funnel

  • Mechanical shaker

  • Centrifuge

  • HPLC system with a suitable detector

Reagents:

  • n-Octanol, analytical grade

  • Purified water

  • Buffer solution (e.g., phosphate (B84403) buffer, pH 7.4)

Procedure:

  • Pre-saturate the n-octanol with water and the water (or buffer) with n-octanol by shaking them together and allowing the phases to separate.

  • Accurately weigh a small amount of this compound and dissolve it in one of the pre-saturated phases.

  • Add a known volume of the second pre-saturated phase to the first in a separatory funnel.

  • Shake the funnel for a sufficient time to allow for partitioning equilibrium to be reached.

  • Allow the two phases to separate completely. Centrifugation may be used to aid separation.

  • Carefully withdraw an aliquot from each phase.

  • Determine the concentration of this compound in each phase using a validated HPLC method.

  • The partition coefficient (P) is calculated as the ratio of the concentration of this compound in the octanol (B41247) phase to its concentration in the aqueous phase.

  • Log P is the logarithm of the partition coefficient.

Applications in Research and Drug Delivery

This compound is widely employed in pharmaceutical research, particularly as a vehicle for lipophilic drugs in various dosage forms.[5][6][18] Its favorable properties, such as being less viscous than fixed oils and more rapidly absorbed by body tissues, make it a suitable choice for parenteral, oral, and topical formulations.[12][19]

Role in Lipid-Based Drug Delivery Systems

This compound is a key component in the formulation of lipid-based drug delivery systems, such as self-microemulsifying drug delivery systems (SMEDDS) and nanostructured lipid carriers (NLCs).[20][21] These systems are designed to enhance the solubility and bioavailability of poorly water-soluble drugs.[22]

The following diagram illustrates a typical workflow for the preparation of a SMEDDS formulation using this compound as the oil phase.

SMEDDS_Workflow A Component Selection B Solubility Studies A->B Select oil, surfactant, co-surfactant C Drug + this compound (Oil) B->C D Surfactant B->D E Co-surfactant B->E F Homogeneous Mixture (Vortex Mixing) C->F D->F E->F G Aqueous Titration F->G Titrate with water H Pseudo-ternary Phase Diagram Construction G->H I Identification of Microemulsion Region H->I J Optimized SMEDDS Formulation I->J Select optimal ratios K Characterization (Droplet Size, Zeta Potential, etc.) J->K

Caption: Workflow for the formulation of a Self-Microemulsifying Drug Delivery System (SMEDDS).

The diagram below outlines the high-pressure homogenization method for preparing NLCs, where this compound serves as the liquid lipid.

NLC_Workflow A Lipid Phase Preparation C Solid Lipid + this compound (Liquid Lipid) + Drug A->C B Aqueous Phase Preparation E Aqueous Surfactant Solution B->E D Heat above lipid melting point C->D G Pre-emulsion Formation (High-shear mixing) D->G F Heat to same temperature E->F F->G H High-Pressure Homogenization G->H I Cooling and NLC Formation H->I J Characterization (Particle Size, PDI, EE%) I->J

Caption: Workflow for the preparation of Nanostructured Lipid Carriers (NLCs) via high-pressure homogenization.

Stability and Storage

This compound is susceptible to oxidation upon exposure to air, leading to an increase in the peroxide value.[4][10] It should be stored in tight, light-resistant containers.[7] To extend its shelf life, the inclusion of suitable antioxidants is common practice.[3] For partially filled containers, replacing the air with an inert gas like nitrogen is recommended.[10]

Conclusion

This compound is a well-characterized excipient with a range of physicochemical properties that make it highly valuable for research and pharmaceutical applications, particularly in the formulation of poorly soluble drugs. Its role as a solvent and a key component in advanced drug delivery systems like SMEDDS and NLCs is well-established. A thorough understanding of its properties and the experimental methods for their determination is essential for the successful development of safe and effective drug products.

References

A Comprehensive Technical Guide to the Synthesis of High-Purity Ethyl Oleate for Laboratory Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the primary methodologies for synthesizing high-purity ethyl oleate (B1233923), a crucial fatty acid ester used extensively in pharmaceutical formulations, drug delivery systems, and as a laboratory solvent.[1][2] Ethyl oleate serves as a versatile vehicle for lipophilic drugs, particularly steroids and hormones, enhancing their bioavailability.[2] Its properties, similar to almond and peanut oil but with lower viscosity, allow for more rapid absorption by body tissues.[3][4] This document details established synthesis protocols, including Fischer esterification, transesterification, and enzymatic methods, along with purification techniques and analytical quality control.

Synthesis Methodologies

The selection of a synthesis method depends on factors such as the starting material, desired purity, yield, and environmental considerations. This section explores the most common laboratory-scale synthesis routes.

Fischer-Speier Esterification

Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid (oleic acid) and an alcohol (ethanol) to form an ester and water.[5][6] The reaction is reversible, and to drive the equilibrium towards the product, an excess of the alcohol is typically used, or water is removed as it is formed, often with a Dean-Stark apparatus.[5][7]

Fischer_Esterification_Workflow reactants Oleic Acid + Excess Ethanol (B145695) reflux Heat / Reflux (e.g., 78-90°C) with Water Removal (Dean-Stark Trap) reactants->reflux Reaction catalyst Acid Catalyst (H₂SO₄, p-TsOH, or Amberlyst® 15) catalyst->reflux crude_product Crude this compound + Catalyst + Water + Excess Ethanol reflux->crude_product purification Purification crude_product->purification Work-up final_product High-Purity This compound purification->final_product

Caption: Workflow for this compound synthesis via Fischer Esterification.

Experimental Protocol: Acid-Catalyzed Esterification with Dean-Stark Trap [7]

  • Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Reagents: To the flask, add oleic acid and ethanol. A significant molar excess of ethanol (e.g., 9:1 ethanol to oleic acid) is recommended to favor product formation.[7]

  • Catalyst: Add a strong acid catalyst, such as concentrated sulfuric acid (e.g., 3% w/w of oleic acid) or p-toluenesulfonic acid.[7][8] Alternatively, a solid acid catalyst like Amberlyst® 15 (e.g., 5% w/w) can be used for easier removal.[3]

  • Reaction: Heat the mixture to reflux (approximately 90°C). Water produced during the reaction will be collected in the Dean-Stark trap, driving the equilibrium toward the ester.

  • Monitoring: Continue the reaction for several hours (e.g., 10 hours) or until no more water is collected.[7] The reaction progress can be monitored by analyzing aliquots using gas chromatography (GC) or by measuring the acid value of the mixture.[9]

  • Work-up: After cooling, if a liquid acid catalyst was used, neutralize the mixture by washing it with a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases. Follow with a wash using a saturated sodium chloride solution (brine).[8][10] If a solid catalyst was used, it can be removed by simple filtration.

  • Isolation: Separate the organic layer, dry it over an anhydrous salt like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and remove the excess ethanol under reduced pressure.[8]

  • Purification: For high purity, distill the crude product under reduced pressure (e.g., 216-218 °C at 15 mmHg) to isolate the this compound.[4][11]

Table 1: Comparison of Fischer Esterification Conditions and Outcomes

Catalyst Molar Ratio (Ethanol:Oleic Acid) Temperature (°C) Time (h) Conversion / Yield Reference
H₂SO₄ (3%) 9:1 90 10 98.78% Conversion [7]
[SB3-12][HSO₄] (5 wt%) 3:1 78 3 >97% Conversion [9]
Amberlyst® 15 (5% w/w) 2:1 65 60 95% Yield [3]

| H₂SO₄ (conc.) | N/A (Ethanol as solvent) | Reflux | 2 | 95% Yield |[8] |

Base-Catalyzed Transesterification

Transesterification is commonly used to produce fatty acid esters (biodiesel) from triglycerides found in vegetable oils or animal fats.[12] In this process, a triglyceride reacts with an alcohol in the presence of a strong base catalyst (e.g., NaOH or KOH) to produce a mixture of fatty acid ethyl esters and glycerol (B35011).[13][14]

Transesterification_Workflow reactants High-Oleic Oil (Triglyceride) + Ethanol reaction Heat / Stir (e.g., 60-70°C) reactants->reaction catalyst Base Catalyst (NaOH or KOH) catalyst->reaction separation Phase Separation reaction->separation ester_phase This compound Phase (Upper Layer) separation->ester_phase Crude Product glycerol_phase Glycerol Phase (Lower Layer) separation->glycerol_phase Byproduct purification Purification (Washing, Drying, Distillation) ester_phase->purification final_product High-Purity This compound purification->final_product

Caption: Workflow for this compound synthesis via Transesterification.

Experimental Protocol: Base-Catalyzed Transesterification [12]

  • Catalyst Preparation: Dissolve the base catalyst (e.g., potassium hydroxide) in the calculated amount of absolute ethanol with stirring until fully dissolved.

  • Reaction Setup: Gently heat the high-oleic acid oil (e.g., from sunflower or olive oil) in a flask to around 60°C with stirring.[3][12]

  • Reaction: Add the alcohol-catalyst mixture to the heated oil. Cover the flask to prevent alcohol evaporation and continue to stir at a moderate speed while maintaining the temperature at 60°C for approximately 60 minutes.[12]

  • Phase Separation: After the reaction, transfer the mixture to a separatory funnel and allow it to cool and separate into two layers for at least 20 minutes. The upper layer is the ethyl ester (biodiesel) phase, and the lower layer is crude glycerol.[3][12]

  • Isolation: Carefully drain and remove the lower glycerol layer.

  • Purification: Wash the remaining ester phase with water to remove any residual catalyst and glycerol. Neutralization can be performed with a few drops of HCl, followed by washing with water until neutral.[3] Dry the product over an anhydrous salt and purify further by vacuum distillation.[3]

Table 2: Transesterification Conditions and Outcomes

Starting Material Catalyst Reactant Ratio (Oil:Ethanol) Purity Yield Reference
High Oleic Acid Waste (HOW) NaOH 6:1 (w/w) 86.16% 96.35% [13][14][15]
Oleic Sunflower Oil NaOMe N/A 98.2% (composition) N/A [3]

| Vegetable Oil | KOH | 100g oil to calculated ethanol | N/A | N/A |[12] |

Enzymatic Synthesis (Lipase-Catalyzed)

Enzymatic esterification using lipases offers a green alternative to chemical catalysis, proceeding under milder conditions with high specificity, which can reduce byproduct formation.[1][16] The reaction can be performed in an organic solvent or in a solvent-free system.[17][18]

Enzymatic_Synthesis_Workflow reactants Oleic Acid + Ethanol + Organic Solvent (optional) reaction Incubate / Stir (e.g., 45-55°C) reactants->reaction catalyst Immobilized Lipase (B570770) catalyst->reaction filtration Catalyst Removal (Filtration) reaction->filtration filtration->catalyst Recycle crude_product Crude this compound + Solvent filtration->crude_product purification Solvent Evaporation & Purification crude_product->purification final_product High-Purity This compound purification->final_product

Caption: Workflow for this compound synthesis via Lipase Catalysis.

Experimental Protocol: Lipase-Catalyzed Synthesis [16][17]

  • Setup: In a screw-capped glass vial or batch reactor, combine oleic acid, ethanol, and an organic solvent (e.g., n-hexane or n-nonane).[16][17]

  • Catalyst: Add the lipase biocatalyst (e.g., from Rhizopus sp. or Bacillus coagulans, often immobilized on a support).[16][17]

  • Additives (Optional): Add a molecular sieve to the reaction mixture to adsorb the water byproduct, which can improve the conversion rate.[16]

  • Reaction: Incubate the mixture at a controlled temperature (e.g., 45-55°C) with shaking or magnetic stirring for the required duration (e.g., 1 to 18 hours).[16][17]

  • Isolation: After the reaction, separate the biocatalyst by filtration. The catalyst can often be washed and reused.

  • Purification: Remove the solvent by evaporation. The remaining crude this compound can be purified by standard methods if necessary.

Table 3: Comparison of Enzymatic Synthesis Conditions and Outcomes

Lipase Source Molar Ratio (Oleic Acid:Ethanol) Temperature (°C) Time (h) Conversion Reference
Rhizopus sp. 1:5 45 1 ~100% [17][19]
Bacillus coagulans MTCC-6375 1:1.3 or 1:1 55 18 ~53% [16]
Bacillus coagulans MTCC-6375 (with molecular sieve) 1:1.3 or 1:1 55 18 ~58% [16]

| Candida antarctica (NS 88011) | 1:2 (Ethylene Glycol) | 70 | 32 | >99% |[18] |

Purification and Quality Control

Achieving high purity is critical for laboratory and pharmaceutical applications. The primary purification method following synthesis and initial work-up is vacuum distillation.

General Purification Workflow

  • Neutralization: Wash the crude product with a basic solution (e.g., 5% NaHCO₃) to remove any residual acid catalyst.[10]

  • Washing: Wash with water and then brine to remove water-soluble impurities.[10]

  • Drying: Dry the organic phase over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).[8]

  • Distillation: Perform fractional distillation under reduced pressure to separate the this compound from any remaining starting materials or byproducts.[4]

Analytical Techniques for Quality Control

  • Gas Chromatography (GC): The most common method to assess purity. An assay of ≥97.0% is typical for analytical standards.[11] A common setup uses a capillary column like a CP-Sil 88.[3]

  • Infrared (IR) Spectroscopy: Used to confirm the presence of the ester functional group. A characteristic strong carbonyl (C=O) stretch appears around 1736 cm⁻¹.[20]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to confirm the structure and for quantitative analysis of the final product and any impurities.[21]

Table 4: Key Physical and Chemical Properties of this compound

Property Value Reference
Molecular Formula C₂₀H₃₈O₂ [1]
Molecular Weight 310.51 g/mol [11]
Appearance Colorless to pale yellow oily liquid [1][3]
Boiling Point 216-218 °C / 15 mmHg [11]
Melting Point -32 °C [11]
Density 0.87 g/mL at 25 °C [11]
Refractive Index n20/D 1.451 [11]

| Solubility | Insoluble in water; soluble in most organic solvents |[1] |

Storage and Handling

This compound can oxidize upon exposure to air and light.[3] For long-term stability, it should be stored in a cool, dry, and dark place in a well-closed container, preferably under an inert atmosphere like nitrogen. The addition of a suitable antioxidant (e.g., a mixture of propyl gallate, BHA, and BHT) can extend its shelf life.[3]

References

Spectroscopic Characterization of Ethyl Oleate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of ethyl oleate (B1233923) using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. Ethyl oleate, the ethyl ester of oleic acid, is a common fatty acid ester with applications in the pharmaceutical industry as a solvent, emollient, and vehicle for drug delivery. Its precise characterization is crucial for quality control, formulation development, and stability studies. This document outlines detailed experimental protocols and presents key spectroscopic data in a clear, tabular format to aid in its identification and analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopic Data of this compound

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the various proton environments in the molecule. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference, such as tetramethylsilane (B1202638) (TMS).

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Integration
-CH₃ (terminal methyl of oleate chain)~ 0.88Triplet3H
-CH₂- (of ethyl group)~ 1.25Triplet3H
-(CH₂)n- (saturated methylene (B1212753) chain)~ 1.28 - 1.32Multiplet~20H
-CH₂-CH₂-C=O~ 1.62Multiplet2H
-CH₂-C=C- (allylic)~ 2.01Multiplet4H
-CH₂-C=O (α to carbonyl)~ 2.28Triplet2H
-O-CH₂- (of ethyl group)~ 4.12Quartet2H
-CH=CH- (olefinic)~ 5.34Multiplet2H

Note: Chemical shifts can vary slightly depending on the solvent and concentration.[1][2]

¹³C NMR Spectroscopic Data of this compound

The ¹³C NMR spectrum provides information on the different carbon environments within the this compound molecule.

Carbon Assignment Chemical Shift (δ, ppm)
-C H₃ (terminal methyl of oleate chain)~ 14.1
-C H₃ (of ethyl group)~ 14.3
Saturated carbons of oleate chain~ 22.7 - 31.9
-C H₂-C=C- (allylic)~ 27.2
Olefinic carbons~ 129.7, 130.0
-O-C H₂-~ 60.1
C =O (carbonyl)~ 173.9

Note: Chemical shifts can vary slightly depending on the solvent and concentration.[3][4]

Experimental Protocol for NMR Spectroscopy

1.3.1. Sample Preparation

  • Sample Purity: Ensure the this compound sample is of high purity to avoid signals from impurities that could complicate spectral interpretation.

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for fatty acid esters.

  • Concentration:

    • For ¹H NMR, a concentration of 5-25 mg of this compound in 0.6-0.7 mL of deuterated solvent is typically sufficient.

    • For ¹³C NMR, a more concentrated sample (50-100 mg) is often required due to the lower natural abundance of the ¹³C isotope.[5]

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solvent (typically 0.03% v/v) for accurate chemical shift referencing.[5]

  • Homogenization: Thoroughly mix the sample to ensure a homogeneous solution. The sample can be filtered through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.[5]

1.3.2. Instrument Parameters

The following are typical acquisition parameters. Optimization may be required based on the specific instrument and experimental goals.

  • ¹H NMR Spectroscopy:

    • Spectrometer Frequency: 400 MHz or higher for better signal dispersion.[5]

    • Pulse Sequence: Standard single-pulse experiment.

    • Acquisition Time: 2-4 seconds.[5]

    • Relaxation Delay: 1-5 seconds. For quantitative analysis, a longer relaxation delay (8-10 seconds) is recommended to ensure complete relaxation of all protons.[2][5]

    • Number of Scans: 8-16 scans are generally sufficient for a good signal-to-noise ratio.[5]

  • ¹³C NMR Spectroscopy:

    • Spectrometer Frequency: 100 MHz (corresponding to a 400 MHz ¹H instrument) or higher.[5]

    • Pulse Sequence: Standard single-pulse with proton decoupling.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-10 seconds.

    • Number of Scans: A higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

FTIR Spectroscopic Data of this compound

The FTIR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its functional groups.

Wavenumber (cm⁻¹) Functional Group Vibrational Mode
~ 3005=C-H (alkene)Stretching
~ 2923C-H (alkane)Asymmetric Stretching
~ 2853C-H (alkane)Symmetric Stretching
~ 1736 - 1747C=O (ester)Stretching
~ 1462-CH₂-Bending (Scissoring)
~ 1373-CH₃Bending (Symmetric)
~ 1178C-O (ester)Asymmetric Stretching
~ 1033C-O (ester)Symmetric Stretching
~ 722-(CH₂)n-Rocking

Note: Peak positions can have slight variations.[6][7][8]

Experimental Protocol for FTIR Spectroscopy

2.2.1. Sample Preparation

  • Method: For a liquid sample like this compound, the simplest method is to use a neat (undiluted) sample.

  • Attenuated Total Reflectance (ATR): Place a small drop of the this compound sample directly onto the ATR crystal. This is a common and convenient method for liquids.

  • Transmission: Alternatively, place a drop of the sample between two salt plates (e.g., KBr or NaCl) to create a thin liquid film.

2.2.2. Instrument Parameters

  • Spectrometer: A standard benchtop FTIR spectrometer is suitable.

  • Scan Range: Typically, the spectrum is recorded in the mid-infrared region, from 4000 to 400 cm⁻¹.

  • Resolution: A resolution of 4 cm⁻¹ is generally sufficient for routine analysis.

  • Number of Scans: Co-adding 16 to 32 scans will provide a spectrum with a good signal-to-noise ratio.

  • Background Spectrum: Record a background spectrum of the empty ATR crystal or salt plates before running the sample. This will be automatically subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor) and the sample holder.

Visualizations

Molecular Structure of this compound

ethyl_oleate_structure C18 C18 C17 C17 C18->C17 ... C10 C10 C9 C9 C10->C9 C8 C8 C9->C8 C2 C2 C8->C2 ... C1 C1 C2->C1 O1 O C1->O1 O2 O C1->O2 C1_ethyl C1' O2->C1_ethyl C2_ethyl C2' C1_ethyl->C2_ethyl

Caption: Molecular structure of this compound.

Spectroscopic Characterization Workflow

spectroscopic_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_characterization Characterization sample This compound Sample nmr_prep Dissolve in Deuterated Solvent (+ TMS) sample->nmr_prep ftir_prep Prepare Neat Sample (ATR or Salt Plates) sample->ftir_prep nmr_acq ¹H and ¹³C NMR Spectroscopy nmr_prep->nmr_acq ftir_acq FTIR Spectroscopy ftir_prep->ftir_acq nmr_analysis Spectral Processing (Phasing, Baseline Correction) Peak Assignment nmr_acq->nmr_analysis ftir_analysis Background Correction Peak Identification ftir_acq->ftir_analysis structure_elucidation Structural Elucidation nmr_analysis->structure_elucidation functional_group_id Functional Group Identification ftir_analysis->functional_group_id final_report Comprehensive Characterization Report

Caption: Workflow for spectroscopic characterization.

References

An In-depth Technical Guide to the Solvent Properties of Ethyl Oleate for Lipophilic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl oleate (B1233923), an ester of oleic acid and ethanol (B145695), is a widely utilized solvent in the pharmaceutical industry, particularly for the formulation of poorly water-soluble, lipophilic active pharmaceutical ingredients (APIs). Its favorable physicochemical properties, including low viscosity, high solubilizing capacity for a range of lipophilic compounds, and biocompatibility, make it a valuable excipient in various drug delivery systems. This technical guide provides a comprehensive overview of the solvent properties of ethyl oleate, including its physical and chemical characteristics, and its application in solubilizing lipophilic drugs. Detailed experimental protocols for determining drug solubility in this compound are provided, along with a discussion of its role in enhancing drug delivery.

Introduction

The formulation of lipophilic drugs presents a significant challenge in pharmaceutical development due to their poor aqueous solubility, which can lead to low bioavailability.[1] this compound has emerged as a key solvent for addressing this challenge, finding application in parenteral, oral, and topical drug delivery systems.[2][3] It is a suitable solvent for a wide range of lipophilic compounds, including steroids and other drugs with high log P values.[4][5] Compared to fixed oils, this compound offers the advantages of lower viscosity and more rapid absorption by body tissues.[3][6] This guide will delve into the technical aspects of this compound as a solvent for lipophilic compounds, providing data-driven insights and practical methodologies for formulation scientists.

Physicochemical Properties of this compound

Understanding the fundamental physicochemical properties of this compound is crucial for its effective application as a solvent. A summary of these properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
Molecular Formula C₂₀H₃₈O₂[7]
Molecular Weight 310.51 g/mol [8]
Appearance Pale yellow to almost colorless, mobile, oily liquid[8]
Odor Slight, but not rancid[8]
Density 0.879 g/cm³[8]
Boiling Point 205-208 °C (with some decomposition)[8]
Freezing Point ≈ -32 °C[8]
Solubility Miscible with chloroform, ethanol (95%), ether, fixed oils, liquid paraffin, and most other organic solvents; practically insoluble in water.[8]
Viscosity (dynamic) 3.9 mPas (3.9 cP) at 25 °C[8]
Hansen Solubility Parameters δD (Dispersion): 16.2 MPa½, δP (Polar): 3.2 MPa½, δH (Hydrogen Bonding): 4.0 MPa½

Solubilization Capacity for Lipophilic Compounds

This compound is an effective solvent for a variety of lipophilic drugs. While extensive quantitative data for drug solubility in pure this compound is not always readily available in public literature, its utility is well-established for several classes of compounds, particularly steroids.[9]

Table 2: Solubility of Selected Lipophilic Drugs in this compound and Other Solvents

CompoundDrug ClassSolubility in this compound (mg/mL)Solubility in Other Solvents (mg/mL)References
Testosterone Propionate Steroid Hormone50-
Progesterone Steroid HormoneData not readily availableSparingly soluble in vegetable oils.[10]
Estradiol Steroid HormoneData not readily availableSparingly soluble in vegetable oils.[11]
Diazepam BenzodiazepineData not readily available0.041 (in Water for Injection)[10]
Ibuprofen NSAIDData not readily available60 (in Ethanol), 50 (in DMSO), 45 (in DMF)[12]
Ketoprofen NSAIDData not readily available20 (in Ethanol), 30 (in DMSO and DMF)[13]
Celecoxib NSAIDData not readily available25 (in Ethanol), 16.6 (in DMSO)[14]

Note: The lack of readily available public data on the solubility of some of these compounds in pure this compound highlights an area for further research.

Experimental Protocols

Accurate determination of the saturation solubility of a lipophilic compound in this compound is a critical step in pre-formulation studies. The following sections detail the methodologies for key experiments.

Determination of Saturation Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound in a solvent.

4.1.1. Materials

  • Active Pharmaceutical Ingredient (API) powder

  • This compound (pharmaceutical grade)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system

  • Appropriate volatile solvent for dilution (e.g., acetonitrile (B52724), methanol)

4.1.2. Protocol

  • Add an excess amount of the API powder to a pre-weighed vial containing a known volume or weight of this compound. The excess solid should be clearly visible.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 100 rpm).

  • Equilibrate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

  • Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to sediment the excess solid.

  • Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

  • Accurately dilute the filtered supernatant with a suitable volatile solvent to a concentration within the calibration range of the analytical method.

  • Quantify the concentration of the API in the diluted sample using a validated HPLC method.

  • Calculate the saturation solubility of the API in this compound, taking into account the dilution factor.

Quantification of Drug Content by High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is essential for the accurate quantification of the dissolved drug in the this compound samples.

4.2.1. Sample Preparation for HPLC Analysis

  • Direct Dilution: For miscible solvent systems, a direct dilution of the oil-based sample with a suitable organic solvent (e.g., acetonitrile, methanol, or a mixture) is often sufficient. The dilution factor should be chosen to bring the analyte concentration into the linear range of the detector.

  • Liquid-Liquid Extraction (LLE): If direct dilution is not feasible due to matrix interference, LLE can be employed. The oil sample is mixed with an immiscible extraction solvent in which the drug has high solubility and the oil has low solubility. After vortexing and centrifugation, the extraction solvent layer containing the drug is collected for analysis.

  • Solid-Phase Extraction (SPE): SPE can be used for more complex matrices or when a higher degree of sample cleanup is required. The diluted sample is passed through an SPE cartridge that retains the analyte, while the interfering substances are washed away. The analyte is then eluted with a small volume of a strong solvent.

4.2.2. General HPLC Method Parameters

  • Column: A reverse-phase C18 or C8 column is typically suitable for the analysis of lipophilic compounds.

  • Mobile Phase: A gradient or isocratic mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and water or a buffer is commonly used.

  • Detector: A UV-Vis detector is often used for quantification, with the wavelength set to the maximum absorbance of the drug.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Injection Volume: A standard injection volume is 10-20 µL.

  • Calibration: A calibration curve should be prepared using standard solutions of the API of known concentrations to ensure accurate quantification.

Visualization of Mechanisms and Workflows

Mechanism of this compound as a Skin Penetration Enhancer

This compound can act as a penetration enhancer in topical and transdermal formulations by disrupting the highly ordered structure of the stratum corneum lipids, thereby increasing the diffusion of the drug through the skin.

G cluster_0 Stratum Corneum (SC) - Lipid Bilayer cluster_1 Application of this compound Formulation cluster_2 Enhanced Penetration Lipid_Bilayer Highly Ordered Intercellular Lipids Disrupted_Lipids Disrupted and Fluidized Lipids Lipid_Bilayer->Disrupted_Lipids Disruption of Order Drug Lipophilic Drug Drug->Lipid_Bilayer Limited Penetration Increased_Permeability Increased Drug Permeability Drug->Increased_Permeability Enhanced Diffusion Ethyl_Oleate This compound Ethyl_Oleate->Lipid_Bilayer Interaction Disrupted_Lipids->Increased_Permeability Creates Pathways

Caption: Mechanism of this compound as a Skin Penetration Enhancer.

Workflow for Lipid-Based Formulation Development

The development of a lipid-based formulation using this compound involves a systematic workflow to ensure the final product is stable, safe, and effective.

G Start API Characterization (Lipophilicity, Dose) Screening Excipient Screening (Solubility in this compound & other lipids) Start->Screening Ternary Construct Ternary Phase Diagrams (Oil, Surfactant, Co-surfactant) Screening->Ternary Formulation Formulation Optimization (Drug Loading, Droplet Size) Ternary->Formulation Formulation->Screening Re-screen if needed Characterization In Vitro Characterization (Dispersion, Stability, In Vitro Lipolysis) Formulation->Characterization Characterization->Formulation Iterate & Refine InVivo In Vivo Studies (Pharmacokinetics, Bioavailability) Characterization->InVivo Promising Candidates Final Final Formulation Selection InVivo->Final

Caption: Workflow for Lipid-Based Formulation Development.

Conclusion

This compound is a versatile and effective solvent for the formulation of lipophilic drugs. Its favorable physicochemical properties and established safety profile make it a valuable tool for pharmaceutical scientists. While there is a need for more publicly available quantitative solubility data for a wider range of drugs in pure this compound, the methodologies for determining such data are well-established. By following a systematic formulation development workflow, researchers can leverage the beneficial solvent properties of this compound to develop robust and effective drug delivery systems for poorly water-soluble compounds.

References

Ethyl Oleate: An In-depth Technical Guide to its Role as a Biomarker for Ethanol Consumption

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl oleate (B1233923), a fatty acid ethyl ester (FAEE), has emerged as a significant and reliable biomarker for both short-term and long-term ethanol (B145695) consumption. Unlike traditional indirect markers of alcohol use, which can be influenced by various physiological and pathological conditions, ethyl oleate is a direct product of non-oxidative ethanol metabolism. Its presence and concentration in various biological matrices provide a direct indication of alcohol intake, offering high specificity and sensitivity. This technical guide provides a comprehensive overview of this compound as a biomarker, including its formation, detection in various biological samples, and its clinical and forensic significance. The guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of this critical biomarker.

The Science of this compound Formation

Ethanol in the body is primarily metabolized through an oxidative pathway in the liver. However, a smaller, non-oxidative pathway also exists, which leads to the formation of FAEEs, including this compound. This process involves the enzymatic esterification of fatty acids with ethanol.

The primary enzymes responsible for the synthesis of this compound are Fatty Acid Ethyl Ester Synthase (FAEE synthase) and Acyl-CoA:Ethanol O-Acyltransferase (AEAT). These enzymes are found in various tissues, with the pancreas, liver, heart, and brain showing significant activity. The formation of this compound is directly proportional to the concentration of both ethanol and oleic acid in the tissues. This direct metabolic link makes this compound a highly specific marker of alcohol ingestion.

Signaling Pathway of Non-Oxidative Ethanol Metabolism

The following diagram illustrates the non-oxidative metabolic pathway leading to the formation of this compound.

NonOxidativeMetabolism cluster_bloodstream Bloodstream cluster_cell Cell (e.g., Hepatocyte, Pancreatic Cell) cluster_cytosol Cytosol cluster_microsome Microsome (ER) Ethanol_blood Ethanol Ethanol_cell Ethanol Ethanol_blood->Ethanol_cell Diffusion OleicAcid_blood Oleic Acid OleicAcid_cell Oleic Acid OleicAcid_blood->OleicAcid_cell Transport FAEESynthase FAEE Synthase Ethanol_cell->FAEESynthase AEAT Acyl-CoA:Ethanol O-Acyltransferase (AEAT) Ethanol_cell->AEAT FattyAcylCoA Oleoyl-CoA OleicAcid_cell->FattyAcylCoA Acyl-CoA Synthetase OleicAcid_cell->FAEESynthase FattyAcylCoA->AEAT EthylOleate This compound FAEESynthase->EthylOleate AEAT->EthylOleate

Non-oxidative metabolism of ethanol to form this compound.

Quantitative Data Presentation

The concentration of this compound in various biological matrices is a key indicator of the level and chronicity of alcohol consumption. The following tables summarize the quantitative data from various studies, providing a clear comparison between different populations.

PopulationMatrixThis compound Concentration (ng/mg)Reference(s)
TeetotalersHair0.06 - 0.37 (mean: 0.16)
Social DrinkersHair0.20 - 0.85 (mean: 0.41)
Chronic AlcoholicsHair0.92 - 11.6 (mean: 4.0)
Fatalities with Excessive Alcohol ConsumptionHair2.5 - 13.5 (mean: 6.8)

Table 1: this compound Concentrations in Hair

PopulationMatrixThis compound Concentration (ng/g)Reference(s)
No Fetal Alcohol ExposureMeconiumNot typically detected or at very low levels
Fetal Alcohol ExposureMeconiumSignificantly elevated levels (e.g., cumulative FAEE > 2 nmol/g)

Table 2: this compound Concentrations in Meconium

PopulationMatrixTotal FAEE Concentration (ng/mL)Reference(s)
Control Subjects (No known alcohol ingestion)PlasmaTrace amounts or not detectable
Acute Alcohol AbusePlasma~4,250
Chronic Alcohol AbusePlasma~15,086
Drinking Study (Peak Concentration)Dried Blood SpotsThis compound: 125 ± 55

Table 3: Fatty Acid Ethyl Ester Concentrations in Blood/Plasma

Experimental Protocols

Accurate and reproducible quantification of this compound is crucial for its use as a biomarker. The following sections provide detailed methodologies for the analysis of this compound in hair, meconium, and blood.

Analysis of this compound in Hair by Headspace Solid-Phase Microextraction (HS-SPME) and Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from methodologies described for the analysis of FAEEs in hair.

1. Sample Preparation: a. Collect a hair strand (approximately 50 mg) from the posterior vertex of the head. b. Wash the hair sample sequentially with n-heptane and methanol (B129727) to remove external contaminants. c. Dry the washed hair sample thoroughly. d. Cut the proximal 0-6 cm segment of the hair for analysis, representing approximately the last 6 months of alcohol consumption.

2. Extraction: a. Place the segmented hair sample into a headspace vial. b. Add a deuterated internal standard (e.g., d5-ethyl oleate). c. Add an extraction solvent mixture of dimethyl sulfoxide (B87167) (DMSO) and n-heptane. d. Seal the vial and vortex thoroughly. e. Incubate the vial at an elevated temperature (e.g., 80°C) for a specified time to facilitate the extraction of FAEEs into the headspace.

3. HS-SPME: a. Introduce a SPME fiber into the headspace of the vial. b. Allow the fiber to be exposed to the headspace for a defined period to adsorb the volatile FAEEs.

4. GC-MS Analysis: a. Desorb the FAEEs from the SPME fiber in the hot injection port of the gas chromatograph. b. Separate the analytes on a suitable capillary column (e.g., DB-5ms). c. Use a temperature program to elute the FAEEs. d. Detect and quantify the this compound using a mass spectrometer operating in selected ion monitoring (SIM) mode.

Analysis of this compound in Meconium by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is based on established methods for FAEE analysis in meconium.

1. Sample Homogenization and Extraction: a. Weigh approximately 200 mg of meconium into a centrifuge tube. b. Add a deuterated internal standard. c. Add acetonitrile (B52724) and sonicate to homogenize the sample and precipitate proteins. d. Centrifuge the sample to pellet the solids.

2. Solid-Phase Extraction (SPE): a. Condition an aminopropyl SPE cartridge. b. Load the supernatant from the previous step onto the SPE cartridge. c. Wash the cartridge to remove interferences. d. Elute the FAEEs with hexane (B92381).

3. Sample Concentration and Reconstitution: a. Evaporate the hexane eluate to dryness under a gentle stream of nitrogen. b. Reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., methanol).

4. LC-MS/MS Analysis: a. Inject the reconstituted sample into the LC-MS/MS system. b. Separate the FAEEs using a C8 or C18 reversed-phase column with a gradient elution. c. Detect and quantify this compound using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

Analysis of this compound in Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is a generalized procedure based on methods for FAEE analysis in plasma.

1. Sample Preparation and Extraction: a. Thaw frozen plasma samples at room temperature. b. Transfer 500 µL of plasma to a glass tube. c. Add a deuterated internal standard. d. Add cold methanol to precipitate proteins. e. Vortex and centrifuge the sample.

2. Supernatant Processing: a. Transfer the supernatant to a new tube. b. Evaporate the supernatant to dryness in a vacuum centrifuge. c. Reconstitute the dry residue in heptane (B126788).

3. GC-MS Analysis: a. Inject the heptane solution into the GC-MS system. b. Use a splitless injection mode. c. Separate the analytes on a suitable capillary column (e.g., Zebron ZB-5MS). d. Employ a temperature gradient for optimal separation. e. Detect and quantify this compound using a mass spectrometer with a triple quadrupole analyzer in MRM mode.

Experimental Workflow Diagram

The following diagram provides a generalized workflow for the analysis of this compound from biological samples.

ExperimentalWorkflow SampleCollection Sample Collection (Hair, Meconium, Blood) SamplePreparation Sample Preparation (Washing, Homogenization) SampleCollection->SamplePreparation InternalStandard Addition of Internal Standard SamplePreparation->InternalStandard Extraction Extraction (LLE, SPE, SPME) InternalStandard->Extraction Concentration Concentration & Reconstitution Extraction->Concentration Analysis Instrumental Analysis (GC-MS, LC-MS/MS) Concentration->Analysis DataProcessing Data Processing & Quantification Analysis->DataProcessing

Generalized workflow for this compound analysis.

Conclusion

This compound is a highly valuable biomarker for the objective assessment of ethanol consumption. Its direct formation through non-oxidative metabolism provides a high degree of specificity that is lacking in many traditional alcohol biomarkers. The ability to detect and quantify this compound in various biological matrices, such as hair, meconium, and blood, allows for the evaluation of both recent and long-term alcohol intake. The detailed experimental protocols and quantitative data presented in this guide provide researchers, scientists, and drug development professionals with the essential information needed to effectively utilize this compound as a reliable biomarker in their respective fields. The continued refinement of analytical methodologies will further enhance the utility of this compound in clinical diagnostics, forensic toxicology, and research settings.

The Botanical Treasury: An In-depth Technical Guide to the Natural Occurrence and Extraction of Ethyl Oleate from Plant Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl oleate (B1233923), a fatty acid ester with significant applications in the pharmaceutical, cosmetic, and food industries, is naturally present in a variety of plant sources. This technical guide provides a comprehensive overview of the natural occurrence of ethyl oleate in the plant kingdom, detailing its presence in various species and tissues. Furthermore, this document presents a thorough examination of the methodologies for its extraction and purification, offering detailed experimental protocols for solvent-based and advanced extraction techniques. Analytical procedures for the quantification of this compound are also described in detail. Finally, a putative biosynthetic pathway for its formation in plants is proposed, providing a basis for future research in the metabolic engineering of this valuable compound.

Natural Occurrence of this compound in Plants

This compound has been identified as a volatile or semi-volatile component in a diverse range of plant species, contributing to their characteristic aroma and flavor profiles. Its presence has been confirmed in fruits, seeds, leaves, and flowers. Notable plant sources include, but are not limited to, cocoa beans (Theobroma cacao), buckwheat (Fagopyrum esculentum), elderberries (Sambucus nigra), and babaco fruit (Vasconcellea pentagona)[1]. It is also found in the essential oils of various plants and as a minor component of many vegetable oils, including the well-studied olive oil[2].

A study of the Celastraceae family revealed the presence of fatty acid ethyl esters (FAEEs), including this compound, in the fruits of twelve different species, indicating a broader distribution within this plant family. In some of these species, this compound was detected in both the arils and the seeds. The composition of these esters suggests they may be synthesized from distinct fatty acid pools within the plant tissues.

The Lauraceae family is another significant source, with a patented method demonstrating the extraction of this compound from these plants[3]. Furthermore, this compound has been identified in the leaf extracts of Annona muricata (soursop) and Lecythis pisonis[4].

Quantitative Data on this compound in Plant Sources

The concentration of this compound can vary significantly depending on the plant species, the part of the plant, the stage of development, and the geographical origin. The following table summarizes available quantitative data from the literature.

Plant SourcePlant PartConcentration/YieldReference
Lauraceae speciesLeaves/Twigs1.43g to 2.21g from 100-200g of powder (95.3-98.2% purity)[3]
Olive Oil (Extra Virgin)Fruit OilCan exceed 35 mg/kg[2]
Sambucus nigra (Elderberry)Fruit28.5 mg/kg

Biosynthesis of this compound in Plants (Putative Pathway)

The precise biosynthetic pathway of this compound in plants has not been fully elucidated. However, based on the known metabolism of fatty acids and the synthesis of similar ester compounds, a putative pathway can be proposed. This pathway likely involves the esterification of oleic acid, or its activated form oleoyl-CoA, with ethanol (B145695).

The key enzymatic step is catalyzed by an alcohol acyltransferase (AAT) or a wax ester synthase (WS) . These enzymes are known to facilitate the formation of various esters by transferring an acyl group from a donor molecule (like acyl-CoA) to an alcohol.

The proposed biosynthetic pathway is as follows:

  • Synthesis of Precursors:

    • Oleic Acid: Synthesized in the plastids via the fatty acid synthesis pathway and subsequently exported to the cytoplasm where it can be activated to oleoyl-CoA.

    • Ethanol: Produced through various metabolic pathways, including glycolysis and fermentation, particularly in ripening fruits and senescing tissues.

  • Esterification:

    • An alcohol acyltransferase (AAT) or a wax ester synthase (WS) catalyzes the condensation of oleoyl-CoA with ethanol to form this compound and coenzyme A.

Biosynthesis_of_Ethyl_Oleate Fatty_Acid_Synthesis Fatty Acid Synthesis (Plastid) Oleic_Acid Oleic Acid Fatty_Acid_Synthesis->Oleic_Acid Oleoyl_CoA Oleoyl-CoA Oleic_Acid->Oleoyl_CoA Acyl-CoA Synthetase AAT_WS Alcohol Acyltransferase (AAT) / Wax Ester Synthase (WS) Oleoyl_CoA->AAT_WS Glycolysis Glycolysis & Fermentation Ethanol Ethanol Glycolysis->Ethanol Ethanol->AAT_WS Ethyl_Oleate This compound AAT_WS->Ethyl_Oleate

Putative biosynthetic pathway of this compound in plants.

Extraction and Purification of this compound

The extraction of this compound from plant materials can be achieved through various methods, ranging from classical solvent extraction to more advanced techniques like supercritical fluid extraction (SFE). The choice of method depends on the nature of the plant matrix, the desired purity of the final product, and the scale of the operation.

General Experimental Workflow

The general workflow for the extraction and purification of this compound from a plant source involves several key steps, as illustrated in the diagram below.

Extraction_Workflow Plant_Material Plant Material (e.g., leaves, seeds, fruits) Drying_Grinding Drying and Grinding Plant_Material->Drying_Grinding Extraction Extraction (Solvent, SFE, etc.) Drying_Grinding->Extraction Filtration_Concentration Filtration and Concentration Extraction->Filtration_Concentration Crude_Extract Crude Extract Filtration_Concentration->Crude_Extract Purification Purification (Column Chromatography, SPE, HPLC) Crude_Extract->Purification Pure_Ethyl_Oleate Pure this compound Purification->Pure_Ethyl_Oleate Analysis Analysis (GC-MS, HPLC) Pure_Ethyl_Oleate->Analysis

General workflow for this compound extraction and purification.
Detailed Experimental Protocols

This protocol is adapted from methodologies described for the extraction of phytochemicals from Annona muricata leaves.

Materials:

  • Dried and powdered Annona muricata leaves

  • Ethanol (95% or absolute)

  • n-Hexane

  • Petroleum ether

  • Ethyl acetate (B1210297)

  • Deionized water

  • Silica (B1680970) gel for column chromatography (60-120 mesh)

  • Sephadex LH-20

  • Chloroform

  • Methanol

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Glass column for chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp

Procedure:

  • Maceration:

    • Soak 100 g of dried, powdered Annona muricata leaves in 1 L of 95% ethanol at room temperature for 72 hours with occasional agitation.

    • Filter the mixture through Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at 40-50°C to obtain the crude ethanol extract.

  • Liquid-Liquid Partitioning:

    • Dissolve the crude ethanol extract in 200 mL of deionized water.

    • Perform successive extractions with petroleum ether (3 x 200 mL) in a separatory funnel.

    • Combine the petroleum ether fractions and concentrate using a rotary evaporator to yield the petroleum ether fraction.

    • Subsequently, extract the aqueous layer with ethyl acetate (3 x 200 mL).

    • Combine the ethyl acetate fractions, dry over anhydrous sodium sulfate, and concentrate to obtain the ethyl acetate fraction, which is expected to be enriched with this compound.

  • Column Chromatography Purification:

    • Prepare a silica gel column (e.g., 3 cm diameter, 50 cm length) packed with a slurry of silica gel in n-hexane.

    • Dissolve the concentrated ethyl acetate fraction in a minimal amount of n-hexane and load it onto the column.

    • Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate (e.g., 98:2, 95:5, 90:10, etc.).

    • Collect fractions of approximately 20 mL.

    • Monitor the fractions by TLC using an n-hexane:ethyl acetate (e.g., 8:2) mobile phase and visualize under a UV lamp.

    • Combine the fractions containing the compound with the same Rf value as an this compound standard.

    • Concentrate the combined fractions to obtain partially purified this compound.

  • Gel Permeation Chromatography (Optional Final Purification):

    • For higher purity, dissolve the partially purified this compound in a small volume of chloroform:methanol (1:1).

    • Apply the sample to a Sephadex LH-20 column equilibrated with the same solvent system.

    • Elute with chloroform:methanol (1:1) and collect fractions.

    • Monitor the fractions by TLC and combine those containing pure this compound.

    • Evaporate the solvent to obtain the purified compound.

This protocol is a general method for the cleanup of FAEEs from an oil matrix, such as olive oil.

Materials:

  • Plant oil sample (e.g., olive oil)

  • n-Hexane

  • Diethyl ether

  • Silica gel SPE cartridge (e.g., 1 g, 6 mL)

  • Internal standard (e.g., methyl heptadecanoate)

  • Vortex mixer

  • Vacuum manifold for SPE

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 0.1 g of the oil sample into a vial.

    • Add a known amount of internal standard solution.

    • Dissolve the sample in 1 mL of n-hexane and vortex thoroughly.

  • SPE Cartridge Conditioning:

    • Place the silica gel SPE cartridge on the vacuum manifold.

    • Wash the cartridge with 5 mL of n-hexane. Do not let the cartridge run dry.

  • Sample Loading and Elution:

    • Load the prepared sample onto the conditioned SPE cartridge.

    • Allow the sample to pass through the sorbent bed by gravity or with a gentle vacuum.

    • Wash the cartridge with 10 mL of n-hexane to elute the less polar compounds, including this compound. The more polar triacylglycerols will be retained on the column.

    • Collect the eluate.

  • Concentration and Analysis:

    • Evaporate the collected eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of n-hexane (e.g., 1 mL) for GC-MS analysis.

This protocol provides a general outline for the extraction of lipids, which would include this compound, from seed material using supercritical CO₂.

Materials:

  • Ground seed material

  • Supercritical fluid extractor

  • Supercritical grade CO₂

  • Co-solvent (e.g., ethanol), optional

Procedure:

  • Sample Preparation:

    • Grind the seeds to a fine powder to increase the surface area for extraction.

    • Accurately weigh a known amount of the ground material and load it into the extraction vessel of the SFE system.

  • Extraction Parameters:

    • Set the extraction parameters. Typical conditions for lipid extraction are:

      • Pressure: 200-400 bar

      • Temperature: 40-60 °C

      • CO₂ flow rate: 1-3 L/min

      • Co-solvent: 5-10% ethanol (can enhance the extraction of more polar lipids)

    • The optimal conditions should be determined empirically for each specific plant material.

  • Extraction Process:

    • Pressurize the system with CO₂ to the desired pressure.

    • Heat the extraction vessel to the set temperature.

    • Initiate the flow of supercritical CO₂ through the sample for a defined period (e.g., 60-120 minutes).

    • The extracted compounds are carried by the supercritical fluid to a separator.

  • Collection:

    • In the separator, the pressure and/or temperature are reduced, causing the CO₂ to lose its solvating power and the extracted lipids to precipitate.

    • Collect the extracted oil from the separator.

  • Post-Extraction:

    • The collected oil can be further purified using the chromatographic methods described in Protocol 1.

Analytical Quantification of this compound

Gas chromatography-mass spectrometry (GC-MS) is the most common and reliable method for the identification and quantification of this compound in plant extracts.

Protocol 4: GC-MS Analysis of this compound

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for fatty acid methyl ester (FAME) analysis (e.g., DB-23, HP-88, or equivalent)

Materials:

  • Purified extract containing this compound, dissolved in n-hexane

  • This compound analytical standard

  • Internal standard (e.g., methyl heptadecanoate or a deuterated this compound)

  • Helium (carrier gas)

GC-MS Parameters (Example):

  • Injector Temperature: 250°C

  • Injection Mode: Splitless (or split, depending on concentration)

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp 1: 10°C/min to 180°C

    • Ramp 2: 5°C/min to 240°C, hold for 10 minutes

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • MS Transfer Line Temperature: 250°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Impact (EI) at 70 eV

  • Scan Range: m/z 40-500

Procedure:

  • Calibration Curve:

    • Prepare a series of standard solutions of this compound in n-hexane at different concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).

    • Add a constant concentration of the internal standard to each standard solution.

    • Inject each standard solution into the GC-MS and record the peak areas for this compound and the internal standard.

    • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

  • Sample Analysis:

    • Add the same constant concentration of the internal standard to the purified sample extract.

    • Inject the sample into the GC-MS.

    • Identify the this compound peak based on its retention time and mass spectrum (characteristic ions: m/z 88, 101, 264, 310).

    • Integrate the peak areas for this compound and the internal standard.

  • Quantification:

    • Calculate the ratio of the peak area of this compound to the peak area of the internal standard in the sample.

    • Determine the concentration of this compound in the sample by using the equation of the calibration curve.

Conclusion

This compound is a naturally occurring fatty acid ester found in a variety of plant sources. This guide has provided a comprehensive overview of its natural distribution, putative biosynthesis, and detailed methodologies for its extraction, purification, and quantification. The presented protocols offer a practical framework for researchers and professionals in the fields of natural product chemistry, drug development, and related industries to isolate and analyze this valuable compound from botanical matrices. Further research is warranted to explore a wider range of plant species for their this compound content and to fully elucidate its biosynthetic pathway, which could open new avenues for its sustainable production through metabolic engineering.

References

Navigating the Laboratory Landscape: A Technical Guide to the Safe Handling of Ethyl Oleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl oleate (B1233923), a fatty acid ester formed from the condensation of oleic acid and ethanol (B145695), is a colorless to pale yellow oily liquid utilized in various pharmaceutical and research applications.[1][2][3] It serves as a solvent for lipophilic substances, a vehicle for intramuscular drug delivery, and a plasticizer.[2][4] While generally considered to be of low toxicity, a thorough understanding of its properties and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research.[1][4][5] This in-depth technical guide outlines the critical health and safety considerations for handling ethyl oleate in a laboratory setting.

Section 1: Physicochemical Properties and Hazard Identification

A foundational aspect of laboratory safety is a comprehensive understanding of a substance's physical and chemical properties. This knowledge informs safe handling, storage, and emergency response procedures.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 111-62-6[6][7][8][9]
Molecular Formula C20H38O2[6][9]
Molecular Weight 310.51 g/mol [6][9]
Appearance Colorless to pale yellow, clear, oily liquid[1][4][6]
Odor Faint, floral note[1]
Boiling Point 217 °C[10]
Melting Point -32 °C[11]
Flash Point >93.3 °C (200 °F)[6]; 175.0 °F (79.4 °C) Closed Cup[8][6][8]
Density 0.870 g/cm³ at 25 °C[10]
Solubility Insoluble in water; miscible with ethanol and ether[4][10]

This compound is classified as a combustible liquid and may be harmful if swallowed.[8][10] It is also considered toxic to aquatic life with long-lasting effects.[8] While not classified as a hazardous substance or mixture according to Regulation (EC) No. 1272/2008, it can cause mild skin and eye irritation upon contact.[8][9][12]

Section 2: Toxicology and Exposure Limits

Understanding the toxicological profile of this compound is crucial for risk assessment and the implementation of appropriate safety measures.

Table 2: Acute Toxicity Data for this compound

RouteSpeciesValueSource
OralRatLD50 > 5,000 mg/kg[7][9][10]
DermalRabbitLD50 > 5,000 mg/kg[7][9][10]

Currently, there are no established occupational exposure limits for this compound.[6][10][12] However, this does not imply the absence of risk. Laboratories should adhere to the principle of ALARA (As Low As Reasonably Achievable) to minimize exposure. Long-term exposure effects have not been thoroughly investigated.[6][9] It is important to note that this compound is formed in the body after the ingestion of ethanol and is implicated by some research as a toxic mediator of ethanol in several organs.[1][2][5]

Section 3: Safe Handling and Personal Protective Equipment (PPE)

A proactive approach to safety through proper handling procedures and the consistent use of appropriate personal protective equipment is essential.

Engineering Controls
  • Ventilation: Work with this compound should be conducted in a well-ventilated area to keep airborne concentrations low.[7][13] General industrial hygiene practices should be followed.[6][9][10]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure.

  • Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles that are tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[6][7][9][10]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves, such as nitrile rubber, should be worn.[6][7][8] Gloves must be inspected before use and disposed of properly after handling the substance.[6][9][10] A proper glove removal technique (without touching the glove's outer surface) should be employed to avoid skin contact.[6][9][10]

    • Protective Clothing: Wear appropriate protective clothing to prevent skin exposure.[7] Impervious clothing may be necessary depending on the concentration and amount of the substance being handled.[6][9][10]

  • Respiratory Protection: Respiratory protection is generally not required under normal handling conditions with adequate ventilation.[6][9][10] For nuisance exposures or in situations where ventilation is insufficient, use a respirator with an appropriate cartridge (e.g., OV/AG (US) or ABEK (EU EN 14387)).[6][9][10] All respiratory protection equipment must be tested and approved under appropriate government standards.[6]

Diagram 1: Standard Handling Workflow for this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Assess_Risks Assess Risks & Review SDS Don_PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Assess_Risks->Don_PPE Check_Ventilation Ensure Proper Ventilation Don_PPE->Check_Ventilation Dispense_Chemical Dispense this compound Check_Ventilation->Dispense_Chemical Perform_Experiment Perform Experiment Dispense_Chemical->Perform_Experiment Close_Container Tightly Close Container Perform_Experiment->Close_Container Clean_Work_Area Clean Work Area Close_Container->Clean_Work_Area Doff_PPE Doff PPE Correctly Clean_Work_Area->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands Store_Chemical Store in Designated Area Wash_Hands->Store_Chemical

Caption: A logical workflow for the safe handling of this compound in the laboratory.

Section 4: Storage and Disposal

Proper storage and disposal are critical to maintaining a safe laboratory environment and complying with regulations.

Storage
  • Store in a cool, dry, and well-ventilated area away from incompatible substances.[7][12][13] A recommended storage temperature is -20 °C.[6][9]

  • Keep containers tightly closed when not in use.[7][9][10] Opened containers must be carefully resealed and kept upright to prevent leakage.[9][10]

  • This compound is sensitive to air and light, so it should be stored in light-resistant containers.[5][6][9][13] To prevent oxidation, the air in partially filled containers can be replaced with an inert gas like nitrogen.[3][5]

  • Avoid storage with strong oxidizing agents, as they are incompatible.[1][4][5][9] this compound may also dissolve or swell certain types of rubber.[1][4][5][6]

Disposal
  • Dispose of unused this compound and contaminated materials as hazardous waste through a licensed disposal company.[6][8] Do not dispose of it down the drain.[9]

  • Follow all local, regional, and national regulations for chemical waste disposal.[8]

Section 5: Emergency Procedures

Preparedness for emergencies is a non-negotiable aspect of laboratory safety.

First Aid Measures

Diagram 2: First Aid Decision Tree for this compound Exposure

G Exposure Exposure Event Inhalation Inhalation Exposure->Inhalation Skin_Contact Skin Contact Exposure->Skin_Contact Eye_Contact Eye Contact Exposure->Eye_Contact Ingestion Ingestion Exposure->Ingestion Move_to_Fresh_Air Move to Fresh Air Inhalation->Move_to_Fresh_Air Wash_with_Soap Wash with Soap & Water Skin_Contact->Wash_with_Soap Flush_Eyes Flush Eyes with Water for at least 15 minutes Eye_Contact->Flush_Eyes Rinse_Mouth Rinse Mouth with Water Ingestion->Rinse_Mouth Artificial_Respiration Give Artificial Respiration if not breathing Move_to_Fresh_Air->Artificial_Respiration Seek_Medical_Attention Seek Medical Attention Artificial_Respiration->Seek_Medical_Attention Wash_with_Soap->Seek_Medical_Attention if irritation persists Flush_Eyes->Seek_Medical_Attention Do_Not_Induce_Vomiting Do Not Induce Vomiting Rinse_Mouth->Do_Not_Induce_Vomiting Do_Not_Induce_Vomiting->Seek_Medical_Attention

Caption: A decision tree outlining immediate first aid steps for various exposure routes.

  • Inhalation: If inhaled, move the person to fresh air.[6][9][10] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[6][7][9][10]

  • Skin Contact: In case of skin contact, wash off with soap and plenty of water.[6][9][10] Remove contaminated clothing and shoes.[7] Get medical attention if irritation develops or persists.[8]

  • Eye Contact: Flush eyes with plenty of water for at least 15 minutes as a precaution, occasionally lifting the upper and lower eyelids.[6][7][9] Get medical attention.[7]

  • Ingestion: If swallowed, rinse the mouth with water.[6][9][10] Never give anything by mouth to an unconscious person.[6][7][9] Seek medical attention.[7] Do not induce vomiting unless directed to do so by medical personnel.[8]

Fire and Explosion Hazards

This compound is a combustible liquid with a flash point above 93.3°C, meaning it requires considerable preheating before ignition can occur.[6]

Table 3: Fire and Explosion Hazard Data

ParameterValueSource
Flash Point >93.3 °C (200 °F)[6]; 175.0 °F (79.4 °C) Closed Cup[8][6][8]
Suitable Extinguishing Media Water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6][8][9][10][6][8][9][10]
Unsuitable Extinguishing Media Do not use a solid water stream as it may scatter and spread the fire.[8][8]
Hazardous Combustion Products Carbon oxides (CO, CO2)[6][9]

Firefighting Procedures:

  • Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6][8][9][10]

  • Use water spray to cool unopened containers.[8]

Accidental Release Measures

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Diagram 3: Spill Response Workflow

G Spill_Detected Spill Detected Evacuate_Area Evacuate Immediate Area (if necessary) Spill_Detected->Evacuate_Area Don_PPE Don Appropriate PPE Evacuate_Area->Don_PPE Control_Ignition Eliminate Ignition Sources Don_PPE->Control_Ignition Contain_Spill Contain Spill with Inert Absorbent Material Control_Ignition->Contain_Spill Collect_Waste Collect Absorbed Material into a Labeled Container Contain_Spill->Collect_Waste Clean_Area Clean Spill Area with Soap and Water Collect_Waste->Clean_Area Dispose_Waste Dispose of Waste as Hazardous Material Clean_Area->Dispose_Waste

Caption: A stepwise procedure for responding to an this compound spill.

  • Personal Precautions: Avoid breathing vapors, mist, or gas.[6][9] Ensure adequate ventilation.[11][14] Wear appropriate personal protective equipment as outlined in Section 3.2.[13]

  • Environmental Precautions: Prevent the product from entering drains.[8][9]

  • Containment and Cleanup:

    • Eliminate all ignition sources.[8]

    • For small spills, absorb with an inert material (e.g., sand, earth, vermiculite).[13][15]

    • For large spills, dike the spilled material to prevent spreading.[8]

    • Collect the absorbed material and place it into a suitable, closed, and labeled container for disposal.[6][8][9]

    • Clean the spill area thoroughly.

Conclusion

This compound is a valuable compound in research and pharmaceutical development. While it presents a relatively low hazard profile, adherence to stringent safety protocols is non-negotiable. By understanding its properties, consistently using appropriate personal protective equipment, implementing safe handling and storage procedures, and being prepared for emergencies, researchers and scientists can work with this compound safely and effectively. This guide serves as a comprehensive resource to foster a culture of safety in the laboratory. It is imperative to always consult the most current Safety Data Sheet (SDS) for this compound before use.

References

The Regulatory Landscape of Ethyl Oleate as a Pharmaceutical Excipient: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl oleate (B1233923), the ethyl ester of oleic acid, is a non-greasy oil with excellent solvent properties, making it a valuable excipient in the pharmaceutical industry. Its ability to dissolve lipophilic active pharmaceutical ingredients (APIs), particularly steroids and hormones, has led to its widespread use in various dosage forms, most notably in parenteral preparations.[1][2][3][4][5][6][7][8][9] This technical guide provides an in-depth overview of the regulatory status of ethyl oleate, supported by quantitative data, experimental protocols, and visual representations of key biological and regulatory processes.

Regulatory Status and Pharmacopoeial Standards

This compound is an established pharmaceutical excipient and is included in major pharmacopoeias, including the United States Pharmacopeia (USP), European Pharmacopoeia (Ph. Eur.), and Japanese Pharmacopoeia (JP).[9] It is also listed in the US Food and Drug Administration (FDA) Inactive Ingredients Database (IID), which provides information on excipients present in FDA-approved drug products.[10][11][12][13]

In the United States, excipients are not approved independently but rather as part of a New Drug Application (NDA) or Abbreviated New Drug Application (ANDA). The FDA reviews the excipient's function, quality, and safety within the context of the final drug product.[11] Similarly, the European Medicines Agency (EMA) evaluates excipients as part of the Marketing Authorisation Application (MAA).[11]

This compound is also regulated as a food additive by the FDA, where it is considered Generally Recognized as Safe (GRAS) for its intended use as a flavoring agent and adjuvant.[14]

Pharmacopoeial Specifications

The following table summarizes the key quality attributes and acceptance criteria for this compound as specified in the USP-NF.

TestAcceptance Criteria
Assay (ethyl (Z)-9-octadecenoate)NLT 65.0%
Saponification Value177–188
Acid ValueNMT 0.5
Iodine Value75–85
Peroxide ValueNMT 10.0
Water DeterminationNMT 1.0%
Total AshNMT 0.1%
Ethyl Palmitate≤ 16.0%
Ethyl Stearate≤ 6.0%
Ethyl Linoleate≤ 18.0%
Data sourced from USP-NF this compound monograph.[12]

Applications and Concentrations in Pharmaceutical Formulations

This compound's primary function in pharmaceutical formulations is as a solvent and vehicle, particularly for lipophilic drugs in parenteral preparations.[1][3][4][5][6][8] Its lower viscosity compared to other fixed oils allows for easier injectability.[15][16] It is commonly used in intramuscular (IM) depot injections, where it forms a reservoir at the injection site for the sustained release of the drug.[5][17][18]

While the exact concentration of this compound in many commercial formulations is proprietary and often listed as "quantity sufficient" (q.s.), some product information and patents provide insight into typical usage levels.

Drug Product (Example)Active Pharmaceutical IngredientDosage FormRole of this compoundReported Concentration/Ratio
Testosterone Cypionate InjectionTestosterone CypionateIntramuscular InjectionSolvent/Vehicleq.s.
Progesterone InjectionProgesteroneIntramuscular InjectionSolvent/Vehicleq.s. (often compounded in this compound)[19][20]
FAIRGEST 200ProgesteroneIntramuscular InjectionSolvent BaseVehicle for 100 mg/mL Progesterone[21]
Progesterone Self-Emulsifying Composition (Patent)ProgesteroneSelf-emulsifying oral formulationSolvent1 part Progesterone to 3-8 parts this compound[22]

Experimental Protocols

The safety and performance of this compound as an excipient are evaluated through a series of standardized in vitro and in vivo tests. The following sections outline the principles of key experimental protocols.

Biological Reactivity (Biocompatibility) Testing

Based on USP General Chapter <88> Biological Reactivity Tests, In Vivo

This series of tests is designed to assess the biological response of animal tissues to direct or indirect contact with the excipient or its extracts. For a parenteral excipient like this compound, the Systemic Injection Test and the Intracutaneous Test are particularly relevant.[16][22][23][24]

Systemic Injection Test:

  • Preparation of Extracts: The excipient is extracted using various solvents (e.g., Sodium Chloride Injection, alcohol in sodium chloride, polyethylene (B3416737) glycol 400, vegetable oil) under controlled conditions of temperature and time.

  • Animal Model: Typically, mice are used.

  • Administration: A single dose of the extract is injected intravenously or intraperitoneally.

  • Observation: The animals are observed for any signs of systemic toxicity (e.g., abnormal posture, hyperactivity, prostration) over a period of up to 72 hours.

  • Evaluation: The absence of a significant systemic reaction compared to a control group indicates passing the test.

Intracutaneous Test:

  • Preparation of Extracts: Similar to the Systemic Injection Test.

  • Animal Model: Rabbits are typically used.

  • Administration: A small volume of the extract is injected intracutaneously at multiple sites on the animal's back.

  • Observation: The injection sites are observed for local tissue reactions such as erythema (redness) and edema (swelling) at 24, 48, and 72 hours post-injection.

  • Evaluation: The local tissue response is scored and compared to a control. A minimal or non-existent reaction is required to pass the test.

Local Tolerance Testing for Intramuscular Injections

Based on ISO 10993-6: Biological evaluation of medical devices — Part 6: Tests for local effects after implantation

This standard provides a framework for assessing the local tissue effects of a material after implantation, which is relevant for evaluating the irritation potential of an intramuscularly injected excipient.[21][25][26][27]

  • Test and Control Articles: The this compound formulation is the test article. A control article, such as the vehicle without the active drug or a well-established parenteral vehicle, is also used.

  • Animal Model: Rabbits are a common model for this test.

  • Implantation/Injection: The test and control articles are injected into the paravertebral muscles of the rabbits.

  • Observation Periods: Animals are observed for local signs of inflammation and tissue damage at various time points (e.g., 1, 4, and 12 weeks).[25]

  • Macroscopic and Microscopic Evaluation: After euthanasia, the injection sites are examined macroscopically for signs of hemorrhage, necrosis, and encapsulation. The tissues are then processed for histopathological examination. A pathologist scores the local tissue reaction, including the presence of inflammation, fibrosis, and tissue degeneration. The reaction to the test article is compared to that of the control article.

Stability Testing

Based on ICH Q1A(R2): Stability Testing of New Drug Substances and Products

The objective of stability testing is to provide evidence on how the quality of a drug product varies with time under the influence of environmental factors such as temperature, humidity, and light.[3][19][28][29][30]

  • Batch Selection: Stability studies should be performed on at least three primary batches of the drug product.[3]

  • Container Closure System: The product should be stored in the proposed commercial container closure system.

  • Storage Conditions:

    • Long-term testing: Typically 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months.[3]

    • Accelerated testing: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.

    • Intermediate testing: 30°C ± 2°C / 65% RH ± 5% RH (if significant change occurs during accelerated testing).

  • Testing Frequency: Samples are tested at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term testing).

  • Stability-Indicating Parameters: The following parameters are typically monitored:

    • Physical: Appearance, color, clarity, viscosity.

    • Chemical: Assay of the active drug, levels of degradation products, and assay of any preservatives.

    • Microbiological: Sterility and, if applicable, preservative effectiveness.

  • Evaluation: The data are evaluated to establish the shelf life and recommended storage conditions for the drug product.

Metabolism and Signaling Pathways

This compound, being an ester, is subject to hydrolysis in the body. This metabolic process is primarily catalyzed by carboxylesterases and fatty acid ethyl ester synthases, yielding ethanol (B145695) and oleic acid.[8][31][32][33]

EthylOleate This compound Hydrolysis Hydrolysis EthylOleate->Hydrolysis Ethanol Ethanol Hydrolysis->Ethanol OleicAcid Oleic Acid Hydrolysis->OleicAcid Carboxylesterases Carboxylesterases Carboxylesterases->Hydrolysis FAEE_Synthases Fatty Acid Ethyl Ester Synthases FAEE_Synthases->Hydrolysis

Metabolism of this compound

The resulting oleic acid, a common dietary fatty acid, can then participate in various cellular signaling pathways. For instance, oleic acid has been shown to influence the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway and the insulin (B600854) signaling pathway.[1][2][4][15][34][35][36][37][38][39][40]

cluster_0 This compound Metabolism cluster_1 Downstream Signaling EthylOleate This compound Hydrolysis Hydrolysis EthylOleate->Hydrolysis OleicAcid Oleic Acid Hydrolysis->OleicAcid MAPK_ERK_Pathway MAPK/ERK Pathway OleicAcid->MAPK_ERK_Pathway Insulin_Pathway Insulin Signaling Pathway OleicAcid->Insulin_Pathway CellularResponses Cellular Responses (e.g., proliferation, metabolism) MAPK_ERK_Pathway->CellularResponses Insulin_Pathway->CellularResponses

Influence of this compound Metabolites on Signaling Pathways

Logical Workflows

Excipient Approval Process

As previously mentioned, excipients are approved as part of the overall drug product application. The following diagram illustrates a simplified workflow for the approval of a drug product containing an excipient like this compound.

Start Start: Drug Product Development Formulation Formulation Development (Selection of this compound as excipient) Start->Formulation Preclinical Preclinical Studies (Safety, Toxicology) Formulation->Preclinical Clinical Clinical Trials (Phase I, II, III) Preclinical->Clinical NDA_MAA Submission of NDA (FDA) or MAA (EMA) Clinical->NDA_MAA Review Regulatory Agency Review (Evaluation of API and Excipients) NDA_MAA->Review Approval Drug Product Approval Review->Approval

Simplified Excipient Approval Workflow
Formulation Development of an Oil-Based Intramuscular Depot Injection

The development of an oil-based depot injection using this compound involves a series of steps to ensure a stable, safe, and effective product.

Start Start: API Characterization Solubility Solubility Screening in This compound and Co-solvents Start->Solubility FormulationOptimization Formulation Optimization (API concentration, antioxidants, etc.) Solubility->FormulationOptimization Stability Accelerated and Long-Term Stability Studies (ICH Q1A) FormulationOptimization->Stability InVitroRelease In Vitro Release Testing FormulationOptimization->InVitroRelease Biocompatibility Biocompatibility and Local Tolerance Studies (USP <88>, ISO 10993-6) Stability->Biocompatibility InVitroRelease->Biocompatibility ScaleUp Process Development and Scale-Up Biocompatibility->ScaleUp FinalProduct Final Drug Product ScaleUp->FinalProduct

Formulation Development Workflow for an this compound-Based Depot Injection

Conclusion

This compound is a well-established and versatile pharmaceutical excipient with a favorable regulatory profile. Its inclusion in major pharmacopoeias and the FDA's Inactive Ingredients Database provides a solid foundation for its use in drug development. Its primary application as a solvent and vehicle in parenteral formulations, particularly for lipophilic drugs, is supported by its desirable physicochemical properties. The safety and quality of this compound are ensured through rigorous testing as outlined in pharmacopoeial monographs and international guidelines. A thorough understanding of its regulatory status, applications, and the necessary experimental evaluations is crucial for researchers and drug development professionals seeking to utilize this valuable excipient in their formulations.

References

Methodological & Application

Application Notes: Ethyl Oleate as a Vehicle for Intramuscular Steroid Injections

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl oleate (B1233923), the ethyl ester of oleic acid, is a non-aqueous vehicle increasingly utilized in parenteral drug formulations, particularly for intramuscular (IM) injections of lipophilic compounds such as anabolic and androgenic steroids. Its favorable physicochemical properties, including low viscosity and high solubilizing capacity, offer distinct advantages over traditional vegetable oils like cottonseed or sesame oil. These application notes provide an overview of the properties, benefits, and applications of ethyl oleate as a vehicle for steroid delivery, targeted at researchers, scientists, and drug development professionals.

Physicochemical Properties of this compound

This compound is a pale yellow to colorless, oily liquid.[1][2][3] It is miscible with most organic solvents and fixed oils but is practically insoluble in water.[1][2] Key properties relevant to its use as an injectable vehicle are summarized below.

Advantages of this compound as a Steroid Vehicle

  • Low Viscosity: this compound has a significantly lower viscosity compared to many vegetable oils.[1][3][4] This property facilitates easier and less painful administration, allowing for the use of finer gauge needles (e.g., 25G-27G), which can improve patient compliance.[5][6]

  • High Solvency: It is an excellent solvent for a wide range of lipophilic drugs, including steroid esters like testosterone (B1683101) and nandrolone.[1][4][5][7] This high solubilizing power can enable the formulation of more concentrated solutions, potentially reducing the required injection volume.

  • Rapid Absorption: Due to its lower viscosity and chemical nature, this compound is absorbed more rapidly from the muscle tissue compared to more viscous fixed oils.[1][3][4][8] This can influence the pharmacokinetic profile of the administered steroid, leading to a faster onset of action.

  • Good Biocompatibility: this compound is generally considered to be of low toxicity and causes minimal tissue irritation upon intramuscular injection.[1][2][3]

Applications in Steroid Formulations

This compound is a suitable vehicle for a variety of intramuscularly administered steroids, including:

  • Testosterone esters (e.g., Propionate (B1217596), Cypionate, Enanthate)

  • Nandrolone esters (e.g., Decanoate)

  • Progesterone[1][5]

Its use is particularly advantageous for high-concentration formulations and when a rapid onset of therapeutic action is desired.

Data Presentation

Table 1: Comparison of Vehicle Viscosity

VehicleDynamic Viscosity at 25°C (mPa·s)
This compound3.9[2]
Cottonseed Oil57.3[6][9]
Sesame Oil~65 (typical value)
Olive Oil61.2[6][9]
Soybean Oil48.7[6][9]

Table 2: Solubility of Steroids in Various Vehicles

SteroidVehicleSolubility (mg/mL)
Nandrolone DecanoateThis compound214.5[10]
Nandrolone DecanoateCastor Oil109.6[10]
Nandrolone DecanoateSunflower Oil154.8[10]
Testosterone PropionateThis compound50 (1 in 20)[10]
Testosterone CypionateCottonseed OilSoluble (used in commercial preparations)[9]
Testosterone EnanthateSesame OilSoluble (used in commercial preparations)

Note: Direct comparative solubility data for all testosterone esters in pure this compound is limited in the available literature. Commercial formulations often include co-solvents like benzyl (B1604629) alcohol and benzyl benzoate, which can significantly alter solubility.

Experimental Protocols

Protocol 1: Preparation of a Sterile Testosterone Enanthate Solution in this compound (100 mg/mL)

This protocol describes the laboratory-scale preparation of a sterile testosterone enanthate solution for intramuscular injection using this compound as the vehicle. The process involves dissolution, sterile filtration, and aseptic filling.

Materials and Equipment:

  • Testosterone Enanthate powder (sterile or non-sterile)

  • This compound (NF/EP grade)

  • Sterile, depyrogenated glass vials (e.g., 10 mL)

  • Sterile butyl rubber stoppers

  • Aluminum crimp seals

  • Sterile 0.22 µm syringe filter (hydrophobic, compatible with oils, e.g., PTFE)

  • Sterile syringes

  • Beaker or flask for mixing

  • Magnetic stirrer and stir bar

  • Warming plate

  • Analytical balance

  • Laminar flow hood or biological safety cabinet (BSC)

  • Vial crimper

  • Autoclave (for sterilization of equipment)

  • Dry heat oven (for depyrogenation of glassware)

Methodology:

  • Preparation of Materials and Environment:

    • All glassware and equipment that will come into contact with the sterile product must be sterilized and depyrogenated. Glass vials should be depyrogenated by dry heat (e.g., 250°C for 2 hours).

    • Stoppers and seals should be sterilized according to the manufacturer's instructions, typically by autoclaving.

    • All aseptic manipulations must be performed in a certified laminar flow hood or BSC. The work surface should be thoroughly sanitized with a suitable disinfectant (e.g., 70% isopropyl alcohol).

    • Personnel must wear appropriate sterile attire, including gown, gloves, mask, and hair cover.

  • Compounding the Solution:

    • In the aseptic environment, place a sterile beaker or flask on a magnetic stirrer.

    • Accurately weigh the required amount of Testosterone Enanthate powder. For a 100 mL batch at 100 mg/mL, 10 g of testosterone enanthate is needed.

    • Measure the required volume of this compound. For this batch, approximately 90 mL will be used initially.

    • Add the this compound to the beaker, followed by the Testosterone Enanthate powder while stirring.

    • Gently warm the mixture on a warming plate (not exceeding 40-60°C) to facilitate the dissolution of the steroid powder. Continue stirring until the powder is completely dissolved and the solution is clear.

    • Remove from heat and allow the solution to cool to room temperature.

    • Add this compound to bring the solution to the final volume of 100 mL.

  • Sterile Filtration:

    • Draw the steroid-oil solution into a sterile syringe of appropriate volume.

    • Aseptically attach a sterile 0.22 µm hydrophobic syringe filter to the syringe.

    • Carefully prime the filter by expelling a small amount of the solution to ensure the filter is wetted and air is removed.

    • Filter the solution directly into a sterile receiving vessel (e.g., a sterile media bottle or another sterile beaker). Apply slow, steady pressure to the syringe plunger. Due to the viscosity of the oil, this process will be slower than filtering aqueous solutions. Using a larger surface area filter or a pump may be necessary for larger volumes.

  • Aseptic Filling:

    • Using a sterile syringe and a sterile needle, draw the filtered, sterile steroid solution from the receiving vessel.

    • Carefully dispense the required volume (e.g., 1 mL) into each sterile, depyrogenated vial.

    • Aseptically place a sterile stopper onto each vial.

    • Once all vials are filled and stoppered, remove them from the aseptic environment.

  • Sealing and Labeling:

    • Secure the stoppers with aluminum crimp seals using a vial crimper.

    • Label each vial with the product name, concentration, batch number, and expiration date.

  • Quality Control:

    • Perform sterility and endotoxin (B1171834) testing on a representative sample of the batch to ensure the product meets quality standards before release.

    • Visually inspect each vial for particulate matter.

Visualizations

G cluster_compound Compounding cluster_filter Sterilization cluster_fill Aseptic Filling & Finishing prep_env Aseptic Environment (Laminar Flow Hood) sterilize_equip Sterilize & Depyrogenate (Vials, Glassware) sterilize_components Sterilize Components (Stoppers, Filters) weigh_steroid Weigh Steroid Powder dissolve Dissolve Steroid in this compound (with warming & stirring) weigh_steroid->dissolve measure_eo Measure This compound measure_eo->dissolve qs QS to Final Volume dissolve->qs sterile_filter Sterile Filtration (0.22 µm Hydrophobic Filter) qs->sterile_filter Transfer to Syringe fill_vials Fill Vials sterile_filter->fill_vials Transfer to Syringe stopper_vials Stopper Vials fill_vials->stopper_vials crimp_seals Crimp Seals stopper_vials->crimp_seals label_vials Label Vials crimp_seals->label_vials G cluster_membrane Cellular Entry & Receptor Binding cluster_nucleus Genomic Action Testosterone Testosterone (from ester hydrolysis) CellMembrane Cell Membrane Testosterone->CellMembrane Passive Diffusion AR_complex Androgen Receptor (AR) - Heat Shock Protein (HSP) Complex Testosterone->AR_complex Binds Testosterone_AR Testosterone-AR Complex AR_complex->Testosterone_AR HSP Dissociation NuclearMembrane Nuclear Membrane Testosterone_AR->NuclearMembrane Translocation ARE Androgen Response Element (ARE) on DNA Testosterone_AR->ARE Binds Transcription Gene Transcription (mRNA Synthesis) ARE->Transcription Translation Protein Synthesis (in cytoplasm) Transcription->Translation mRNA moves to cytoplasm CellularResponse Anabolic & Androgenic Effects Translation->CellularResponse

References

Application Notes and Protocols: Formulation of Ethyl Oleate-Based Self-Microemulsifying Drug Delivery Systems (SMEDDS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation and characterization of Self-Microemulsifying Drug Delivery Systems (SMEDDS) using Ethyl Oleate as the oil phase. The protocols outlined below are intended to serve as a practical resource for the development of robust SMEDDS formulations for poorly water-soluble drugs.

Introduction to this compound-Based SMEDDS

Self-Microemulsifying Drug Delivery Systems (SMEDDS) are isotropic mixtures of an oil, a surfactant, a cosurfactant, and a drug, which form a fine oil-in-water microemulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. This compound, an ester of oleic acid and ethanol, is a commonly used oil phase in SMEDDS formulations due to its excellent solvent capacity for many lipophilic drugs, biocompatibility, and ability to facilitate the formation of microemulsions. The primary objective of formulating an this compound-based SMEDDS is to enhance the solubility and oral bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).

Key Components and Formulation Design

The formulation of a successful SMEDDS involves the careful selection of an oil, surfactant, and cosurfactant. The choice of these excipients is critical as it directly impacts the self-emulsification process, droplet size, and the ultimate in vivo performance of the drug.

Excipient Selection

The selection of excipients is primarily based on the solubility of the drug in each component. Higher solubility of the drug in the oil phase is crucial for achieving optimal drug loading. Non-ionic surfactants are generally preferred due to their lower toxicity.

Table 1: Commonly Used Excipients in this compound-Based SMEDDS

ComponentExamplesTypical Concentration Range (% w/w)Rationale for Use
Oil This compound10 - 40Primary solvent for the lipophilic drug.
Surfactant Cremophor® EL, Tween® 80, Kolliphor® RH4030 - 60Reduces the interfacial tension between the oil and aqueous phases, facilitating spontaneous emulsification.[1]
Cosurfactant Transcutol® HP, Propylene Glycol, PEG 400, Isopropanol10 - 30Works in synergy with the surfactant to further reduce interfacial tension and increase the fluidity of the interfacial film.
Pseudo-Ternary Phase Diagram Construction

A pseudo-ternary phase diagram is an essential tool for identifying the microemulsion region and optimizing the concentration of the oil, surfactant, and cosurfactant.[2] The diagram is constructed by titrating a mixture of the oil and a surfactant/cosurfactant mixture (Smix) with water.

Experimental Protocols

Protocol for Pseudo-Ternary Phase Diagram Construction

Objective: To identify the self-microemulsifying region for a given combination of oil, surfactant, and cosurfactant.

Materials:

  • This compound (Oil)

  • Selected Surfactant (e.g., Cremophor® EL, Tween® 80)

  • Selected Cosurfactant (e.g., Transcutol® HP, Propylene Glycol)

  • Distilled Water

  • Vortex Mixer

  • Glass Vials

Procedure:

  • Prepare the surfactant and cosurfactant mixture (Smix) in various weight ratios (e.g., 1:2, 1:1, 2:1, 3:1, 4:1).[3][4]

  • For each Smix ratio, prepare mixtures of this compound and Smix at different weight ratios (e.g., 1:9, 2:8, 3:7, 4:6, 5:5, 6:4, 7:3, 8:2, 9:1).[5]

  • Titrate each mixture of oil and Smix with distilled water dropwise, under gentle agitation (e.g., using a vortex mixer).

  • After the addition of each drop of water, visually observe the mixture for transparency and flowability.

  • The point at which the mixture becomes turbid is considered the endpoint.

  • Calculate the percentage of each component (oil, Smix, and water) at these endpoints.

  • Plot the percentages on a triangular graph to construct the pseudo-ternary phase diagram. The area where clear and isotropic mixtures are formed represents the microemulsion region.

Protocol for Preparation of this compound-Based SMEDDS

Objective: To prepare a SMEDDS formulation with a specific composition.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • This compound

  • Selected Surfactant

  • Selected Cosurfactant

  • Magnetic Stirrer or Vortex Mixer

  • Weighing Balance

  • Glass Beaker

Procedure:

  • Accurately weigh the required amounts of this compound, surfactant, and cosurfactant into a glass beaker based on the ratios determined from the pseudo-ternary phase diagram.

  • Mix the components thoroughly using a magnetic stirrer or vortex mixer until a clear and homogenous solution is obtained.

  • Accurately weigh the API and add it to the mixture of excipients.

  • Continue stirring until the API is completely dissolved in the mixture. The resulting solution is the SMEDDS pre-concentrate.

Protocol for Thermodynamic Stability Testing

Objective: To evaluate the physical stability of the SMEDDS formulation under stress conditions.

Materials:

  • Prepared SMEDDS formulation

  • Centrifuge

  • Refrigerator (4°C)

  • Oven or Water Bath (45°C)

  • Freezer (-21°C)

Procedure:

  • Heating-Cooling Cycle: Subject the SMEDDS formulation to six cycles of temperature variation, alternating between 4°C and 45°C, with storage at each temperature for at least 48 hours.[6] Visually inspect for any signs of phase separation, precipitation, or creaming.

  • Centrifugation: Centrifuge the formulations that passed the heating-cooling cycle at 3500 rpm for 30 minutes.[6][7] Observe for any phase separation.

  • Freeze-Thaw Cycle: Subject the formulations that passed the centrifugation test to three freeze-thaw cycles, alternating between -21°C and +25°C, with storage at each temperature for at least 48 hours.[6] Visually inspect for any signs of instability.

Formulations that remain clear and show no signs of instability after these tests are considered thermodynamically stable.

Protocol for Characterization of SMEDDS

Objective: To characterize the prepared SMEDDS for its key physical and chemical properties.

3.4.1. Droplet Size and Zeta Potential Analysis

Procedure:

  • Dilute 1 mL of the SMEDDS formulation with 100 mL of distilled water in a volumetric flask and gently invert to form the microemulsion.

  • Determine the mean droplet size and polydispersity index (PDI) using a dynamic light scattering (DLS) instrument.

  • Measure the zeta potential of the diluted microemulsion using the same instrument to assess the surface charge of the droplets.

3.4.2. In Vitro Drug Release Study

Procedure:

  • This study is typically performed using a USP Type II (paddle) dissolution apparatus.[7]

  • Fill the dissolution vessels with 900 mL of a suitable dissolution medium (e.g., phosphate (B84403) buffer pH 6.8).[8] Maintain the temperature at 37 ± 0.5°C and the paddle speed at 50 rpm.[7][8]

  • Encapsulate the SMEDDS formulation (containing a known amount of API) in a hard gelatin capsule.

  • Place the capsule in the dissolution vessel.

  • Withdraw aliquots (e.g., 5 mL) of the dissolution medium at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes).[7][8]

  • Replace the withdrawn volume with an equal volume of fresh dissolution medium to maintain sink conditions.[7]

  • Filter the samples and analyze the drug content using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

Data Presentation

Table 2: Example Formulation and Characterization Data for an this compound-Based SMEDDS

Formulation CodeThis compound (% w/w)Tween® 80 (% w/w)Transcutol® HP (% w/w)Droplet Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Drug Release at 60 min (%)
F120602025.5 ± 2.10.15 ± 0.02-15.2 ± 1.898.5 ± 3.2
F230502045.8 ± 3.50.22 ± 0.03-12.8 ± 1.595.1 ± 4.1
F340402089.2 ± 5.20.31 ± 0.04-10.5 ± 1.289.7 ± 3.8

Data are presented as mean ± standard deviation (n=3). This is hypothetical data for illustrative purposes.

Visualizations

SMEDDS_Formulation_Workflow cluster_formulation Formulation Development cluster_characterization Characterization Excipient_Screening Excipient Screening (Solubility Studies) Phase_Diagram Pseudo-Ternary Phase Diagram Construction Excipient_Screening->Phase_Diagram Formulation_Preparation Preparation of SMEDDS Pre-concentrate Phase_Diagram->Formulation_Preparation Thermo_Stability Thermodynamic Stability Testing Formulation_Preparation->Thermo_Stability Droplet_Analysis Droplet Size and Zeta Potential Analysis Thermo_Stability->Droplet_Analysis Drug_Release In Vitro Drug Release Study Droplet_Analysis->Drug_Release Optimized_SMEDDS Optimized SMEDDS Formulation Drug_Release->Optimized_SMEDDS API_Selection API Selection (Poorly Water-Soluble) API_Selection->Excipient_Screening

Caption: Workflow for the formulation and characterization of SMEDDS.

Thermodynamic_Stability_Protocol Start SMEDDS Formulation Heating_Cooling Heating-Cooling Cycles (4°C to 45°C) Start->Heating_Cooling Pass_Fail_1 Pass/Fail Heating_Cooling->Pass_Fail_1 Centrifugation Centrifugation (3500 rpm, 30 min) Pass_Fail_2 Pass/Fail Centrifugation->Pass_Fail_2 Freeze_Thaw Freeze-Thaw Cycles (-21°C to 25°C) Pass_Fail_3 Pass/Fail Freeze_Thaw->Pass_Fail_3 Pass_Fail_1->Centrifugation Pass Unstable Unstable Formulation Pass_Fail_1->Unstable Fail Pass_Fail_2->Freeze_Thaw Pass Pass_Fail_2->Unstable Fail Stable Thermodynamically Stable Pass_Fail_3->Stable Pass Pass_Fail_3->Unstable Fail

Caption: Protocol for thermodynamic stability testing of SMEDDS.

References

Application Notes and Protocols: Preparation of Stable Ethyl Oleate Nanoemulsions for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nanoemulsions are colloidal dispersions of two immiscible liquids, typically oil and water, stabilized by an interfacial film of surfactant molecules. With droplet sizes in the range of 20-200 nm, they offer significant advantages for drug delivery, including enhanced solubility and bioavailability of poorly water-soluble drugs, protection of the drug from degradation, and the potential for targeted delivery.[1][2] Ethyl oleate (B1233923), an ester of oleic acid and ethanol, is a biocompatible and biodegradable oil that is widely used as a lipid phase in the formulation of nanoemulsions for pharmaceutical applications.[3][4]

This document provides detailed protocols for the preparation of stable ethyl oleate nanoemulsions using various common methods, along with protocols for their characterization and stability assessment.

Experimental Protocols: Preparation of this compound Nanoemulsions

The selection of the preparation method depends on the desired properties of the nanoemulsion, the available equipment, and the scale of production. High-energy methods, such as high-pressure homogenization and ultrasonication, utilize mechanical force to break down large droplets into the nano-size range.[5] Low-energy methods, including phase inversion temperature and spontaneous emulsification, rely on the physicochemical properties of the components to form nano-sized droplets with minimal energy input.[5]

High-Pressure Homogenization (HPH)

High-pressure homogenization is a widely used industrial method for producing nanoemulsions with uniform droplet sizes.[6] The process involves forcing a coarse emulsion through a narrow gap at high pressure, which generates intense shear and cavitation forces that disrupt the oil droplets.[7]

Protocol:

  • Preparation of the Oil and Aqueous Phases:

    • Oil Phase: Dissolve the lipophilic drug in this compound. A typical starting concentration for the oil phase is 5-20% (w/w) of the total formulation.

    • Aqueous Phase: Dissolve a hydrophilic surfactant (e.g., Tween 80, Polysorbate 80) in deionized water. A common surfactant concentration ranges from 1-10% (w/w). A co-surfactant (e.g., Transcutol P, Labrasol) can be added to the aqueous or oil phase to improve stability.[4]

  • Formation of a Coarse Emulsion:

    • Gradually add the oil phase to the aqueous phase while continuously stirring with a high-shear mixer (e.g., Ultra-Turrax) at 5,000-10,000 rpm for 10-30 minutes.

  • High-Pressure Homogenization:

    • Pass the coarse emulsion through a high-pressure homogenizer.

    • Typical homogenization pressures range from 500 to 1500 bar.[6]

    • The number of homogenization cycles can be varied (typically 3-10 cycles) to achieve the desired droplet size and polydispersity index (PDI).[6]

  • Cooling:

    • Cool the resulting nanoemulsion to room temperature.

Ultrasonication

Ultrasonication utilizes high-frequency sound waves (typically >20 kHz) to generate acoustic cavitation, which creates intense shear forces that break down oil droplets.[8] This method is suitable for lab-scale preparation.[9]

Protocol:

  • Preparation of the Oil and Aqueous Phases:

    • Prepare the oil and aqueous phases as described in the HPH protocol.

  • Formation of a Coarse Emulsion:

    • Prepare a coarse emulsion using a high-shear mixer.

  • Ultrasonication:

    • Immerse the probe of a high-power ultrasonicator into the coarse emulsion.

    • Apply sonication at a specific amplitude (e.g., 60-80%) for a defined period (e.g., 5-15 minutes).[9]

    • To prevent overheating, which can degrade the components and affect stability, the process should be carried out in a cooling bath (e.g., an ice bath).

  • Cooling:

    • Allow the nanoemulsion to cool to room temperature.

Phase Inversion Temperature (PIT) Method

The PIT method is a low-energy technique that utilizes the temperature-dependent solubility of non-ionic surfactants.[10] As the temperature is increased, the hydrophilic-lipophilic balance (HLB) of the surfactant changes, leading to an inversion from an oil-in-water (O/W) to a water-in-oil (W/O) emulsion, and upon rapid cooling, a fine O/W nanoemulsion is formed.[11]

Protocol:

  • Component Selection:

    • This method requires temperature-sensitive non-ionic surfactants (e.g., polyoxyethylene-type surfactants).

  • Preparation of the Mixture:

    • Mix the this compound, surfactant, and water in the desired proportions.

  • Heating and Cooling Cycle:

    • Heat the mixture while stirring until it becomes clear and a single phase is formed. This temperature is the phase inversion temperature.

    • Rapidly cool the mixture under continuous stirring to a temperature below the PIT (e.g., in an ice bath). This rapid cooling traps the small droplets, forming a stable nanoemulsion.[11]

Spontaneous Emulsification

Spontaneous emulsification is another low-energy method that occurs when an organic phase (oil, surfactant, and a water-miscible solvent) is added to an aqueous phase.[12] The rapid diffusion of the water-miscible solvent into the aqueous phase leads to the formation of fine oil droplets.[13]

Protocol:

  • Preparation of the Organic and Aqueous Phases:

    • Organic Phase: Prepare a homogenous mixture of this compound, a lipophilic surfactant (e.g., Span 80), and a water-miscible solvent (e.g., ethanol, acetone).[12]

    • Aqueous Phase: Prepare a solution of a hydrophilic surfactant (e.g., Tween 80) in deionized water.

  • Emulsification:

    • Slowly inject the organic phase into the aqueous phase under moderate magnetic stirring.[14]

    • The nanoemulsion forms spontaneously.

  • Solvent Removal (if necessary):

    • If a volatile organic solvent was used, it can be removed by evaporation under reduced pressure (e.g., using a rotary evaporator).

Quantitative Data Summary

The following tables summarize typical formulation parameters and resulting characteristics for this compound nanoemulsions prepared by different methods.

Table 1: Formulation Parameters for this compound Nanoemulsions

Preparation MethodOil Phase (this compound) Conc. (% w/w)Surfactant Conc. (% w/w)Co-surfactant Conc. (% w/w)Process ParametersReference(s)
High-Pressure Homogenization 5 - 201 - 10 (e.g., Tween 80)1 - 5 (e.g., Transcutol P)Pressure: 500-1500 bar; Cycles: 3-10[6]
Ultrasonication 5 - 152 - 8 (e.g., Tween 80)1 - 4 (e.g., Ethanol)Amplitude: 60-80%; Time: 5-15 min[9][15]
Phase Inversion Temperature 10 - 305 - 15 (Non-ionic surfactant)-Heating above PIT, then rapid cooling[11]
Spontaneous Emulsification 5 - 1510 - 40 (Surfactant/Co-surfactant mix)-Slow injection with stirring[12][13]

Table 2: Physicochemical Characteristics of this compound Nanoemulsions

Preparation MethodDroplet Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference(s)
High-Pressure Homogenization 50 - 200< 0.25-10 to -30[3][7]
Ultrasonication 100 - 300< 0.3-15 to -25[16]
Phase Inversion Temperature 30 - 150< 0.2-5 to -20[11]
Spontaneous Emulsification 100 - 250< 0.3-10 to -20[13]

Experimental Protocols: Characterization of this compound Nanoemulsions

Droplet Size and Polydispersity Index (PDI) Analysis

Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter of the nanoemulsion droplets and the PDI, which indicates the width of the size distribution.

Protocol:

  • Sample Preparation: Dilute the nanoemulsion with deionized water to an appropriate concentration to avoid multiple scattering effects.

  • Instrumentation: Use a Zetasizer or a similar DLS instrument.

  • Measurement:

    • Equilibrate the sample to a constant temperature (e.g., 25°C).

    • Perform the measurement at a scattering angle of 90° or 173°.

    • Record the average droplet size (Z-average) and the PDI. A PDI value below 0.3 is generally considered acceptable for a homogenous nanoemulsion.[7]

Zeta Potential Measurement

Principle: Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is an indicator of the stability of the colloidal dispersion. A higher absolute zeta potential value (typically > ±30 mV) indicates good stability.

Protocol:

  • Sample Preparation: Dilute the nanoemulsion with deionized water.

  • Instrumentation: Use a Zetasizer or a similar instrument equipped with an electrophoretic cell.

  • Measurement:

    • Apply an electric field to the diluted nanoemulsion.

    • The instrument measures the electrophoretic mobility of the droplets and calculates the zeta potential.

Stability Studies

Principle: Stability studies are performed to evaluate the physical and chemical stability of the nanoemulsion over time under different storage conditions, following ICH guidelines.[17][18]

Protocol:

  • Storage Conditions:

    • Long-term stability: Store the nanoemulsion at 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.[18]

    • Accelerated stability: Store the nanoemulsion at 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.[18]

  • Sampling and Analysis:

    • Withdraw samples at predetermined time points (e.g., 0, 1, 3, 6, 9, and 12 months for long-term studies; 0, 1, 3, and 6 months for accelerated studies).[19]

    • Analyze the samples for:

      • Visual appearance (creaming, phase separation, sedimentation).

      • Droplet size and PDI.

      • Zeta potential.

      • Drug content (using a validated analytical method like HPLC).

      • pH.

In Vitro Drug Release Studies

Principle: The in vitro drug release profile from the nanoemulsion is typically evaluated using a dialysis bag method.

Protocol:

  • Apparatus: Use a USP dissolution apparatus (e.g., paddle type) or a simple beaker with a magnetic stirrer.

  • Dialysis Membrane: Select a dialysis membrane with a suitable molecular weight cut-off (MWCO) that allows the diffusion of the free drug but retains the nanoemulsion droplets.

  • Procedure:

    • Fill a dialysis bag with a known volume of the drug-loaded nanoemulsion.

    • Place the dialysis bag in a dissolution medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37°C ± 0.5°C.

    • Stir the dissolution medium at a constant speed (e.g., 100 rpm).

    • At predetermined time intervals, withdraw aliquots of the dissolution medium and replace with an equal volume of fresh medium to maintain sink conditions.

    • Analyze the drug concentration in the withdrawn samples using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

Cell Viability Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

  • Cell Culture: Seed cells (e.g., a relevant cancer cell line for an anticancer drug) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment:

    • Remove the culture medium and replace it with fresh medium containing various concentrations of the drug-loaded nanoemulsion, the blank nanoemulsion, and the free drug solution. Include a control group with untreated cells.

    • Incubate the cells for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.[20]

  • Absorbance Measurement:

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control cells.[21]

Visualization of Cellular Uptake Pathways

The cellular uptake of nanoemulsions is a critical step for intracellular drug delivery. The primary mechanism is endocytosis, which can be broadly categorized into several pathways.[22][23]

experimental_workflow cluster_prep Nanoemulsion Preparation cluster_char Characterization prep_start Start oil_phase Oil Phase (this compound + Drug) prep_start->oil_phase aq_phase Aqueous Phase (Water + Surfactant) prep_start->aq_phase coarse_emulsion Coarse Emulsion (High-Shear Mixing) oil_phase->coarse_emulsion aq_phase->coarse_emulsion prep_method Homogenization (HPH or Ultrasonication) coarse_emulsion->prep_method nanoemulsion Stable Nanoemulsion prep_method->nanoemulsion char_size Droplet Size & PDI (DLS) nanoemulsion->char_size char_zeta Zeta Potential nanoemulsion->char_zeta char_release In Vitro Release (Dialysis) nanoemulsion->char_release char_stability Stability Studies (ICH Guidelines) nanoemulsion->char_stability char_cell Cell Viability (MTT Assay) nanoemulsion->char_cell

Caption: Experimental workflow for nanoemulsion preparation and characterization.

cellular_uptake cluster_cell Cellular Environment cluster_endocytosis Endocytosis NE Nanoemulsion Membrane Cell Membrane CME Clathrin-Mediated Membrane->CME CvME Caveolae-Mediated Membrane->CvME MP Macropinocytosis Membrane->MP EarlyEndosome Early Endosome CME->EarlyEndosome CvME->EarlyEndosome MP->EarlyEndosome LateEndosome Late Endosome EarlyEndosome->LateEndosome Recycling Recycling to Membrane EarlyEndosome->Recycling Lysosome Lysosome LateEndosome->Lysosome DrugRelease Drug Release (Cytosol) LateEndosome->DrugRelease Lysosome->DrugRelease

Caption: Cellular uptake pathways of nanoemulsions for intracellular drug delivery.

References

Application of Ethyl Oleate in the Synthesis of Polymeric Nanoparticles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl oleate (B1233923), an ester of oleic acid and ethanol, is a versatile and biocompatible excipient increasingly utilized in the formulation of polymeric nanoparticles for drug delivery. Its properties as an oily vehicle make it particularly suitable for encapsulating lipophilic active pharmaceutical ingredients (APIs), enhancing drug solubility, and improving bioavailability.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of various polymeric nanoparticles incorporating ethyl oleate, aimed at guiding researchers in the development of novel drug delivery systems. This compound is frequently employed as the oil phase in the synthesis of nanocapsules, a liquid lipid component in nanostructured lipid carriers (NLCs), and a key ingredient in self-nanoemulsifying drug delivery systems (SNEDDS).[3][4][5][6]

Data Presentation: Physicochemical Properties of this compound-Based Nanoparticles

The following tables summarize representative quantitative data for polymeric nanoparticles synthesized using this compound. These values are indicative and can be influenced by various formulation and process parameters.

Formulation TypePolymer/Lipid MatrixDrug ModelThis compound Conc. (% w/w)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Drug Loading (%)Encapsulation Efficiency (%)Reference
NanocapsulesPoly(ε-caprolactone) (PCL)Indomethacin10~200≤ 0.2NegativeN/A> 70[7]
Nanostructured Lipid Carriers (NLCs)Stearic Acid, Oleic AcidEtoricoxibVaried~2440.690N/AN/A69-76[8][9]
Self-Nanoemulsifying Drug Delivery System (SNEDDS)N/AAxitinibN/A202.20.44-21.5N/A88[10]

N/A: Data not available in the cited sources.

Experimental Protocols

Emulsification-Solvent Evaporation for Polymeric Nanocapsules

This method is widely used for preparing polymeric nanocapsules where a drug-loaded oil core, containing this compound, is encapsulated within a polymer shell.[11][12]

Materials:

  • Polymer (e.g., Poly(lactic-co-glycolic acid) - PLGA, Poly(ε-caprolactone) - PCL)

  • This compound

  • Active Pharmaceutical Ingredient (API)

  • Organic Solvent (e.g., acetone, ethyl acetate)[13]

  • Aqueous Phase (e.g., deionized water)

  • Surfactant/Stabilizer (e.g., Poloxamer 188, Polyvinyl alcohol - PVA)

Protocol:

  • Organic Phase Preparation:

    • Dissolve a specific amount of the polymer (e.g., 100 mg of PLGA) in a suitable organic solvent (e.g., 5 mL of acetone).

    • In a separate vial, dissolve the lipophilic API in this compound to create the oil core.

    • Add the drug-loaded this compound solution to the polymer solution and mix thoroughly.

  • Aqueous Phase Preparation:

    • Prepare an aqueous solution containing a surfactant (e.g., 1% w/v PVA in deionized water).

  • Emulsification:

    • Add the organic phase dropwise to the aqueous phase under continuous high-speed homogenization or sonication. This process forms an oil-in-water (o/w) emulsion.[12]

  • Solvent Evaporation:

    • Continuously stir the emulsion at room temperature or under reduced pressure to evaporate the organic solvent.[11] This leads to the precipitation of the polymer around the this compound nanodroplets, forming the nanocapsules.

  • Purification:

    • Centrifuge the nanocapsule suspension to separate the nanoparticles from the aqueous phase and any unencapsulated drug.

    • Wash the pellet with deionized water and re-centrifuge. Repeat this step two to three times.

  • Lyophilization (Optional):

    • For long-term storage, the purified nanocapsules can be lyophilized with a cryoprotectant (e.g., trehalose) to obtain a dry powder.

Nanoprecipitation for Polymeric Nanocapsules

Nanoprecipitation, or the solvent displacement method, is a straightforward technique for forming polymeric nanocapsules.[7][8]

Materials:

  • Polymer (e.g., PCL, PLA)

  • This compound

  • API

  • Organic Solvent (miscible with the anti-solvent, e.g., acetone)

  • Anti-solvent (aqueous phase, e.g., deionized water)

  • Surfactant (e.g., Polysorbate 80)

Protocol:

  • Organic Phase Preparation:

    • Dissolve the polymer and the API-loaded this compound in the organic solvent.

  • Nanoparticle Formation:

    • Inject the organic phase into the aqueous anti-solvent containing a surfactant under moderate magnetic stirring. The rapid diffusion of the organic solvent into the aqueous phase causes the polymer to precipitate at the oil-water interface, forming nanocapsules.[14]

  • Solvent Removal:

    • Remove the organic solvent by evaporation under reduced pressure.

  • Purification:

    • Purify the nanocapsules by centrifugation or dialysis to remove any remaining solvent and free drug.[7]

High-Pressure Homogenization for Nanostructured Lipid Carriers (NLCs)

NLCs are composed of a blend of solid and liquid lipids, where this compound can serve as the liquid lipid component to create a less ordered lipid matrix, thereby improving drug loading and stability.[5][6][15]

Materials:

  • Solid Lipid (e.g., Stearic Acid, Glyceryl Monostearate)

  • Liquid Lipid (this compound)

  • API

  • Surfactant (e.g., Tween 80)

  • Aqueous Phase (deionized water)

Protocol:

  • Lipid Phase Preparation:

    • Melt the solid lipid by heating it above its melting point.

    • Dissolve the API in the molten solid lipid.

    • Add the this compound to the drug-lipid mixture and maintain the temperature.

  • Aqueous Phase Preparation:

    • Heat the aqueous phase containing the surfactant to the same temperature as the lipid phase.

  • Pre-emulsion Formation:

    • Disperse the hot lipid phase into the hot aqueous phase under high-speed stirring to form a coarse oil-in-water emulsion.

  • Homogenization:

    • Subject the pre-emulsion to high-pressure homogenization for several cycles to reduce the particle size to the nanometer range.

  • Cooling and Crystallization:

    • Cool the resulting nanoemulsion to room temperature, allowing the lipid to recrystallize and form the NLCs.

Formulation of Self-Nanoemulsifying Drug Delivery Systems (SNEDDS)

SNEDDS are isotropic mixtures of oil, surfactant, and co-surfactant that spontaneously form nanoemulsions upon gentle agitation in an aqueous medium.[3][16][17][18] this compound is a suitable oil phase for SNEDDS formulations.

Materials:

  • Oil Phase (this compound)

  • API

  • Surfactant (e.g., Tween 80, Cremophor EL)

  • Co-surfactant/Co-solvent (e.g., Transcutol, PEG 400)

Protocol:

  • Component Selection:

    • Determine the solubility of the API in various oils, surfactants, and co-surfactants to select the most suitable components.

  • Phase Diagram Construction:

    • Construct ternary or pseudo-ternary phase diagrams to identify the self-nanoemulsifying region. This is done by mixing the oil, surfactant, and co-surfactant in different ratios and observing the formation of a nanoemulsion upon dilution with water.[16]

  • Formulation Preparation:

    • Based on the phase diagrams, select an optimized ratio of oil, surfactant, and co-surfactant.

    • Dissolve the API in the oil phase (this compound).

    • Add the surfactant and co-surfactant to the oil phase and mix until a clear, homogenous solution is formed.

  • Characterization:

    • Evaluate the prepared SNEDDS for self-emulsification time, particle size, and zeta potential upon dilution in an aqueous medium.

Mandatory Visualizations

G cluster_0 Organic Phase Preparation cluster_1 Aqueous Phase Preparation cluster_2 Nanoparticle Formation cluster_3 Downstream Processing P Polymer Dissolution in Organic Solvent D API Dissolution in this compound M Mixing of Polymer and API-Oil Solution D->M E Emulsification (Homogenization/Sonication) M->E S Surfactant Dissolution in Water S->E SE Solvent Evaporation E->SE NPF Nanocapsule Formation SE->NPF PU Purification (Centrifugation/Washing) NPF->PU L Lyophilization (Optional) PU->L FP Final Product: Nanoparticle Suspension/Powder L->FP

Caption: Workflow for Emulsification-Solvent Evaporation Synthesis.

G cluster_0 Cellular Internalization cluster_1 Intracellular Trafficking cluster_2 Therapeutic Action NP Lipid-Based Polymeric Nanoparticle Endocytosis Endocytosis (Clathrin/Caveolae-mediated) NP->Endocytosis Membrane Cell Membrane EarlyEndosome Early Endosome Endocytosis->Membrane Internalization LateEndosome Late Endosome EarlyEndosome->LateEndosome Cytosol Cytosolic Release (Endosomal Escape) EarlyEndosome->Cytosol Recycling Recycling Endosome (Exocytosis) EarlyEndosome->Recycling Lysosome Lysosome LateEndosome->Lysosome Degradation Target Intracellular Target (e.g., Ribosomes, Nucleus) Cytosol->Target Effect Therapeutic Effect Target->Effect

References

Application Note: Quantitative Analysis of Ethyl Oleate by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl oleate (B1233923), the ethyl ester of oleic acid, is a fatty acid ethyl ester (FAEE) that serves as a biomarker for ethanol (B145695) consumption and has applications in the pharmaceutical, cosmetic, and biodiesel industries.[1][2][3] Accurate quantification of ethyl oleate in various matrices is crucial for clinical diagnostics, quality control, and research. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for this purpose, offering high sensitivity, selectivity, and reproducibility.[4][5] This application note provides a detailed protocol for the quantification of this compound using a validated GC-MS method.

Principle of the Method

The method involves the extraction of this compound from the sample matrix, followed by separation and quantification using GC-MS. The gas chromatograph separates this compound from other components in the sample based on its volatility and interaction with the stationary phase of the GC column. The mass spectrometer then ionizes the eluted this compound and separates the resulting ions based on their mass-to-charge ratio (m/z). Quantification is achieved by monitoring specific ions characteristic of this compound and comparing their signal intensity to that of a known concentration of an internal or external standard. A common fragment ion used for the quantification of fatty acid ethyl esters like this compound is m/z 88, which results from a McLafferty rearrangement.[2][3][6]

Experimental Protocols

Materials and Reagents
  • This compound standard (≥99% purity)

  • Internal standard (e.g., ethyl heptadecanoate or a deuterated analog like Ethyl linoleate-d2)

  • Solvents (n-hexane, methanol, chloroform, ethanol; all HPLC or GC grade)

  • Anhydrous sodium sulfate (B86663)

  • Solid Phase Extraction (SPE) cartridges (e.g., aminopropyl silica), if required for sample cleanup[7]

  • Derivatization agent (if analyzing the precursor, oleic acid), e.g., 2M ethanolic HCl[8]

Instrumentation

A standard gas chromatograph coupled with a mass spectrometer is required. The following are typical instrument conditions:

  • Gas Chromatograph (GC):

    • Column: DB-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent nonpolar capillary column.[9][10]

    • Inlet: Splitless mode, temperature 280-300°C.[4][11]

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

    • Oven Temperature Program: Initial temperature of 60-100°C, hold for 1-2 minutes, then ramp at 10-20°C/min to 280-300°C and hold for 5-10 minutes.[9][10][12]

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[13]

    • Ion Source Temperature: 230°C.[13]

    • Quadrupole Temperature: 150°C.[13]

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

    • Ions to Monitor for this compound: m/z 88 (quantifier), 55, 264, and the molecular ion at m/z 310.[8][14]

Sample Preparation (General Protocol)

The following is a general liquid-liquid extraction protocol. Specific matrices may require modifications.

  • Spiking: To an appropriate volume or weight of the sample, add a known amount of the internal standard.

  • Extraction:

    • For liquid samples (e.g., plasma, wine), perform a liquid-liquid extraction with a nonpolar solvent like n-hexane.[7] Vortex the mixture vigorously for 1-2 minutes.

    • For solid or semi-solid samples (e.g., hair, tissue), homogenize the sample in an appropriate solvent mixture (e.g., chloroform:methanol).[8]

  • Phase Separation: Centrifuge the mixture to achieve clear phase separation.

  • Collection: Carefully transfer the organic layer (containing this compound) to a clean tube.

  • Drying: Pass the organic extract through a small column of anhydrous sodium sulfate to remove any residual water.

  • Concentration: Evaporate the solvent under a gentle stream of nitrogen to the desired final volume.

  • Reconstitution: Reconstitute the dried extract in a small volume of a suitable solvent (e.g., n-hexane) for GC-MS analysis.

Calibration and Quantification
  • Calibration Standards: Prepare a series of calibration standards by diluting the this compound standard stock solution to cover the expected concentration range in the samples. Each standard should contain the same concentration of the internal standard as the samples.

  • Analysis: Inject the prepared standards and samples into the GC-MS system.

  • Calibration Curve: Construct a calibration curve by plotting the ratio of the peak area of the this compound quantifier ion to the peak area of the internal standard quantifier ion against the concentration of this compound.

  • Quantification: Determine the concentration of this compound in the samples by interpolating their peak area ratios on the calibration curve.

Quantitative Data Summary

The following table summarizes typical quantitative data for the GC-MS analysis of this compound, compiled from various studies.

ParameterTypical ValueReference
Linearity (r²) > 0.99[13]
Limit of Detection (LOD) 0.005 - 10 ng/mg or nM[7][13][15]
Limit of Quantification (LOQ) 5 - 60 ng/g or nM[7][13]
Precision (%RSD) < 10%[4][13]
Accuracy/Recovery 89 - 109%[13]

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Add_IS Add Internal Standard Sample->Add_IS Extraction Liquid-Liquid Extraction Add_IS->Extraction Centrifuge Phase Separation (Centrifugation) Extraction->Centrifuge Collect_Organic Collect Organic Layer Centrifuge->Collect_Organic Dry_Extract Dry with Na2SO4 Collect_Organic->Dry_Extract Concentrate Evaporate Solvent (Nitrogen Stream) Dry_Extract->Concentrate Reconstitute Reconstitute in Hexane Concentrate->Reconstitute GC_Injection GC Injection Reconstitute->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis Detection Detection (SIM) Mass_Analysis->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification Calibration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for this compound quantification by GC-MS.

GCMS_Principle cluster_ms Mass Spectrometry (MS) Injector Injector (Vaporization) Column GC Column (Separation by Volatility) Injector->Column Carrier Gas (He) IonSource Ion Source (Electron Ionization) Column->IonSource Eluted this compound MassAnalyzer Mass Analyzer (Separation by m/z) IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector Chromatogram Chromatogram Detector->Chromatogram MassSpectrum Mass Spectrum Detector->MassSpectrum

Caption: Principle of GC-MS analysis for this compound.

References

Application Note: Determination of Ethyl Oleate Purity using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl oleate (B1233923) is a fatty acid ester widely used in the pharmaceutical industry as an excipient, solvent, and vehicle for drug delivery, particularly for lipophilic compounds. It is also utilized in the cosmetics and food industries. The purity of ethyl oleate is a critical quality attribute that can impact the stability, efficacy, and safety of the final product. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of this compound by separating it from potential impurities.

This application note provides a detailed protocol for the determination of this compound purity using a reversed-phase HPLC (RP-HPLC) method. The described method is suitable for quantifying this compound and identifying common related impurities, such as other fatty acid ethyl esters.

Principle

This method employs reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar. This compound and its impurities are separated based on their hydrophobicity. More hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times. Detection is typically achieved using an ultraviolet (UV) detector, as the ester functional group exhibits absorbance at low UV wavelengths.

Experimental Protocols

1. Equipment and Reagents

  • Equipment:

    • High-Performance Liquid Chromatography (HPLC) system equipped with:

      • Quaternary or Binary Gradient Pump

      • Autosampler

      • Column Oven

      • UV-Vis or Diode Array Detector (DAD)

    • Analytical balance (4-5 decimal places)

    • Volumetric flasks (Class A)

    • Pipettes (Class A)

    • Syringes and syringe filters (0.45 µm, PTFE or nylon)

    • Ultrasonic bath

    • Vortex mixer

  • Reagents and Materials:

    • This compound reference standard (≥99% purity)

    • Ethyl Palmitate, Ethyl Linoleate, Ethyl Stearate reference standards (for impurity identification)

    • Acetonitrile (B52724) (HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • Methanol (HPLC grade)

    • Isopropanol (HPLC grade)

    • Phosphoric acid (85%, analytical grade)[1]

2. Chromatographic Conditions

A typical set of chromatographic conditions for the analysis of this compound is presented in the table below. These parameters may be adjusted to optimize the separation on a specific HPLC system.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm (or equivalent)
Mobile Phase Acetonitrile:Water (90:10, v/v) with 0.1% Phosphoric Acid[1]
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 210 nm
Run Time 20 minutes (or until all relevant peaks have eluted)

3. Preparation of Solutions

  • Mobile Phase Preparation:

    • Measure 900 mL of acetonitrile and 100 mL of water into a 1 L glass bottle.

    • Add 1.0 mL of 85% phosphoric acid.

    • Mix thoroughly and degas using an ultrasonic bath for 15-20 minutes or by helium sparging.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.

    • Mix thoroughly by vortexing and/or sonication.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the range of 50-500 µg/mL. These will be used to construct a calibration curve.

  • Sample Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of the this compound sample to be tested into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.

    • Mix thoroughly by vortexing and/or sonication.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

4. System Suitability

Before sample analysis, the performance of the chromatographic system should be verified. Inject the working standard solution (e.g., 250 µg/mL) six times and evaluate the following parameters:

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%

5. Data Analysis and Calculation

  • Identification: The retention time of the main peak in the sample chromatogram should match that of the this compound reference standard. Impurities can be identified by comparing their retention times to those of known impurity standards.

  • Quantification: The purity of this compound is typically determined by the area percent method.

    Purity (%) = (Area of this compound Peak / Total Area of all Peaks) x 100

    Disregard peaks originating from the solvent and any peaks with an area less than 0.05% of the total peak area.[2]

Data Presentation

The following table summarizes example data obtained from the HPLC analysis of an this compound sample.

Peak No.Retention Time (min)Peak AreaArea %Identification
14.815,6000.31Ethyl Palmitate
26.225,8000.51Ethyl Linoleate
37.54,985,00098.91This compound
49.112,5000.25Ethyl Stearate
511.31,1000.02Unknown Impurity
Total 5,040,000100.00

Experimental Workflow Visualization

The logical flow of the experimental protocol is illustrated in the following diagram.

HPLC_Workflow cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Analysis prep Preparation hplc_analysis HPLC Analysis standards Prepare Standard Solutions system_suitability System Suitability Test standards->system_suitability samples Prepare Sample Solutions sample_injection Inject Sample samples->sample_injection mobile_phase Prepare Mobile Phase mobile_phase->system_suitability data_processing Data Processing & Analysis calibration Calibration Curve Generation system_suitability->calibration calibration->sample_injection peak_integration Peak Integration & Identification sample_injection->peak_integration report Final Report purity_calc Purity Calculation (% Area) peak_integration->purity_calc purity_calc->report

Caption: Workflow for HPLC Purity Analysis of this compound.

The described RP-HPLC method is a reliable and robust technique for determining the purity of this compound. The method is specific, allowing for the separation of this compound from common process-related impurities and degradation products. This application note provides a comprehensive protocol that can be readily implemented in a quality control laboratory for the routine analysis of this compound in pharmaceutical, cosmetic, and food applications. Method validation should be performed in accordance with relevant regulatory guidelines to ensure the suitability of this method for its intended purpose.

References

Application Notes and Protocols: Ethyl Oleate as a Stationary Phase in Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl oleate (B1233923), the ester of oleic acid and ethanol, is a polar compound that can be utilized as a stationary phase in gas-liquid chromatography (GLC). Its polarity makes it suitable for the separation of various classes of compounds, particularly fatty acid methyl esters (FAMEs) and fatty acid ethyl esters (FAEEs). This document provides detailed application notes and protocols for the use of ethyl oleate as a stationary phase in gas chromatography. While less common than commercially available highly polar capillary columns, understanding its application can be valuable for specific analytical challenges and for researchers working with legacy methods.

One of the historical uses for this compound as a stationary phase has been in the analysis of fatty acids, where the separation of saturated and unsaturated fatty acid esters is crucial. It has been noted as a gas chromatography stationary solution with a maximum operating temperature of 120°C[1].

Principle of Separation

In gas chromatography, the separation of components in a mixture is based on their differential partitioning between a mobile phase (an inert gas) and a stationary phase (a non-volatile liquid coated on a solid support or the inner wall of a capillary tube). This compound, being a polar stationary phase, interacts more strongly with polar analytes. This interaction is primarily due to dipole-dipole forces and London dispersion forces. As a result, polar compounds will have longer retention times on an this compound column compared to nonpolar compounds of similar volatility. The separation of fatty acid esters, for instance, is influenced by their chain length, degree of unsaturation, and the configuration of double bonds (cis/trans).

G Principle of Separation with this compound Stationary Phase cluster_column GC Column with this compound Stationary Phase cluster_analytes Analyte Elution Order Analyte_Mixture Analyte Mixture (e.g., FAMEs) Injected into GC Stationary_Phase This compound (Polar Stationary Phase) Analyte_Mixture->Stationary_Phase Interaction Separation Differential Partitioning (Polarity & Volatility) Stationary_Phase->Separation Mobile_Phase Inert Carrier Gas (e.g., He, N2) (Mobile Phase) Mobile_Phase->Stationary_Phase Flow Elution Separated Analytes Elute Separation->Elution Nonpolar_Analyte Nonpolar Analyte (e.g., Saturated FAME) Elution->Nonpolar_Analyte Elutes First Polar_Analyte Polar Analyte (e.g., Polyunsaturated FAME) Elution->Polar_Analyte Elutes Later G Workflow for Preparing a Packed GC Column with this compound Start Start: Prepare Materials Dissolve Dissolve this compound in Volatile Solvent Start->Dissolve Coat Coat Solid Support with this compound Solution Dissolve->Coat Evaporate Evaporate Solvent (Rotary Evaporator) Coat->Evaporate Pack Pack Coated Support into GC Column Evaporate->Pack Condition Condition the Packed Column in GC Oven Pack->Condition End End: Column Ready for Use Condition->End

References

Application Notes and Protocols for Topical Drug Formulation Development Using Ethyl Oleate as a Solvent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Ethyl Oleate as a solvent in the development of topical drug formulations. This document outlines the physicochemical properties of this compound, experimental protocols for key formulation studies, and illustrative data for guidance.

Introduction to this compound in Topical Formulations

This compound, an ester of oleic acid and ethanol, is a colorless to pale yellow, oily liquid.[1] It serves as an excellent solvent for a wide range of lipophilic active pharmaceutical ingredients (APIs), making it a valuable excipient in the development of topical drug delivery systems.[2][3] Its properties, such as low viscosity compared to fixed oils and good miscibility with many organic solvents, contribute to its utility in various formulations like creams, gels, ointments, and microemulsions.[4][5] Furthermore, this compound can act as a penetration enhancer, facilitating the transport of APIs through the stratum corneum.[6]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for formulation design and development.

PropertyValueReference
Appearance Pale yellow to almost colorless, mobile, oily liquid[1]
Molecular Formula C20H38O2[4]
Molecular Weight 310.51 g/mol [4]
Density ~0.879 g/cm³[4]
Boiling Point 205-208 °C (with some decomposition)[4]
Freezing Point Approximately -32 °C[4]
Solubility Practically insoluble in water; miscible with ethanol, ether, fixed oils, and most other organic solvents.[4]
Viscosity (dynamic) ~3.9 mPa·s at 25 °C[4]

Experimental Protocols

This section provides detailed methodologies for key experiments in the development of topical formulations using this compound.

API Solubility Determination

Objective: To determine the saturation solubility of an API in this compound.

Protocol:

  • Add an excess amount of the API to a known volume of this compound in a sealed container (e.g., a glass vial).

  • Agitate the mixture at a constant temperature (e.g., 25 °C or 32 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the suspension to separate the undissolved API.

  • Carefully collect an aliquot of the supernatant.

  • Dilute the supernatant with a suitable solvent and quantify the amount of dissolved API using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Express the solubility in mg/mL.

Illustrative Data:

The following table provides illustrative solubility data for common APIs in this compound.

Active Pharmaceutical Ingredient (API)Illustrative Solubility in this compound (mg/mL) at 25 °C
Progesterone25
Ketoprofen50
Piroxicam15

Note: These are representative values. Actual solubility should be determined experimentally.

Topical Gel Formulation Preparation

Objective: To prepare a topical gel formulation containing an API dissolved in this compound.

Protocol:

  • Phase A (Oil Phase): Accurately weigh the required amount of API and dissolve it in this compound with gentle stirring.

  • Phase B (Aqueous Phase): Disperse a gelling agent (e.g., Carbomer 940) in purified water and allow it to hydrate.[7]

  • Emulsification/Gelling: Slowly add the oil phase (Phase A) to the aqueous phase (Phase B) with continuous homogenization until a uniform gel is formed.

  • pH Adjustment: Adjust the pH of the gel to a skin-compatible range (typically 5.0-6.0) using a suitable neutralizing agent (e.g., triethanolamine).[7]

  • Final Formulation: Add preservatives and other excipients as required and mix until uniform.

Stability Studies

Objective: To evaluate the physical and chemical stability of the topical formulation over time under various storage conditions.

Protocol:

  • Package the formulation in the intended container-closure system.

  • Store the samples at different temperature and humidity conditions as per ICH guidelines (e.g., 25 °C/60% RH, 40 °C/75% RH).[8]

  • At specified time points (e.g., 0, 1, 3, and 6 months), withdraw samples and evaluate them for the following parameters:

    • Appearance: Color, clarity, and homogeneity.

    • pH: Measure the pH of the formulation.

    • Viscosity: Measure the viscosity using a viscometer.

    • Drug Content: Determine the concentration of the API using a validated HPLC method.[9]

  • Perform freeze-thaw cycling to assess physical stability under temperature stress.[10]

Illustrative Stability Data for a 1% Piroxicam Gel:

Storage ConditionTime (Months)AppearancepHViscosity (cP)Drug Content (%)
25 °C/60% RH0Homogeneous, pale yellow gel5.515000100.2
3No change5.41480099.8
6No change5.41475099.5
40 °C/75% RH0Homogeneous, pale yellow gel5.515000100.2
3No change5.21450098.7
6No change5.11430097.9

Note: This is illustrative data and actual results will vary depending on the specific formulation.

In Vitro Release Testing (IVRT)

Objective: To measure the rate and extent of API release from the topical formulation.

Protocol:

  • Apparatus: Use a Franz diffusion cell apparatus.[2][3]

  • Membrane: Place a synthetic membrane (e.g., cellulose (B213188) acetate) between the donor and receptor chambers.[3]

  • Receptor Medium: Fill the receptor chamber with a suitable buffer solution (e.g., phosphate (B84403) buffer pH 7.4) and maintain the temperature at 32 °C.[1]

  • Dosing: Apply a known amount of the topical formulation to the membrane in the donor chamber.

  • Sampling: At predetermined time intervals, withdraw samples from the receptor chamber and replace with fresh medium.[11]

  • Analysis: Analyze the samples for API concentration using a validated analytical method (e.g., HPLC).

  • Data Analysis: Plot the cumulative amount of API released per unit area versus the square root of time. The slope of the linear portion of the curve represents the release rate.

In Vitro Skin Permeation Testing (IVPT)

Objective: To evaluate the permeation of the API through the skin from the topical formulation.

Protocol:

  • Apparatus: Use a Franz diffusion cell apparatus.[2][3]

  • Skin Preparation: Mount excised human or animal skin on the diffusion cell with the stratum corneum facing the donor chamber.[1]

  • Receptor Medium: Fill the receptor chamber with a suitable buffer solution and maintain the temperature at 32 °C.[1]

  • Dosing: Apply a known amount of the topical formulation to the skin surface in the donor chamber.

  • Sampling: At predetermined time intervals, withdraw samples from the receptor chamber and replace with fresh medium.

  • Analysis: Analyze the samples for API concentration using a validated analytical method (e.g., HPLC).

  • Data Analysis: Plot the cumulative amount of API permeated per unit area versus time. The steady-state flux (Jss) is determined from the slope of the linear portion of the curve.

Illustrative Skin Permeation Data for a 1% Piroxicam Gel:

Formulation VehicleIllustrative Steady-State Flux (Jss) (µg/cm²/h)
This compound Gel15.2
Control (Propylene Glycol Gel)8.5

Note: This is illustrative data. Actual permeation rates will depend on the complete formulation and skin sample.

Visualizations of Experimental Workflows

The following diagrams illustrate the key workflows in the development of topical formulations using this compound.

Formulation_Development_Workflow cluster_preformulation Pre-formulation cluster_formulation Formulation Development cluster_evaluation Evaluation cluster_final Final Stage API_Char API Characterization Solubility Solubility in this compound API_Char->Solubility Excipient_Comp Excipient Compatibility Solubility->Excipient_Comp Form_Prep Formulation Preparation Excipient_Comp->Form_Prep Optimization Optimization Form_Prep->Optimization Stability Stability Testing Optimization->Stability IVRT In Vitro Release Optimization->IVRT IVPT In Vitro Permeation Optimization->IVPT Final_Form Final Formulation Stability->Final_Form IVRT->Final_Form IVPT->Final_Form

Caption: Overall workflow for topical formulation development.

Solubility_Study_Workflow Start Start Add_Excess_API Add excess API to this compound Start->Add_Excess_API Equilibrate Equilibrate at constant temperature Add_Excess_API->Equilibrate Centrifuge Centrifuge to separate undissolved API Equilibrate->Centrifuge Collect_Supernatant Collect supernatant Centrifuge->Collect_Supernatant Analyze Analyze by HPLC Collect_Supernatant->Analyze Calculate_Solubility Calculate Solubility (mg/mL) Analyze->Calculate_Solubility End End Calculate_Solubility->End

Caption: Workflow for API solubility determination.

IVRT_Workflow Start Start Setup_Franz_Cell Set up Franz Diffusion Cell Start->Setup_Franz_Cell Mount_Membrane Mount synthetic membrane Setup_Franz_Cell->Mount_Membrane Fill_Receptor Fill receptor with buffer (32°C) Mount_Membrane->Fill_Receptor Apply_Formulation Apply formulation to membrane Fill_Receptor->Apply_Formulation Sample_Receptor Sample receptor at time intervals Apply_Formulation->Sample_Receptor Analyze_Samples Analyze samples by HPLC Sample_Receptor->Analyze_Samples Plot_Data Plot cumulative release vs. sqrt(time) Analyze_Samples->Plot_Data End End Plot_Data->End Stability_Testing_Workflow cluster_tests Perform Tests Start Start Prepare_Samples Prepare and package formulation samples Start->Prepare_Samples Store_Samples Store at different ICH conditions Prepare_Samples->Store_Samples Time_Points Withdraw samples at T=0, 1, 3, 6 months Store_Samples->Time_Points Test_Appearance Appearance Time_Points->Test_Appearance Test_pH pH Time_Points->Test_pH Test_Viscosity Viscosity Time_Points->Test_Viscosity Test_Content Drug Content (HPLC) Time_Points->Test_Content Analyze_Data Analyze data and assess stability Test_Appearance->Analyze_Data Test_pH->Analyze_Data Test_Viscosity->Analyze_Data Test_Content->Analyze_Data End End Analyze_Data->End

References

Application Notes & Protocols: Ethyl Oleate as a Bio-based Plasticizer for Biodegradable Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ethyl oleate (B1233923), a fatty acid ester derived from renewable resources, as a plasticizer for various biodegradable polymers. The information is targeted toward research and development in materials science and pharmaceutical formulations, focusing on enhancing polymer flexibility, processability, and modulating drug release profiles.

Application Note: Enhancing Biodegradable Polymer Properties with Ethyl Oleate

Biodegradable polymers such as Poly(lactic acid) (PLA), Polyhydroxyalkanoates (PHAs) like Poly(3-hydroxybutyrate) (PHB), and natural polymers like Chitosan and Cellulose Acetate are at the forefront of sustainable material innovation. However, their inherent brittleness and narrow processing window often limit their application. Plasticizers are additives that increase the flexibility, ductility, and processability of these polymers by reducing the intermolecular forces between polymer chains.

This compound, an ester of oleic acid, serves as a promising bio-based plasticizer. Research on similar oleic acid derivatives and other fatty acid esters has demonstrated significant improvements in the properties of biodegradable polymers. Oleate groups can act as internal plasticizers, lowering the glass transition temperature (Tg) and improving ductile behavior. The incorporation of such plasticizers is a key strategy for tailoring the mechanical properties and degradation kinetics of polymers used in food packaging, medical implants, and controlled drug delivery systems. In drug delivery, plasticizers can influence the drug release mechanism by affecting water absorption and the hydrolysis rate of the polymer matrix.

Key Effects of Oleate-Based Plasticizers:

  • Increased Flexibility: A primary function is to decrease the polymer's stiffness and brittleness, evidenced by a lower Young's Modulus and a significant increase in elongation at break.

  • Improved Processability: By lowering the glass transition temperature (Tg) and melt viscosity, this compound can facilitate melt-blending and extrusion at lower temperatures, reducing the risk of thermal degradation.

  • Enhanced Thermal Stability: While some low molecular weight plasticizers can decrease thermal stability, others, particularly those with higher thermal stability themselves, can offer a good balance of mechanical and thermal properties.

  • Modulated Drug Release: In pharmaceutical applications, the addition of a plasticizer can alter the porosity and water uptake of the polymer matrix, thereby controlling the diffusion and release rate of encapsulated drugs.

Data Summary: Effects of Oleate and Similar Plasticizers

The following tables summarize quantitative data from studies on various biodegradable polymers plasticized with oleic acid derivatives and other relevant bio-plasticizers. This data provides a comparative reference for expected outcomes when using this compound.

Table 1: Effect of Plasticizers on Mechanical Properties of Biodegradable Polymers

PolymerPlasticizerConcentration (wt%)Tensile Strength (MPa)Elongation at Break (%)Reference
PHB-V Oleic acid methyl esterNot specifiedDecreasedIncreased
PHB-V Oleic acid ethylene (B1197577) glycol monoesterNot specifiedDecreasedIncreased (Notched impact strength increased from 1.4 to 4.0-4.1 kJ/m²)
PLA Epoxidized Palm Oil (EPO)5-114.4 (2058% increase)
PLA Epoxidized Palm/Soybean Oil (EPSO)5-220.5 (4060% increase)
Cellulose Acetate Oleate (Internal)N/A-Increased ductile behavior
Chitosan-LiOAc Oleic Acid (OA)10--

Table 2: Effect of Plasticizers on Thermal Properties of Biodegradable Polymers

PolymerPlasticizerConcentration (wt%)Glass Transition Temp. (Tg)Melting Temp. (Tm)Crystallinity (%)Reference
PLA Triethyl Citrate (TEC)30Decreased from 60.4°C to 10.3°CDecreasedIncreased
PLA Acetyl Tributyl Citrate (ATBC)30Decreased from 60.4°C to 12.2°CDecreasedIncreased
PHBH Isosorbide / low MW PEGHighLowered by ~30°CDecreasedDecreased
Cellulose Acetate Oleate (Internal)N/ALowered--
PHB Triethyl Citrate (TEC)10 - 30Decreased--

Visualized Workflows and Relationships

The following diagrams illustrate the experimental workflow for developing plasticized polymers and the logical relationship between plasticizer addition and resulting material properties.

G Experimental Workflow for Plasticized Polymer Films A Raw Materials (Polymer, this compound, Solvent/Drug) B Preparation Method A->B C Solvent Casting B->C D Melt Blending B->D E Film Formation / Pellet Extrusion C->E D->E F Drying / Conditioning E->F G Characterization F->G H Mechanical Testing (Tensile Strength, Elongation) G->H I Thermal Analysis (DSC, TGA) G->I J Drug Release Study (In Vitro Dissolution) G->J K Morphological Analysis (SEM) G->K L Data Analysis & Reporting H->L I->L J->L K->L

Caption: General workflow for preparing and characterizing biodegradable polymer films.

G Impact of this compound on Polymer Properties plasticizer Increase this compound Concentration intermolecular Reduced Intermolecular Forces Between Polymer Chains plasticizer->intermolecular mobility Increased Polymer Chain Mobility intermolecular->mobility tg Decrease in Glass Transition Temp. (Tg) mobility->tg viscosity Decrease in Melt Viscosity mobility->viscosity drug_release Altered Drug Release Rate mobility->drug_release flexibility Increased Flexibility & Ductility (Higher %EB) tg->flexibility stiffness Decreased Stiffness & Brittleness (Lower TS) tg->stiffness processability Improved Melt Processability viscosity->processability

Caption: Logical relationship between this compound addition and polymer properties.

Experimental Protocols

This protocol is a general method for preparing plasticized polymer films on a laboratory scale, suitable for polymers like Chitosan, PLA, and Cellulose Acetate.

  • Polymer Solution Preparation:

    • Accurately weigh the desired amount of biodegradable polymer powder (e.g., 1 g of Chitosan).

    • Dissolve the polymer in a suitable solvent (e.g., 100 mL of 1% v/v acetic acid for Chitosan) in a beaker with a magnetic stirrer. Stir until the polymer is fully dissolved. This may take several hours.

  • Plasticizer and Drug Incorporation:

    • Calculate the required volume of this compound to achieve the target weight percentage (e.g., 10%, 20%, 30% w/w of the polymer).

    • If applicable, dissolve the therapeutic drug in a small amount of an appropriate solvent and add it to the polymer solution.

    • Add the calculated amount of this compound to the polymer solution. Continue stirring for at least 1-2 hours to ensure a homogenous mixture.

  • Casting and Drying:

    • Pour a specific volume of the final solution into a level petri dish or onto a flat glass plate.

    • Place the cast films in a fume hood or a level drying oven at a controlled temperature (e.g., 40-60°C) to allow for slow solvent evaporation. This process can take 24-48 hours.

    • Once completely dry, carefully peel the film from the casting surface.

  • Storage:

    • Store the resulting films in a desiccator at room temperature to prevent moisture absorption before characterization.

This protocol is suitable for thermally stable polymers like PLA and PHB and mimics industrial processing.

  • Material Pre-processing:

    • Dry the polymer pellets or powder in a vacuum oven for at least 4 hours at a temperature below its Tg (e.g., 60-80°C) to remove any residual moisture.

  • Blending:

    • Accurately weigh the dried polymer and the desired amount of this compound (e.g., 5%, 10%, 15% w/w).

    • Physically pre-mix the polymer and the liquid plasticizer in a sealed bag or container to ensure the plasticizer coats the polymer pellets/powder.

  • Melt Compounding:

    • Set the temperature profile of a twin-screw extruder or a melt-blender (like a Brabender Plastograph) according to the polymer's processing window (e.g., 170-190°C for PLA).

    • Feed the pre-mixed material into the hopper.

    • Melt compound the material at a set screw speed (e.g., 60-100 rpm) for a specific residence time (e.g., 5-10 minutes) to ensure homogenous mixing.

  • Sample Preparation:

    • Extrude the molten blend as a strand and pelletize it, or directly feed it into a compression molder or injection molder.

    • For testing, press the material into sheets of a specific thickness using a hydraulic press at the processing temperature, followed by controlled cooling.

  • Sample Preparation:

    • Cut the prepared films or molded sheets into dumbbell-shaped specimens according to a standard like ASTM D638 or D882.

    • Measure the thickness and width of the gauge section of each specimen at three different points and calculate the average cross-sectional area.

  • Testing Procedure:

    • Use a Universal Testing Machine (UTM) equipped with a suitable load cell.

    • Set the grip separation and the crosshead speed (e.g., 5 mm/min).

    • Mount the specimen in the grips, ensuring it is aligned vertically.

    • Start the test and record the load and displacement until the specimen fractures.

  • Data Analysis:

    • Tensile Strength (TS): Calculate as the maximum load divided by the original cross-sectional area.

    • Elongation at Break (%EB): Calculate as the extension at the point of fracture divided by the initial gauge length, multiplied by 100.

    • Young's Modulus: Determine from the initial linear slope of the stress-strain curve.

    • Test at least five specimens for each formulation and report the average and standard deviation.

  • Differential Scanning Calorimetry (DSC):

    • Accurately weigh 5-10 mg of the sample into an aluminum DSC pan and seal it.

    • Place the pan in the DSC cell.

    • Run a heat-cool-heat cycle under a nitrogen atmosphere (e.g., 50 mL/min flow rate).

      • 1st Heat: Heat from room temperature to a temperature above the polymer's melting point (e.g., 200°C for PLA) at a rate of 10°C/min to erase thermal history.

      • Cool: Cool the sample to a sub-ambient temperature (e.g., -20°C) at 10°C/min.

      • 2nd Heat: Heat again to the upper temperature at 10°C/min.

    • Analysis: Determine the glass transition temperature (Tg), cold crystallization temperature (Tcc), and melting temperature (Tm) from the second heating scan.

  • Thermogravimetric Analysis (TGA):

    • Weigh 10-15 mg of the sample into a TGA pan.

    • Heat the sample from room temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under a nitrogen or air atmosphere.

    • Analysis: Record the weight loss as a function of temperature to determine the onset of thermal degradation and the overall thermal stability of the material.

  • Preparation:

    • Accurately weigh a specific amount of the drug-loaded film or a specific number of microspheres/nanoparticles.

    • Place the sample in a vessel containing a known volume of release medium (e.g., phosphate-buffered saline, pH 7.4). The volume should ensure sink conditions.

  • Incubation:

    • Place the vessels in a shaking water bath or a dissolution apparatus maintained at a constant temperature (e.g., 37°C).

  • Sampling:

    • At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours, and then daily), withdraw a small aliquot (e.g., 1 mL) of the release medium.

    • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume.

  • Quantification:

    • Analyze the drug concentration in the collected samples using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Data Analysis:

    • Calculate the cumulative amount and percentage of drug released at each time point.

    • Plot the cumulative percentage of drug released versus time to obtain the drug release profile.

Troubleshooting & Optimization

How to prevent oxidation and degradation of Ethyl Oleate during storage?

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation and degradation of Ethyl Oleate (B1233923) during storage.

Frequently Asked Questions (FAQs)

Q1: What is Ethyl Oleate and why is its stability important?

A1: this compound is an ethyl ester of oleic acid, commonly used as a solvent and vehicle in pharmaceutical preparations, particularly for lipophilic drugs like steroids.[1][2] Its stability is crucial because degradation through oxidation can lead to the formation of peroxides and other reactive species. This can compromise the quality, safety, and efficacy of the final drug product.

Q2: What are the primary factors that cause the degradation of this compound?

A2: The primary factors leading to the degradation of this compound are:

  • Oxygen: Exposure to air initiates autoxidation, a free radical chain reaction that forms hydroperoxides, the primary oxidation products.[1] This leads to an increase in the peroxide value.[1]

  • Light: Light, especially UV radiation, can accelerate the oxidation process.[3]

  • Temperature: Elevated temperatures increase the rate of oxidation.[4]

  • Presence of Pro-oxidants: Certain metals can act as catalysts, speeding up the degradation process.

Q3: What are the visible signs of this compound degradation?

A3: Degraded this compound may appear yellow or darker in color.[1][2] While it can remain clear at 5°C, color change upon standing is an indicator of degradation.[1] An increase in peroxide value is a quantifiable measure of primary oxidation.[1]

Q4: What are the recommended storage conditions for this compound?

A4: To ensure its stability, this compound should be stored in a cool, dry place, protected from light.[1] The container should be small, well-filled, and tightly closed to minimize headspace and oxygen exposure. For partially filled containers, it is recommended to replace the air with an inert gas like nitrogen.[1] Storage at -20°C is also a common practice for long-term stability.[5]

Q5: How can antioxidants help in preventing this compound degradation?

A5: Antioxidants are frequently used to extend the shelf life of this compound by inhibiting the oxidation process.[1] They act by scavenging free radicals, thereby interrupting the propagation of the autoxidation chain reaction. Protection from oxidation for over two years has been achieved with the addition of specific antioxidant combinations.[1]

Q6: What are some effective antioxidants for this compound?

A6: Combinations of propyl gallate, butylated hydroxyanisole (BHA), and butylated hydroxytoluene (BHT) have been shown to be effective.[1] Citric acid or ascorbic acid can also be used.[1] A particularly effective antioxidant mixture is a 0.03% w/v concentration of propyl gallate (37.5%), butylated hydroxytoluene (37.5%), and butylated hydroxyanisole (25%).

Q7: What type of containers should be used for storing this compound?

A7: It is recommended to use amber glass bottles to protect the this compound from light.[1] It is important to avoid certain types of rubber as this compound can dissolve them or cause swelling.[1] Ensure the container is well-closed to prevent exposure to air.[1]

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and storage of this compound.

Problem Possible Cause Troubleshooting Steps
Yellowing or darkening of this compound Oxidation due to exposure to air and/or light.1. Verify that the storage container is tightly sealed and made of a light-resistant material (e.g., amber glass).2. If the container is partially full, purge the headspace with an inert gas like nitrogen before sealing.3. Store the container in a cool, dark place.4. Consider adding a suitable antioxidant if not already present.
High Peroxide Value in a new batch of this compound Improper handling during manufacturing or shipping, or inadequate packaging.1. Contact the supplier for the certificate of analysis and inquire about their handling and packaging procedures.2. Perform a peroxide value test upon receipt of any new batch to establish a baseline.3. If the value is unacceptably high, do not use the batch and request a replacement.
Inconsistent experimental results using this compound as a vehicle Degradation of this compound leading to the formation of reactive species that may interact with the active pharmaceutical ingredient (API).1. Test the peroxide value of the this compound being used. A high value may indicate degradation.2. Ensure that the this compound is stored under optimal conditions throughout the duration of the experiment.3. Consider using freshly opened or newly purchased this compound for sensitive experiments.4. Evaluate the compatibility of your API with the potential degradation products of this compound.
Precipitation or phase separation in a formulation containing this compound Incompatibility with other excipients or degradation of this compound leading to changes in polarity.1. Review the compatibility of all formulation components.2. Check the quality of the this compound for signs of degradation (color change, high peroxide value).3. Store the formulation under controlled temperature and light conditions.

Data Presentation

The following table provides an illustrative example of how the peroxide value of this compound might change over time under different storage conditions. Note: This data is representative and intended for illustrative purposes.

Storage ConditionAntioxidantPeroxide Value (meq/kg) at Time 0Peroxide Value (meq/kg) after 6 MonthsPeroxide Value (meq/kg) after 12 MonthsPeroxide Value (meq/kg) after 24 Months
Room Temperature (20-25°C), Exposed to Light & Air None< 1.015.0 - 25.030.0 - 50.0+> 50.0
Room Temperature (20-25°C), Dark, Sealed Container None< 1.05.0 - 10.010.0 - 20.020.0 - 35.0
Refrigerated (2-8°C), Dark, Sealed Container None< 1.02.0 - 5.05.0 - 10.010.0 - 15.0
Room Temperature (20-25°C), Dark, Sealed Container 0.03% Antioxidant Mix*< 1.0< 2.0< 5.0< 10.0
-20°C, Dark, Sealed Container None< 1.0< 1.0< 2.0< 5.0

*Antioxidant Mix: 37.5% propyl gallate, 37.5% butylated hydroxytoluene, 25% butylated hydroxyanisole.

Experimental Protocols

Determination of Peroxide Value (AOCS Official Method Cd 8-53)

Principle: This method measures the amount of iodine liberated from potassium iodide by the peroxides present in the oil sample. The liberated iodine is then titrated with a standard sodium thiosulfate (B1220275) solution. The peroxide value is expressed in milliequivalents of peroxide per 1000 grams of sample.[6][7][8]

Apparatus:

  • Erlenmeyer flasks with glass stoppers (250 mL)

  • Burette (50 mL), graduated in 0.1 mL divisions

  • Pipettes

  • Analytical balance

Reagents:

  • Acetic Acid-Chloroform Solution (3:2, v/v): Mix 3 volumes of glacial acetic acid with 2 volumes of chloroform.

  • Saturated Potassium Iodide (KI) Solution: Prepare fresh daily by dissolving an excess of KI in recently boiled distilled water. Ensure undissolved crystals are present.

  • 0.1 N Sodium Thiosulfate (Na₂S₂O₃) Solution: Standardized solution.

  • Starch Indicator Solution (1%): Prepare by making a paste of 1 g of starch with a small amount of cold water and adding it to 100 mL of boiling water.

Procedure:

  • Weigh 5.00 ± 0.05 g of the this compound sample into a 250 mL Erlenmeyer flask.[8]

  • Add 30 mL of the acetic acid-chloroform solution and swirl to dissolve the sample.[8]

  • Add 0.5 mL of saturated KI solution.[8]

  • Stopper the flask and swirl for exactly one minute.[8]

  • Immediately add 30 mL of distilled water.[8]

  • Titrate with 0.1 N sodium thiosulfate solution with constant and vigorous agitation. Continue until the yellow iodine color has almost disappeared.[8]

  • Add about 0.5 mL of starch indicator solution. The solution will turn a dark blue color.

  • Continue the titration, adding the thiosulfate solution dropwise with vigorous shaking, until the blue color just disappears.[8]

  • Record the volume of titrant used.

  • Conduct a blank determination using all reagents but without the sample.

Calculation: Peroxide Value (meq/kg) = ((S - B) * N * 1000) / W

Where:

  • S = Volume of titrant used for the sample (mL)

  • B = Volume of titrant used for the blank (mL)

  • N = Normality of the sodium thiosulfate solution

  • W = Weight of the sample (g)

Visualizations

Ethyl_Oleate_Oxidation_Pathway cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (Light, Heat, Metal Ions) EthylOleate This compound (RH) Initiator->EthylOleate H abstraction AlkylRadical Alkyl Radical (R.) EthylOleate->AlkylRadical Hydroperoxide Hydroperoxide (ROOH) (Primary Oxidation Product) Oxygen Oxygen (O2) PeroxyRadical Peroxy Radical (ROO.) NonRadical Non-Radical Products AlkylRadical->NonRadical Radical Combination Oxygen->PeroxyRadical Rapid reaction PeroxyRadical->EthylOleate H abstraction PeroxyRadical->NonRadical Radical Combination Hydroperoxide->AlkylRadical Generates new radical

Caption: Autoxidation pathway of this compound.

Storage_Workflow Start Receive this compound QC_Check Quality Control: - Peroxide Value Test - Visual Inspection (Color) Start->QC_Check Decision Meets Specifications? QC_Check->Decision Store Store in appropriate container: - Amber glass - Tightly sealed Decision->Store Yes Reject Reject Batch Decision->Reject No Add_Antioxidant Consider adding antioxidant (e.g., BHT, Propyl Gallate) Store->Add_Antioxidant Inert_Atmosphere Purge headspace with inert gas (e.g., Nitrogen) Add_Antioxidant->Inert_Atmosphere Storage_Conditions Store at recommended conditions: - Cool (2-8°C or -20°C) - Dry - Dark Inert_Atmosphere->Storage_Conditions Periodic_Check Periodic Quality Checks: - Peroxide Value - Visual Inspection Storage_Conditions->Periodic_Check End Use in Experiment Periodic_Check->End

Caption: Recommended storage workflow for this compound.

References

Troubleshooting low yield in the enzymatic synthesis of Ethyl Oleate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in the enzymatic synthesis of ethyl oleate (B1233923). The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low ethyl oleate yield?

A low yield in the enzymatic synthesis of this compound is frequently due to the presence of excess water in the reaction medium. The esterification reaction is reversible, and water is a byproduct. An accumulation of water can shift the equilibrium back towards the reactants (oleic acid and ethanol) through hydrolysis, thereby reducing the final ester yield.[1][2][3] While a minimal amount of water is essential to maintain the enzyme's conformational activity, excessive amounts are detrimental.[1][3]

Q2: Can the substrates, oleic acid or ethanol (B145695), inhibit the reaction?

Yes, substrate inhibition is a known issue in enzymatic esterification.[4][5] While oleic acid can have a negligible inhibitory effect, short-chain alcohols like ethanol can inhibit or even deactivate the lipase (B570770) enzyme, particularly at high concentrations.[6][7] This can lead to a decrease in the reaction rate and overall yield.

Q3: What is a good starting molar ratio for ethanol to oleic acid?

To favor the forward reaction and maximize this compound production, an excess of ethanol is typically used. A common starting point is a molar ratio of ethanol to oleic acid of 5:1.[8][9] However, the optimal ratio can vary depending on the specific enzyme and reaction conditions, and ratios from 1:1 to higher excesses of alcohol have been explored.[10][11]

Q4: What type of enzyme is typically used for this compound synthesis?

Lipases (E.C. 3.1.1.3) are the most common enzymes used for the synthesis of this compound.[8][9] Immobilized lipases, such as those from Candida antarctica (e.g., Novozym 435) or Rhizopus sp., are frequently chosen due to their high stability, reusability, and activity in organic solvents.[8][12]

Q5: Should I run the reaction in an organic solvent or a solvent-free system?

Both approaches are viable. Using a non-polar organic solvent like n-hexane or n-heptane can facilitate the dissolution of oleic acid and reduce substrate inhibition.[8][9][11] Solvent-free systems offer a "greener" alternative and simplify downstream processing, but can be more susceptible to issues like high viscosity and substrate inhibition.[13][14]

Troubleshooting Guide

Problem 1: The reaction starts, but the final conversion to this compound is low and plateaus quickly.

This issue often points to problems with reaction equilibrium or enzyme inhibition.

Troubleshooting Workflow: Low Final Conversion

LowConversion Start Low Final Conversion CheckWater Assess Water Content Start->CheckWater Possible Cause: Equilibrium Shift CheckRatio Evaluate Substrate Molar Ratio Start->CheckRatio Possible Cause: Substrate Inhibition CheckProduct Consider Product Inhibition Start->CheckProduct Possible Cause: Product Inhibition AddSieves Action: Add Molecular Sieves or Apply Vacuum CheckWater->AddSieves OptimizeRatio Action: Optimize Molar Ratio (e.g., Fed-batch) CheckRatio->OptimizeRatio InSituRemoval Action: Implement In-situ Product Removal CheckProduct->InSituRemoval

Caption: Troubleshooting logic for low final conversion.

  • Possible Cause 1: Reaction Equilibrium. The accumulation of water is driving the reverse reaction (hydrolysis).

    • Solution: Implement methods for in-situ water removal. Adding molecular sieves to the reaction mixture is a common and effective strategy.[10] Alternatively, performing the reaction under vacuum can help to continuously remove water as it is formed.[7]

  • Possible Cause 2: Substrate Inhibition. High concentrations of ethanol may be inhibiting the lipase.

    • Solution: Optimize the substrate molar ratio. While an excess of alcohol is needed, a very large excess can be detrimental. Consider a fed-batch approach, where ethanol is added gradually throughout the reaction to maintain a lower, non-inhibitory concentration.[4][7]

  • Possible Cause 3: Product Inhibition. The accumulation of this compound might be inhibiting the enzyme.

    • Solution: If practical for your setup, consider in-situ product removal techniques to keep the concentration of this compound in the reaction vessel low.[7]

Problem 2: The initial reaction rate is very slow.

A slow start often indicates suboptimal reaction conditions or issues with the enzyme itself.

Troubleshooting Workflow: Slow Initial Rate

SlowRate Start Slow Initial Rate CheckTemp Verify Reaction Temperature Start->CheckTemp Possible Cause: Suboptimal Temp. CheckEnzymeConc Check Enzyme Concentration Start->CheckEnzymeConc Possible Cause: Insufficient Enzyme CheckAgitation Assess Mass Transfer Start->CheckAgitation Possible Cause: Mass Transfer Limitation AdjustTemp Action: Adjust Temperature to Enzyme's Optimum CheckTemp->AdjustTemp IncreaseEnzyme Action: Increase Enzyme Loading CheckEnzymeConc->IncreaseEnzyme IncreaseAgitation Action: Increase Agitation/Stirring Speed CheckAgitation->IncreaseAgitation

Caption: Troubleshooting logic for a slow initial reaction rate.

  • Possible Cause 1: Suboptimal Temperature. The reaction temperature is too low or too high for the enzyme to function optimally.

    • Solution: Adjust the temperature to the known optimum for your specific lipase. For many commonly used lipases, this is in the range of 40-60°C.[8][9][10]

  • Possible Cause 2: Insufficient Enzyme Concentration. The amount of enzyme is too low to catalyze the reaction at a reasonable rate.

    • Solution: Increase the enzyme loading in the reaction. The initial reaction rate is often directly proportional to the biocatalyst concentration.[8][9] Typical concentrations can range from 1% to 10% (w/w) of the total substrates.[15]

  • Possible Cause 3: Mass Transfer Limitations. Poor mixing may be preventing the substrates from efficiently reaching the active sites of the (often immobilized) enzyme.

    • Solution: Increase the agitation or stirring speed to improve mass transfer within the reactor.[16]

Problem 3: There is no reaction at all.

A complete lack of product formation points to a critical failure of a reaction component.

  • Possible Cause 1: Inactive Enzyme. The enzyme may have been denatured or was inactive to begin with.

    • Solution: Verify the activity of your lipase with a standard control reaction. Check the storage conditions and handling procedures for the enzyme to ensure it has not been exposed to denaturing conditions (e.g., extreme temperatures or pH).[17]

  • Possible Cause 2: Incorrect Reagents. There may be an issue with the purity or identity of your oleic acid or ethanol.

    • Solution: Confirm the identity and purity of your starting materials using appropriate analytical techniques.

Data Presentation

Table 1: Effect of Reaction Parameters on this compound Yield

ParameterCondition AYield A (%)Condition BYield B (%)Reference(s)
Temperature 45°C~10065°C~53[8],[10]
Substrate Ratio (Ethanol:Oleic Acid) 1:1~535:1~100[8],[10]
Enzyme Concentration (% w/w) 0.6%<80 (at 48h)1.0%>99 (at 32h)[13]
Water Removal No Molecular Sieves~52With Molecular Sieves~58[10]

Table 2: Comparison of Reaction Conditions from Literature

Lipase SourceSolventTemp (°C)Molar Ratio (E:OA)Reaction TimeConversion (%)Reference
Rhizopus sp.n-hexane455:160 min~100[8]
Bacillus coagulans (immobilized)n-nonane551:118 h58 (with molecular sieves)[10]
Candida antarctica (immobilized)Solvent-free702:132 h>99[13]
Penicillium polonicumn-heptane376:1-High[11]

Experimental Protocols

General Protocol for Enzymatic Synthesis of this compound

This protocol provides a general starting point. Optimization of specific parameters is recommended.

Materials:

  • Oleic Acid

  • Ethanol (anhydrous)

  • Immobilized Lipase (e.g., Novozym 435)

  • Organic Solvent (e.g., n-heptane, optional)

  • Molecular Sieves (3Å, activated)

  • Reaction vessel (e.g., screw-capped glass vial or round-bottom flask)

  • Magnetic stirrer and stir bar

  • Heating system (e.g., oil bath, heating mantle)

Procedure:

  • Preparation: To a 25 mL screw-capped glass vial, add oleic acid (e.g., 50 mM final concentration) and the chosen organic solvent (e.g., 10 mL n-heptane).

  • Substrate Addition: Add ethanol to achieve the desired molar ratio (e.g., 5:1 ethanol to oleic acid).

  • Water Removal (Recommended): Add activated molecular sieves (e.g., 10-15% w/v) to the mixture to adsorb water produced during the reaction.[10]

  • Enzyme Addition: Add the immobilized lipase (e.g., 1-10% by weight of substrates).

  • Reaction: Seal the vial and place it in a heating system with magnetic stirring. Set the temperature to the desired value (e.g., 45-55°C) and begin stirring.

  • Monitoring: At various time points, withdraw small aliquots of the reaction mixture. Analyze the samples to determine the conversion of oleic acid to this compound. This can be done by measuring the remaining free fatty acid concentration via titration or by chromatographic methods (GC or HPLC).[9]

  • Termination: Once the reaction has reached completion (or the desired conversion), stop the heating and stirring.

  • Purification: Separate the immobilized enzyme from the reaction mixture by filtration or centrifugation. The solvent can then be removed under reduced pressure, and the resulting this compound can be further purified if necessary.

Visualizations

Enzymatic Esterification Pathway

The synthesis of this compound follows a reversible reaction pathway catalyzed by lipase.

Esterification cluster_reactants Reactants cluster_products Products Oleic_Acid Oleic Acid Lipase Lipase Oleic_Acid->Lipase Ethanol Ethanol Ethanol->Lipase Ethyl_Oleate This compound Ethyl_Oleate->Lipase Hydrolysis Water Water Water->Lipase Hydrolysis Lipase->Ethyl_Oleate Esterification Lipase->Water Esterification

Caption: Reversible enzymatic synthesis of this compound.

References

Optimizing the molar ratio of oleic acid to ethanol for Ethyl Oleate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl oleate (B1233923) via the esterification of oleic acid and ethanol (B145695).

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of ethanol to oleic acid for ethyl oleate synthesis?

A1: The optimal molar ratio of ethanol to oleic acid can vary depending on the specific catalyst and reaction conditions. However, an excess of ethanol is generally required to shift the reaction equilibrium towards the formation of this compound.[1] Studies have shown optimal ratios ranging from 3:1 to 9:1.[1][2][3][4] For example, one study achieved a conversion of over 97% with a 3:1 molar ratio using a Brønsted acid–surfactant-combined ionic liquid catalyst.[1] Another study reported a peak conversion rate of 98.78% with a 9:1 molar ratio when using a Dean-Stark trap to remove water.[2][3][4]

Q2: How does an excess of ethanol impact the reaction?

A2: An excess of ethanol helps to drive the reversible esterification reaction forward, favoring the production of this compound according to Le Chatelier's principle.[1] However, an excessive amount of ethanol can lead to the dilution of reactants and the catalyst, which may decrease the reaction rate.[1]

Q3: What is the role of a catalyst in this synthesis?

A3: A catalyst is used to increase the rate of the esterification reaction. Common catalysts include strong mineral acids like sulfuric acid, as well as solid acid catalysts and enzymes (lipases).[1][5][6][7] The choice of catalyst can significantly influence the reaction conditions and the final yield. Homogeneous catalysts like sulfuric acid can be effective but may lead to corrosion and separation challenges.[6][8] Heterogeneous catalysts, such as ion-exchange resins, can simplify product purification.

Q4: How does water content affect the synthesis of this compound?

A4: Water is a byproduct of the esterification reaction. Its presence can shift the equilibrium back towards the reactants, thereby reducing the yield of this compound through hydrolysis.[1][9] It is often beneficial to remove water from the reaction mixture as it forms, for instance, by using a Dean-Stark trap.[2][3][4] However, one study found that a small amount of water (0.4 wt%) could actually increase the conversion of oleic acid when using a specific ionic liquid catalyst.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield/Conversion Sub-optimal Molar Ratio: The ratio of ethanol to oleic acid may not be sufficient to drive the reaction forward.Increase the molar ratio of ethanol to oleic acid. Ratios between 3:1 and 9:1 are often effective.[1][2][3][4]
Water Inhibition: The presence of water, a reaction byproduct, can inhibit the forward reaction.[1][9]Use a Dean-Stark trap or other methods to continuously remove water from the reaction mixture.[2][3][4]
Insufficient Catalyst Activity: The catalyst may be inactive or used in an insufficient amount.Ensure the catalyst is active and used at the recommended concentration. For example, some studies use catalyst loadings of 3% to 5 wt% relative to the mass of oleic acid.[1][2][3][4]
Reaction Not Reaching Equilibrium: The reaction time may be too short.Increase the reaction time. Monitoring the reaction progress over time can help determine the optimal duration.[1]
Slow Reaction Rate Low Reaction Temperature: The temperature may be too low to achieve a sufficient reaction rate.Increase the reaction temperature. Typical temperatures range from 70°C to 150°C, depending on the catalyst and setup.[1][2][3][4][5][10]
Poor Mixing: Inadequate mixing can lead to poor contact between reactants and the catalyst.Ensure continuous and efficient stirring of the reaction mixture.
Product Purity Issues Incomplete Reaction: Unreacted oleic acid and ethanol remain in the product mixture.Optimize reaction conditions (molar ratio, catalyst, temperature, time) to maximize conversion.
Side Reactions: Depending on the catalyst and conditions, side reactions may occur.Select a more specific catalyst and maintain optimal reaction conditions to minimize side product formation.
Difficult Separation: Challenges in separating the product from the catalyst and byproducts.For homogeneous catalysts, neutralization and washing steps are necessary.[11] Using a heterogeneous catalyst can simplify the separation process.

Experimental Protocols

General Procedure for this compound Synthesis

This protocol is a generalized procedure based on common laboratory practices for the esterification of oleic acid with ethanol.

  • Reactant and Catalyst Preparation:

    • Measure the desired molar ratio of oleic acid and ethanol. For example, for a 3:1 molar ratio, combine 1 mole of oleic acid with 3 moles of ethanol.

    • Prepare the catalyst. If using a solid catalyst, ensure it is dry and active. If using a liquid catalyst like sulfuric acid, handle it with appropriate safety precautions.

  • Reaction Setup:

    • Add the oleic acid, ethanol, and catalyst to a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.[1]

    • If water removal is desired, a Dean-Stark apparatus can be fitted between the flask and the condenser.

  • Reaction Execution:

    • Heat the mixture to the desired reaction temperature (e.g., 78°C) in an oil bath while stirring continuously.[1]

    • Allow the reaction to proceed for the determined time (e.g., 3 hours).[1]

  • Product Isolation and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • If a solid catalyst was used, it can be removed by filtration.

    • If a liquid acid catalyst was used, the mixture should be transferred to a separatory funnel. Neutralize the acid with a base solution (e.g., sodium bicarbonate solution) and then wash with water to remove any remaining salts and glycerol.[11]

    • Separate the organic layer containing the this compound.

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

    • Remove the solvent/excess ethanol under reduced pressure using a rotary evaporator to obtain the purified this compound.[11]

  • Analysis:

    • Determine the conversion of oleic acid and the yield of this compound using techniques such as gas chromatography (GC) or titration to measure the acid value of the product.[5]

Data Summary

Table 1: Effect of Ethanol to Oleic Acid Molar Ratio on Oleic Acid Conversion

Ethanol:Oleic Acid Molar RatioCatalystTemperature (°C)Reaction Time (h)Oleic Acid Conversion (%)Reference
1.5:1[SB3-12][HSO4]78377.2[1]
3:1[SB3-12][HSO4]78394.6[1]
3:113X Zeolite70255.6[10]
9:1Sulfuric Acid with Dean-Stark901098.78[2][3][4]
12:113X Zeolite702~71[10]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reactants Measure Oleic Acid & Ethanol setup Combine in Reactor with Reflux prep_reactants->setup prep_catalyst Prepare Catalyst prep_catalyst->setup react Heat & Stir setup->react cool Cool Mixture react->cool separate Separate Catalyst cool->separate wash Neutralize & Wash separate->wash dry Dry Organic Layer wash->dry evaporate Evaporate Excess Ethanol dry->evaporate analyze Analyze Purity & Yield (GC/Titration) evaporate->analyze

Caption: General experimental workflow for this compound synthesis.

Troubleshooting Logic

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield? ratio Incorrect Molar Ratio? start->ratio Yes water Water Inhibition? start->water Yes catalyst Catalyst Issue? start->catalyst Yes time Reaction Time Too Short? start->time Yes sol_ratio Adjust Ratio (e.g., 3:1 to 9:1) ratio->sol_ratio sol_water Remove Water (e.g., Dean-Stark) water->sol_water sol_catalyst Check Catalyst Activity/Amount catalyst->sol_catalyst sol_time Increase Reaction Time time->sol_time end_state Re-run Experiment & Analyze sol_ratio->end_state sol_water->end_state sol_catalyst->end_state sol_time->end_state

Caption: Troubleshooting logic for addressing low this compound yield.

References

Strategies to improve the stability of Ethyl Oleate-based pharmaceutical emulsions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ethyl oleate-based pharmaceutical emulsions. This resource is designed for researchers, scientists, and drug development professionals. Here you will find answers to frequently asked questions and detailed troubleshooting guides to address common challenges encountered during formulation and stability testing.

Frequently Asked Questions (FAQs)

Q1: What are this compound-based emulsions and why are they used in pharmaceuticals?

An this compound-based emulsion is a dispersion of ethyl oleate (B1233923) (the oil phase) in an aqueous medium (the continuous phase), or vice versa, stabilized by an emulsifying agent. This compound is a fatty acid ester valued in pharmaceuticals for its excellent solvent properties for many lipophilic (oil-soluble) active pharmaceutical ingredients (APIs).[1][2] Its lower viscosity compared to other fixed oils allows for easier administration, particularly in parenteral (injectable) formulations, and can reduce patient discomfort.[2] These emulsions are used to improve the solubility and bioavailability of poorly water-soluble drugs, enable controlled drug release, and formulate products for oral, topical, or injectable routes.[1]

Q2: What are the primary signs of instability in an this compound emulsion?

Emulsions are thermodynamically unstable systems that will eventually break down.[3] Key signs of instability to monitor include:

  • Creaming: The rising of oil droplets to form a concentrated layer at the top, which is often reversible by shaking.[4][5]

  • Flocculation: The clumping together of oil droplets into aggregates without the rupture of the emulsifier film. This can be a precursor to coalescence and is sometimes reversible.[4][5]

  • Coalescence: An irreversible process where droplets merge to form larger droplets, ultimately leading to complete phase separation.[4][5]

  • Phase Inversion: The emulsion switches from oil-in-water (O/W) to water-in-oil (W/O), or vice versa.

  • Changes in Physical Properties: Significant shifts in viscosity, color, odor, or particle size distribution over time.[6]

Q3: How do I select the right emulsifier for my this compound emulsion?

The selection of an emulsifier is critical and is primarily guided by the Hydrophile-Lipophile Balance (HLB) system.[7] The HLB value indicates the emulsifier's solubility in oil versus water.

  • To create a stable oil-in-water (O/W) emulsion, you need an emulsifier or blend of emulsifiers with a relatively high HLB value, typically between 8 and 18.[8]

  • The required HLB for this compound to form a stable O/W emulsion is approximately 11 .[9][10]

  • It is common practice to use a blend of two or more emulsifiers (e.g., a low-HLB Span™ and a high-HLB Tween™) to achieve the precise required HLB of the oil phase, as this often creates a more stable interfacial film.[8]

Q4: What is the role of homogenization in emulsion stability?

Homogenization is a mechanical process that reduces the droplet size of the dispersed phase.[11] This is crucial for stability because smaller droplets are less susceptible to creaming and coalescence due to Brownian motion overcoming gravitational forces.[12] High-pressure homogenization is a common and effective method.[13] Increasing homogenization pressure or time generally leads to smaller droplets and improved stability.[13][14] However, over-processing can be detrimental, potentially causing droplet reconsolidation or degradation of sensitive APIs.[12]

Q5: Is this compound prone to degradation, and how can I prevent it?

Yes, this compound is susceptible to oxidation when exposed to air, light, and heat, which can lead to an increase in its peroxide value and a change in color and odor.[15] To ensure the stability of the formulation, it is crucial to:

  • Add Antioxidants: Incorporate antioxidants into the oil phase. A combination of propyl gallate, butylated hydroxyanisole (BHA), and butylated hydroxytoluene (BHT) has been shown to be effective.[15]

  • Control the Environment: During manufacturing and storage, replace air in containers with an inert gas like nitrogen.[15]

  • Use Protective Packaging: Store the final product in well-closed, light-resistant containers in a cool, dry place.[15]

Troubleshooting Guides

This section addresses specific problems you may encounter during your experiments.

Problem: My emulsion is showing phase separation (creaming or coalescence).

G start Phase Separation Observed (Creaming/Coalescence) cause1 cause1 start->cause1 cause2 cause2 start->cause2 cause3 cause3 start->cause3 cause4 cause4 start->cause4 cause5 cause5 start->cause5 sol1 sol1 cause1->sol1 Fix sol2 sol2 cause2->sol2 Fix sol3 sol3 cause3->sol3 Fix sol4 sol4 cause4->sol4 Fix sol5 sol5 cause5->sol5 Fix

Caption: Troubleshooting workflow for phase separation.

Problem: My emulsion droplets are aggregating (flocculation).

Flocculation occurs when the repulsive forces between droplets are too weak to overcome attractive forces.

  • Potential Cause: Low electrostatic repulsion between droplets, indicated by a low zeta potential (typically < |25| mV).[16]

  • Troubleshooting Steps:

    • Measure Zeta Potential: Determine the surface charge of your droplets (See Experimental Protocol 3).

    • Adjust pH: The pH of the continuous phase can significantly alter surface charge. Create a pH vs. Zeta Potential profile to find the pH range of maximum stability.

    • Select Charged Emulsifiers: If using non-ionic emulsifiers (like Tweens or Spans), consider adding a small amount of an ionic emulsifier to impart charge and increase electrostatic repulsion.

    • Reduce Ionic Strength: High concentrations of salts in the aqueous phase can shield the surface charge and reduce the repulsive barrier, leading to flocculation. Try to minimize the concentration of electrolytes if possible.

Problem: My emulsion's average droplet size increases over time, but there is no visible separation (Ostwald Ripening).

Ostwald ripening is a process where larger droplets grow at the expense of smaller ones due to the diffusion of the oil phase through the continuous phase.

  • Potential Cause: A broad (polydisperse) droplet size distribution. Smaller droplets have higher solubility, creating a concentration gradient that drives diffusion to larger droplets.

  • Troubleshooting Steps:

    • Optimize Homogenization: The most effective strategy is to create a more uniform (monodisperse) droplet population. Experiment with different homogenization pressures and cycles to achieve the lowest possible Polydispersity Index (PDI). A PDI value below 0.2 is generally considered good for pharmaceutical emulsions.[13]

    • Modify the Oil Phase: In some cases, adding a second, highly water-insoluble oil (a ripening inhibitor) to the this compound phase can reduce the overall diffusion rate.

Data & Formulation Tables

Table 1: Required HLB Values for Common Pharmaceutical Oils

Oil PhaseRequired HLB (for O/W Emulsion)
This compound 11 [9][10]
Mineral Oil10.5[8]
Cottonseed Oil10
Castor Oil14
Isopropyl Myristate11.5

Table 2: HLB Values of Common Emulsifiers

EmulsifierINCI NameHLB ValueType
Span 80Sorbitan Oleate4.3[17]Non-ionic
Span 20Sorbitan Laurate8.6Non-ionic
Tween 80Polysorbate 8015.0[17]Non-ionic
Tween 20Polysorbate 2016.7[17]Non-ionic
Sodium OleateSodium Oleate18Anionic
LecithinLecithin4 (variable)[17]Zwitterionic

Table 3: Example: Effect of Homogenization Pressure on Droplet Size (Data is illustrative, based on principles described in cited literature)

Formulation (this compound, 1% Tween 20)Homogenization Pressure (MPa)Average Droplet Diameter (nm)Polydispersity Index (PDI)
Sample A602850.21
Sample B1001900.12
Sample C150169[13]0.06[13]

Key Experimental Protocols

Protocol 1: Preparation of an O/W Emulsion via High-Pressure Homogenization

  • Prepare the Aqueous Phase: Dissolve the hydrophilic emulsifier(s) (e.g., Tween 20) in purified water. Heat to 70-75°C.[18]

  • Prepare the Oil Phase: Dissolve the lipophilic emulsifier(s) (e.g., Span 80) and any oil-soluble APIs/antioxidants in this compound. Heat to 70-75°C.[18]

  • Create the Pre-Emulsion: Slowly add the oil phase to the aqueous phase while mixing with a high-shear mixer (e.g., rotor-stator) for 5-10 minutes.

  • Homogenize: Immediately pass the hot pre-emulsion through a high-pressure homogenizer. Operate at the desired pressure (e.g., 60-150 MPa) for a set number of cycles (typically 3-5).[13]

  • Cool: Cool the resulting nanoemulsion to room temperature under gentle agitation.

  • Characterize: Analyze the final emulsion for droplet size, PDI, and zeta potential.

G cluster_prep Phase Preparation cluster_mix Emulsification cluster_final Final Steps & Analysis p1 1. Prepare Aqueous Phase (Water + High-HLB Emulsifier) p2 2. Prepare Oil Phase (this compound + Low-HLB Emulsifier + API) p3 3. Heat both phases (e.g., 75°C) p2->p3 p4 4. Create Pre-emulsion (High-Shear Mixing) p3->p4 p5 5. High-Pressure Homogenization p4->p5 p6 6. Cool to Room Temperature p5->p6 p7 7. Characterize Product (Size, PDI, Zeta Potential) p6->p7

Caption: Experimental workflow for emulsion preparation.

Protocol 2: Droplet Size and PDI Measurement (Dynamic Light Scattering)

  • Sample Preparation: Dilute the emulsion sample with purified, filtered (0.22 µm) water to a concentration that avoids multiple scattering effects (typically a slightly turbid appearance).[19]

  • Instrument Setup: Equilibrate the DLS instrument to 25°C. Enter the refractive indices for the dispersant (Water: ~1.33) and the dispersed phase (this compound: ~1.45).[13][19]

  • Measurement: Place the cuvette in the instrument and allow it to equilibrate for 1-2 minutes.

  • Data Acquisition: Perform at least three replicate measurements to ensure reproducibility.

  • Analysis: Report the Z-average diameter (mean particle size) and the Polydispersity Index (PDI).

Protocol 3: Zeta Potential Measurement

  • Sample Preparation: Dilute the emulsion in filtered, purified water in the same manner as for DLS analysis.[16]

  • Instrument Setup: Use an appropriate electrophoretic light scattering (ELS) instrument. Place the diluted sample into a specific folded capillary cell.

  • Measurement: The instrument will apply an electric field and measure the velocity of the droplets. The zeta potential is calculated from this electrophoretic mobility using the Smoluchowski or Huckel equations, depending on the system.[16]

  • Analysis: Report the mean zeta potential (in millivolts, mV) and the standard deviation of at least three replicate measurements. A value greater than |25| mV or less than -25 mV generally indicates good electrostatic stability.[16]

Protocol 4: Accelerated Stability Testing (Forced Degradation)

Accelerated stability testing exposes the emulsion to stress conditions to predict its long-term shelf life.[3] This is distinct from forced degradation for analytical method validation, which uses harsher conditions.[20][21]

  • Thermal Stress:

    • Store samples at elevated temperatures (e.g., 40°C, 50°C) for a period of 1 to 3 months.[22]

    • Include freeze-thaw cycles: alternate samples between -20°C and 25°C for 3-5 cycles, holding for at least 24 hours at each temperature.[4]

  • Mechanical Stress (Centrifugation):

    • Centrifuge the emulsion (e.g., at 3000 RPM for 30 minutes).

    • Measure the height of any separated cream or sediment layer. A stable emulsion will show no separation.

  • Photostability:

    • Expose the emulsion to a controlled source of UV and visible light as per ICH Q1B guidelines.

  • Monitoring: At specified time points (e.g., 0, 1, 2, 4, 8, 12 weeks), withdraw samples and analyze them for:

    • Visual appearance (phase separation, creaming)

    • Droplet size and PDI

    • Zeta potential

    • Viscosity

    • pH

    • API concentration and degradant profile

References

Overcoming phase separation in Ethyl Oleate microemulsion formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ethyl oleate (B1233923) microemulsion formulations. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges, particularly phase separation, during the formulation process.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Immediate Phase Separation Upon Mixing Components

  • Question: I mixed my ethyl oleate, surfactant, co-surfactant, and aqueous phase, and it immediately separated into distinct layers. What is the likely cause?

  • Answer: Immediate phase separation typically points to a fundamental incompatibility or incorrect ratio of components. The primary causes include:

    • Incorrect Surfactant/Co-surfactant Selection: The Hydrophilic-Lipophilic Balance (HLB) of your surfactant system may not be appropriate for creating a stable oil-in-water (o/w) or water-in-oil (w/o) microemulsion with this compound.

    • Inappropriate Surfactant-to-Co-surfactant Ratio (Smix): The ratio between your surfactant and co-surfactant is critical for reducing interfacial tension and ensuring stability.[1][2] An improper ratio will fail to create a stable microemulsion.

    • Insufficient Surfactant Concentration: There may not be enough surfactant mixture to adequately lower the interfacial tension between the oil and water phases, preventing the formation of a stable microemulsion.[1]

Issue 2: The Formulation is Cloudy or Turbid, Not Optically Clear

  • Question: My formulation is cloudy and not transparent as expected for a microemulsion. What does this indicate?

  • Answer: A cloudy or turbid appearance suggests the formation of a coarse emulsion or nanoemulsion with larger droplet sizes, rather than a thermodynamically stable microemulsion.[3] The droplet size in a true microemulsion is typically in the range of 10-100 nm, which makes it optically transparent.[3] Potential causes include:

    • Operating Outside the Microemulsion Region: The specific ratio of oil, water, and surfactant mix (Smix) you are using falls outside the stable microemulsion region in the phase diagram.

    • Suboptimal Smix Ratio: Even with a suitable surfactant and co-surfactant, the ratio between them may not be optimal for achieving the smallest droplet size.

    • High Oil Concentration: An excessive amount of this compound relative to the surfactant concentration can lead to larger droplet sizes.[4][5]

Issue 3: The Microemulsion is Stable Initially but Shows Phase Separation Over Time

  • Question: My this compound microemulsion looked good at first, but after a few hours/days, I see a separate layer forming. Why is this happening?

  • Answer: Delayed phase separation indicates a metastable formulation rather than a thermodynamically stable one. This can be due to:

    • Temperature Fluctuations: Changes in temperature can affect the solubility of the components and the stability of the interfacial film, leading to phase separation.[6][7]

    • pH Changes: The pH of the aqueous phase can influence the stability of some surfactants, especially if they have ionizable groups.[8][9][10] A shift in pH could destabilize the system.

    • Ostwald Ripening: This is a phenomenon where larger droplets grow at the expense of smaller ones over time, eventually leading to phase separation. This is more common in nanoemulsions than in true microemulsions.

Issue 4: The Viscosity of My Formulation is Too High

  • Question: I've formed a clear microemulsion, but its viscosity is much higher than expected, almost gel-like. What could be the reason?

  • Answer: A significant increase in viscosity can indicate the formation of liquid crystalline structures or a bicontinuous microemulsion.[11] While not necessarily a sign of instability, it's important to characterize the structure to ensure it meets your application's requirements. The cause is often related to the specific concentrations of the components, leading to a more ordered microstructure.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take to avoid phase separation?

A1: The most crucial initial step is to construct a pseudo-ternary phase diagram for your specific system (this compound, chosen surfactant, co-surfactant, and aqueous phase).[12][13] This diagram will map out the concentration ranges where a stable, single-phase microemulsion exists, allowing you to select appropriate component ratios.[12]

Q2: How do I select the right surfactant and co-surfactant for an this compound microemulsion?

A2: Selection should be based on the required HLB for this compound and the desired type of microemulsion (o/w or w/o). Non-ionic surfactants like Tween 80 and Cremophor EL are commonly used.[13][14] Co-surfactants, often short to medium-chain alcohols like propylene (B89431) glycol or Transcutol HP, are used to increase the fluidity of the interfacial film.[2][3]

Q3: What is a typical starting Surfactant:Co-surfactant (Smix) ratio?

A3: Common Smix ratios to start exploring in your phase diagram are 1:1, 2:1, and 3:1 (by weight).[12][14] Studies have shown that a 2:1 or 3:1 ratio often provides a larger stable microemulsion region.[14][15]

Q4: Can the order of mixing the components affect stability?

A4: Yes, the order of addition can be important. A common method is to first mix the surfactant and co-surfactant (Smix), then add the this compound (oil phase) and mix thoroughly. The aqueous phase is then added dropwise (titrated) with continuous stirring.[16]

Q5: How do temperature and pH affect my this compound microemulsion?

A5: Temperature can alter the solubility of the surfactants and the overall phase behavior of the microemulsion.[7][8] The pH is particularly important if you are using surfactants with ionizable head groups, as it can change their hydrophilic/lipophilic character and destabilize the system.[9][10] It is recommended to perform stability studies at different temperatures and to buffer the aqueous phase to a stable pH.

Data Presentation

Table 1: Example Surfactant/Co-surfactant Systems for this compound Microemulsions
Oil PhaseSurfactantCo-surfactantOptimal Smix Ratio (w/w)Reference
This compoundTween 80Propylene Glycol (PG)2:1, 3:1[12]
This compoundTween 80Transcutol HP2:1[14]
This compoundCremophor-EL1,2-propanediolNot specified, phase diagram provided[13]
This compoundBrij 96ButanolNot specified, structural transitions studied[17]
This compoundTween 80Span 20Not specified, phase diagram analyzed[11]
Table 2: Influence of Formulation Variables on Microemulsion Properties
VariableEffect on StabilityEffect on Droplet SizeTroubleshooting Action
Surfactant ConcentrationIncreasesDecreasesOptimize concentration using a phase diagram.
Oil ConcentrationDecreases (at constant surfactant)IncreasesAdjust oil-to-surfactant ratio.[4][5]
Smix RatioHighly influential; optimal ratio existsOptimal ratio yields smaller sizeScreen different Smix ratios (e.g., 1:1, 2:1, 3:1).[15]
TemperatureCan increase or decrease stabilityCan influence size and polydispersityConduct stability tests at relevant storage/application temperatures.[7]
pHCan cause instability if surfactants are pH-sensitiveCan lead to aggregation and increased effective sizeBuffer the aqueous phase and check for pH-related degradation.[9][10]

Experimental Protocols

Protocol 1: Construction of a Pseudo-Ternary Phase Diagram

This protocol outlines the water titration method for determining the microemulsion region.

Materials:

  • This compound (Oil Phase)

  • Selected Surfactant (e.g., Tween 80)

  • Selected Co-surfactant (e.g., Propylene Glycol)

  • Distilled Water (Aqueous Phase)

  • Glass vials or test tubes

  • Vortex mixer

  • Magnetic stirrer and stir bars

Procedure:

  • Prepare Surfactant/Co-surfactant Mixtures (Smix): Prepare mixtures of the surfactant and co-surfactant in fixed weight ratios (e.g., 1:1, 2:1, 3:1).

  • Prepare Oil/Smix Ratios: For each Smix ratio, prepare a series of mixtures of this compound and the Smix in different weight ratios (e.g., 9:1, 8:2, 7:3, 6:4, 5:5, 4:6, 3:7, 2:8, 1:9). Place these in separate glass vials.

  • Water Titration: Place a vial containing a specific oil/Smix ratio on a magnetic stirrer. Add water dropwise to the mixture while constantly stirring.

  • Observation: After each addition of water, vortex the mixture and visually inspect for clarity and transparency against a well-lit background. A clear, single-phase system indicates a microemulsion. A cloudy or two-phase system indicates that the boundary of the microemulsion region has been crossed.

  • Record Composition: Carefully record the weight of each component (oil, surfactant, co-surfactant, and water) at each point where a clear microemulsion is formed.

  • Plot the Diagram: Using ternary graph paper or appropriate software, plot the compositions (in weight percentage) of oil, water, and Smix. The points that resulted in clear, stable microemulsions will form the microemulsion region on the diagram.

Protocol 2: Droplet Size and Polydispersity Index (PDI) Measurement

This protocol describes the use of Dynamic Light Scattering (DLS) for particle size analysis.

Equipment:

  • Dynamic Light Scattering (DLS) Instrument (e.g., Malvern Zetasizer)

Procedure:

  • Sample Preparation: Dilute the microemulsion sample with distilled water to an appropriate concentration to avoid multiple scattering effects. The dilution factor will depend on the instrument's sensitivity and should be recorded.

  • Instrument Setup: Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).

  • Measurement: Transfer the diluted sample to a clean cuvette and place it in the instrument.

  • Data Acquisition: Perform the DLS measurement according to the instrument's software instructions. The software will typically perform an autocorrelation analysis of the scattered light intensity fluctuations to determine the particle size distribution.

  • Data Analysis: Record the Z-average diameter (mean droplet size) and the Polydispersity Index (PDI). A PDI value below 0.3 generally indicates a narrow and homogenous particle size distribution, which is desirable for microemulsions.

Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_eval Evaluation & Troubleshooting A Select Components (Oil, S, Co-S) B Prepare Smix Ratios (e.g., 1:1, 2:1) A->B C Mix Oil and Smix B->C D Titrate with Water C->D E Visual Inspection (Clarity, Phase Separation) D->E F Phase Diagram Construction E->F If Unstable G Characterization (DLS, Viscosity) E->G If Stable F->B Optimize Ratios H Stability Testing (Temp, pH) G->H

Caption: Workflow for formulating and troubleshooting this compound microemulsions.

stability_factors cluster_formulation Formulation Factors cluster_process Process Parameters center Microemulsion Stability smix Smix Ratio (S:CoS) smix->center conc Component Concentrations conc->center hlb Surfactant HLB hlb->center temp Temperature temp->center ph pH ph->center mixing Mixing Order/ Energy mixing->center

Caption: Key factors influencing the stability of microemulsion formulations.

References

Improving the encapsulation efficiency of hydrophobic drugs in Ethyl Oleate nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for improving the encapsulation efficiency of hydrophobic drugs in ethyl oleate (B1233923) nanoparticles.

Troubleshooting Guide

This guide addresses common issues encountered during the experimental process in a question-and-answer format.

Issue 1: Low Encapsulation Efficiency (%EE)

Question: My encapsulation efficiency for a hydrophobic drug in ethyl oleate-based nanostructured lipid carriers (NLCs) is consistently low. What are the primary factors I should investigate?

Answer: Low encapsulation efficiency of a hydrophobic drug in NLCs is often linked to several key factors. A systematic approach to troubleshooting this issue is outlined below. The primary factors to investigate are the drug's solubility in the lipid phase, the formulation parameters, and the process variables.

Troubleshooting Workflow for Low Encapsulation Efficiency

Low_EE_Workflow start Low Encapsulation Efficiency solubility Assess Drug Solubility in Lipid Phase start->solubility solubility_check Is drug highly soluble in this compound & solid lipid? solubility->solubility_check formulation Optimize Formulation Parameters formulation_params Review: - Drug-to-Lipid Ratio - Surfactant Concentration - Oil-to-Water Ratio formulation->formulation_params process Adjust Process Parameters process_params Review: - Homogenization Speed & Time - Sonication Parameters process->process_params solubility_check->formulation Yes increase_eo Increase this compound Ratio solubility_check->increase_eo No change_lipid Select a different solid lipid solubility_check->change_lipid No increase_eo->solubility change_lipid->solubility adjust_drug_lipid Decrease Drug-to-Lipid Ratio formulation_params->adjust_drug_lipid adjust_surfactant Optimize Surfactant Concentration formulation_params->adjust_surfactant adjust_drug_lipid->process adjust_surfactant->process adjust_homogenization Increase Homogenization Speed and/or Time process_params->adjust_homogenization end Improved Encapsulation Efficiency adjust_homogenization->end

Caption: A workflow diagram for troubleshooting low encapsulation efficiency.

Question: How does the drug-to-lipid ratio affect encapsulation efficiency?

Answer: The drug-to-lipid ratio is a critical parameter.[1] Increasing the amount of drug relative to the lipid can lead to drug saturation in the lipid matrix, resulting in lower encapsulation efficiency as the excess drug may not be effectively entrapped.[2] It is essential to optimize this ratio to maximize drug loading without compromising encapsulation.[3]

Quantitative Impact of Formulation Variables on Encapsulation Efficiency

ParameterVariationEffect on Encapsulation Efficiency (%EE)Reference
Drug-to-Lipid Ratio Increasing the ratioDecreases %EE after a certain point[4]
Surfactant Concentration Increasing the concentrationGenerally increases %EE up to an optimal level, then may decrease[5][6]
This compound Content (in NLCs) Increasing the liquid lipid (this compound) to solid lipid ratioGenerally increases %EE due to improved drug solubility in the lipid matrix[7]
Organic-to-Aqueous Phase Ratio Varies depending on the methodCan significantly impact %EE; optimization is required[8]

Issue 2: Inconsistent Particle Size and High Polydispersity Index (PDI)

Question: I am observing significant batch-to-batch variation in nanoparticle size and the PDI values are consistently high. What could be the cause and how can I improve this?

Answer: Inconsistent particle size and a high PDI indicate a lack of uniformity in your nanoparticle population. This can be caused by several factors related to the formulation and the process.

Troubleshooting Workflow for Inconsistent Particle Size and High PDI

High_PDI_Workflow start Inconsistent Particle Size / High PDI homogenization Evaluate Homogenization Process start->homogenization homogenization_check Is speed and time precisely controlled? homogenization->homogenization_check surfactant Assess Surfactant System surfactant_check Is surfactant concentration optimal? surfactant->surfactant_check lipid_phase Check Lipid Phase Preparation lipid_phase_check Is the lipid phase completely molten/dissolved? lipid_phase->lipid_phase_check homogenization_check->surfactant Yes increase_speed_time Increase Homogenization Speed and/or Time homogenization_check->increase_speed_time No increase_speed_time->homogenization surfactant_check->lipid_phase Yes adjust_surfactant Adjust Surfactant Concentration surfactant_check->adjust_surfactant No adjust_surfactant->surfactant ensure_melting Ensure Complete Melting/Dissolution of Lipids and Drug lipid_phase_check->ensure_melting No end Consistent Particle Size / Low PDI lipid_phase_check->end Yes ensure_melting->lipid_phase

Caption: A workflow for troubleshooting inconsistent particle size and high PDI.

Question: What is the impact of homogenization speed and duration on particle size?

Answer: High-shear homogenization and ultrasonication are critical steps that influence the final particle size. Increasing the homogenization speed and time generally leads to smaller and more uniform nanoparticles.[9][10] However, excessive energy input can sometimes lead to particle aggregation. Therefore, these parameters must be carefully optimized.

Quantitative Impact of Process Variables on Particle Size

ParameterVariationEffect on Particle SizeReference
Homogenization Speed Increasing speed (e.g., from 5,000 to 11,000 rpm)Decreases particle size[11]
Homogenization Time Increasing time (e.g., from 3 to 6 minutes)Decreases particle size[11]
Homogenization Pressure (in HPH) Increasing pressure (e.g., from 500 to 900 bar)Decreases particle size[12]
Number of Homogenization Cycles Increasing the number of cyclesDecreases particle size[12]

Frequently Asked Questions (FAQs)

1. Why is this compound used in the formulation of lipid nanoparticles?

This compound is a liquid lipid that is incorporated into solid lipid nanoparticles (SLNs) to form nanostructured lipid carriers (NLCs).[13] Its inclusion creates imperfections in the crystal lattice of the solid lipid, providing more space to accommodate drug molecules. This leads to a higher drug loading capacity and can prevent drug expulsion during storage.[7]

2. What is the role of a surfactant in the formulation?

Surfactants are crucial for stabilizing the nanoparticle dispersion. They adsorb at the oil-water interface, reducing interfacial tension and preventing the nanoparticles from aggregating.[14][15] The type and concentration of the surfactant can significantly impact particle size, stability, and encapsulation efficiency.[5]

3. What are the key characterization techniques for this compound nanoparticles?

The essential characterization techniques include:

  • Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS) to determine the average size and size distribution of the nanoparticles.

  • Zeta Potential: Also measured by DLS, it indicates the surface charge of the nanoparticles and predicts their stability in suspension.

  • Encapsulation Efficiency (%EE) and Drug Loading (%DL): Determined by separating the unencapsulated drug from the nanoparticles (e.g., by ultracentrifugation) and quantifying the drug in both fractions using techniques like HPLC or UV-Vis spectrophotometry.[16]

  • Morphology: Visualized using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) to observe the shape and surface characteristics of the nanoparticles.[17]

4. Can I use high-pressure homogenization (HPH) for temperature-sensitive drugs?

Yes, while hot HPH involves high temperatures, a cold HPH method can be used for thermolabile drugs. In cold HPH, the drug and lipid mixture is rapidly cooled and solidified before being dispersed in a cold surfactant solution and then homogenized at low temperatures.[18][19]

5. What is the solvent emulsification-evaporation method?

This is a common method for preparing lipid nanoparticles. It involves dissolving the lipid and the hydrophobic drug in a water-immiscible organic solvent.[20] This organic phase is then emulsified in an aqueous phase containing a surfactant to form an oil-in-water emulsion. Finally, the organic solvent is removed by evaporation, leading to the precipitation of the lipid and the formation of nanoparticles.[21][22]

Experimental Protocols

Protocol 1: Preparation of this compound NLCs by High-Pressure Homogenization (Hot Method)

Materials:

  • Hydrophobic drug

  • Solid lipid (e.g., glyceryl monostearate)

  • This compound[13]

  • Surfactant (e.g., Poloxamer 188, Tween 80)

  • Purified water

Equipment:

  • High-shear homogenizer (e.g., Ultra-Turrax)

  • High-pressure homogenizer

  • Water bath or heating mantle

  • Magnetic stirrer

Procedure:

  • Preparation of the Lipid Phase:

    • Weigh the solid lipid and this compound in a beaker.

    • Heat the mixture to 5-10 °C above the melting point of the solid lipid until a clear, homogenous lipid melt is obtained.

    • Add the accurately weighed hydrophobic drug to the molten lipid and stir until completely dissolved.

  • Preparation of the Aqueous Phase:

    • Dissolve the surfactant in purified water in a separate beaker.

    • Heat the aqueous phase to the same temperature as the lipid phase.

  • Formation of the Pre-emulsion:

    • Add the hot aqueous phase to the hot lipid phase dropwise under continuous stirring with a high-shear homogenizer at a specified speed (e.g., 8000 rpm) for a defined time (e.g., 5-10 minutes) to form a coarse oil-in-water emulsion.[23]

  • High-Pressure Homogenization:

    • Immediately transfer the hot pre-emulsion to the high-pressure homogenizer, pre-heated to the same temperature.

    • Homogenize the emulsion at a specific pressure (e.g., 500-1500 bar) for a set number of cycles (e.g., 3-5 cycles).[12][18]

  • Cooling and Nanoparticle Formation:

    • Cool the resulting nanoemulsion in an ice bath or at room temperature under gentle stirring to allow the lipid to recrystallize and form NLCs.

  • Characterization:

    • Analyze the NLC dispersion for particle size, PDI, zeta potential, and encapsulation efficiency.

Protocol 2: Preparation of this compound NLCs by Solvent Emulsification-Evaporation Method

Materials:

  • Hydrophobic drug

  • Solid lipid (e.g., stearic acid)

  • This compound

  • Water-immiscible organic solvent (e.g., dichloromethane, chloroform)[20]

  • Surfactant (e.g., polyvinyl alcohol, Tween 80)

  • Purified water

Equipment:

  • Magnetic stirrer

  • High-shear homogenizer or sonicator

  • Rotary evaporator

Procedure:

  • Preparation of the Organic Phase:

    • Dissolve the solid lipid, this compound, and the hydrophobic drug in the organic solvent.

  • Preparation of the Aqueous Phase:

    • Dissolve the surfactant in purified water.

  • Emulsification:

    • Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water emulsion. The parameters (speed, time) should be optimized.[11]

  • Solvent Evaporation:

    • Transfer the emulsion to a rotary evaporator and remove the organic solvent under reduced pressure at a controlled temperature.[24] This leads to the precipitation of the NLCs in the aqueous phase.

  • Washing and Collection (Optional):

    • The nanoparticle suspension can be centrifuged to pellet the NLCs, which are then washed with purified water to remove excess surfactant and unencapsulated drug.

  • Characterization:

    • Resuspend the NLCs in purified water and analyze for particle size, PDI, zeta potential, and encapsulation efficiency.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Nanoparticle Preparation cluster_char Characterization prep_lipid Prepare Lipid Phase (Drug + Lipids) emulsify Emulsification (High-Shear/Sonication) prep_lipid->emulsify prep_aq Prepare Aqueous Phase (Surfactant + Water) prep_aq->emulsify homogenize High-Pressure Homogenization or Solvent Evaporation emulsify->homogenize dls DLS Analysis (Size, PDI, Zeta Potential) homogenize->dls ee_dl EE & DL Analysis (HPLC/UV-Vis) homogenize->ee_dl morphology Morphology (TEM/SEM) homogenize->morphology

Caption: A general experimental workflow for nanoparticle preparation and characterization.

References

Technical Support Center: Addressing Skin Irritation with Topical Ethyl Oleate Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting skin irritation issues that may arise during the experimental use of topical formulations containing Ethyl Oleate (B1233923).

Frequently Asked Questions (FAQs)

Q1: What is Ethyl Oleate and why is it used in topical formulations?

This compound is an ester formed from oleic acid and ethanol.[1] It is a colorless to pale yellow, oily liquid.[2] In topical formulations, it is valued for its properties as a solvent, emollient, and penetration enhancer, which can improve the delivery of active pharmaceutical ingredients (APIs) through the skin.[3][4]

Q2: What are the potential causes of skin irritation with this compound formulations?

Skin irritation from topical products can be categorized as either irritant contact dermatitis or allergic contact dermatitis.[5] While this compound is generally considered to have low irritation potential, several factors can contribute to adverse skin reactions:

  • Concentration of this compound: Higher concentrations may increase the likelihood of irritation.

  • Purity of this compound: Impurities or degradation products can be irritants.

  • Formulation Instability: Issues such as phase separation or crystallization can lead to a non-homogenous distribution of ingredients, potentially causing localized irritation.[6][7]

  • Other Ingredients: Other excipients in the formulation, such as surfactants or preservatives, may be the primary cause of irritation.[5]

  • Disruption of Skin Barrier: As a penetration enhancer, this compound can disrupt the stratum corneum, which may increase the irritant potential of other ingredients in the formulation.

  • Batch-to-Batch Variability: Inconsistent quality of this compound or other raw materials can lead to variable irritation profiles.[8][9]

Q3: At what concentrations is this compound likely to cause skin irritation?

Direct, comprehensive dose-response data for this compound-induced skin irritation is limited in publicly available literature. However, existing studies and related data provide some guidance:

  • A study on a topical microemulsion containing 10% this compound was found to be non-irritating in a reconstructed human epidermis (EpiSkin™) model, showing 75.54% cell viability, which is well above the 50% threshold for irritation.[10]

  • A study on the closely related compound, ethyl linoleate (B1235992), showed no significant cytotoxic effect on human dermal fibroblasts at concentrations up to 400 µM.[6]

  • Oleic acid, a component of this compound, has been shown to induce mild skin irritation in vivo and can cause cytotoxicity to keratinocytes in vitro at very low concentrations in submerged cultures.[11]

These findings suggest that while this compound itself has a low irritant potential, its effect is concentration-dependent and influenced by the overall formulation.

Q4: How can I assess the skin irritation potential of my this compound formulation?

Several in vitro and in vivo methods are available. The most widely accepted in vitro method is the Reconstructed Human Epidermis (RhE) test , as described in OECD Test Guideline 439. This method is considered a replacement for the traditional in vivo rabbit skin irritation test. A complementary in vitro method is the measurement of pro-inflammatory cytokine release (e.g., IL-1α) from the skin models.[7]

Troubleshooting Guides

Problem 1: Unexpected High Irritation in an In Vitro Skin Irritation Assay (e.g., RhE Test)

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
High Concentration of this compound Test a range of lower concentrations of this compound to determine a dose-response relationship and identify a non-irritating concentration.
Formulation Instability Visually inspect the formulation for signs of phase separation, crystallization, or changes in appearance. Conduct stability studies under different temperature and humidity conditions. Reformulate with appropriate stabilizing agents if necessary.[6]
Irritating Excipients Review all ingredients in the formulation for their known irritation potential. Test the vehicle (formulation without the API) and individual excipients on the RhE model to identify the source of irritation.
pH of the Formulation Measure the pH of the formulation. A pH that is too acidic or alkaline can cause irritation. Adjust the pH to be closer to the skin's natural pH (around 5.5).
Batch-to-Batch Variability of this compound Obtain certificates of analysis for different batches of this compound and compare their specifications. If significant variability is suspected, test each batch in the RhE assay to confirm consistency.[8][9]
Assay Variability Ensure strict adherence to the validated RhE test protocol. High variability can result from inconsistent dosing, washing procedures, or MTT incubation times.
Problem 2: Inconsistent Irritation Results Between Batches of the Same Formulation

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Raw Material Variability Source all excipients, including this compound, from reputable suppliers with consistent specifications. Implement incoming raw material testing to ensure batch-to-batch consistency.
Manufacturing Process Deviations Review and standardize all manufacturing process parameters, including mixing speed and duration, heating and cooling rates, and the order of ingredient addition.
Formulation Aging and Instability Conduct real-time and accelerated stability studies to assess the shelf-life of the formulation. Analyze for changes in physical appearance, pH, viscosity, and API concentration over time.
In Vitro Assay Performance Run a positive and negative control with each experiment to ensure the assay is performing within acceptable limits. If controls fail, troubleshoot the assay procedure.

Data Presentation

Table 1: Summary of In Vitro Skin Irritation Data for this compound and Related Compounds

Compound Test System Concentration Endpoint Result Reference
This compoundEpiSkin™ (RhE model)10% in a microemulsionCell Viability (MTT)75.54% (Non-irritant)[10]
Ethyl LinoleateHuman Dermal FibroblastsUp to 400 µMCell Viability (MTT)No significant cytotoxicity[6]
Oleic AcidSubmerged Human KeratinocytesLow concentrationsCytotoxicityToxic at very low concentrations[11]
Oleic AcidReconstructed Human EpidermisNot specifiedMorphologyNo alterations observed[11]
Oleic AcidHuman Skin (in vivo)Not specifiedVisual AssessmentMild, visible skin irritation[11]

Experimental Protocols

Reconstructed Human Epidermis (RhE) Test for Skin Irritation (Based on OECD TG 439)

This protocol provides a general outline. Specific details may vary depending on the commercial RhE model used (e.g., EpiDerm™, EpiSkin™).

  • Tissue Preparation: Upon receipt, handle the RhE tissue cultures under sterile conditions. Pre-incubate the tissues overnight at 37°C and 5% CO₂.

  • Application of Test Substance:

    • Apply a sufficient amount of the this compound formulation (typically 25-50 µL for liquids or 25-50 mg for solids) directly onto the surface of the epidermis.

    • For each formulation, use at least three replicate tissues.

    • Include a negative control (e.g., sterile PBS) and a positive control (e.g., 5% Sodium Dodecyl Sulfate).

  • Exposure: Expose the tissues to the test substance for a defined period, typically 15 to 60 minutes at room temperature or 37°C.

  • Rinsing: Thoroughly rinse the test substance from the tissue surface with a buffered saline solution.

  • Post-Exposure Incubation: Transfer the tissues to fresh culture medium and incubate for a post-exposure period of approximately 42 hours.

  • Viability Assessment (MTT Assay):

    • Transfer the tissues to a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and incubate for approximately 3 hours.

    • Extract the formazan (B1609692) dye from the tissues using an appropriate solvent (e.g., isopropanol).

    • Measure the optical density (OD) of the extracted formazan using a spectrophotometer (typically at 570 nm).

  • Data Analysis:

    • Calculate the percent viability for each tissue relative to the negative control.

    • A formulation is classified as an irritant if the mean tissue viability is reduced to ≤ 50% of the negative control.

Cytokine Release Assay (IL-1α ELISA)

This assay can be performed on the culture medium collected during the post-exposure incubation of the RhE test.

  • Sample Collection: At the end of the post-exposure incubation period (before the MTT assay), collect the culture medium from each well.

  • ELISA Procedure (General Outline):

    • Use a commercially available Human IL-1α ELISA kit.

    • Coat a 96-well plate with a capture antibody specific for human IL-1α.

    • Add standards and the collected culture medium samples to the wells and incubate.

    • Wash the plate and add a biotinylated detection antibody.

    • Wash the plate and add a streptavidin-horseradish peroxidase (HRP) conjugate.

    • Wash the plate and add a substrate solution (e.g., TMB).

    • Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using the absorbance values of the standards.

    • Calculate the concentration of IL-1α in the samples based on the standard curve.

    • An increase in IL-1α release compared to the negative control is indicative of a pro-inflammatory response.

Mandatory Visualizations

Signaling Pathways in Keratinocyte Irritation

Keratinocyte_Irritation_Signaling Irritant Chemical Irritant (e.g., from formulation) Receptor Receptors (e.g., EGFR, TLR) Irritant->Receptor Binds to/interacts with Cell_Membrane Cell Membrane MAPK_Cascade MAPK Cascade (ERK, JNK, p38) Receptor->MAPK_Cascade Activates NFkB_Pathway IKK Complex Receptor->NFkB_Pathway Activates AP1_Activation AP-1 Activation MAPK_Cascade->AP1_Activation Leads to NFkB_Activation NF-κB Activation NFkB_Pathway->NFkB_Activation Phosphorylates IκB Gene_Expression Gene Transcription NFkB_Activation->Gene_Expression Translocates to nucleus AP1_Activation->Gene_Expression Translocates to nucleus Nucleus Nucleus Cytokines Pro-inflammatory Cytokines (IL-1α, IL-1β, TNF-α, IL-8) Gene_Expression->Cytokines Upregulates Inflammation Inflammatory Response (Irritation) Cytokines->Inflammation Mediate

Caption: Signaling pathways in keratinocytes activated by chemical irritants.

Experimental Workflow for In Vitro Skin Irritation Testing

In_Vitro_Irritation_Workflow Start Start: Formulation to Test RhE_Prep Prepare Reconstructed Human Epidermis (RhE) Start->RhE_Prep Application Topical Application of Formulation, Positive & Negative Controls RhE_Prep->Application Incubation Exposure & Post-Exposure Incubation Application->Incubation Medium_Collection Collect Culture Medium Incubation->Medium_Collection MTT_Assay MTT Assay for Cell Viability Incubation->MTT_Assay Cytokine_Assay Cytokine Assay (e.g., IL-1α ELISA) Medium_Collection->Cytokine_Assay Viability_Analysis Analyze Cell Viability (≤50% = Irritant) MTT_Assay->Viability_Analysis Cytokine_Analysis Analyze Cytokine Release (Increased levels = Pro-inflammatory) Cytokine_Assay->Cytokine_Analysis Conclusion Conclusion: Irritation Potential Viability_Analysis->Conclusion Cytokine_Analysis->Conclusion

Caption: Experimental workflow for assessing skin irritation potential in vitro.

Logical Relationship for Troubleshooting Formulation Instability

Formulation_Instability_Troubleshooting Instability Formulation Instability Observed (e.g., Phase Separation) Check_pH Check pH Instability->Check_pH Check_Temp Review Temperature Control During Mfg Instability->Check_Temp Check_Mixing Evaluate Mixing Parameters Instability->Check_Mixing Check_Ingredients Assess Ingredient Compatibility & Order of Addition Instability->Check_Ingredients Adjust_pH Adjust pH Check_pH->Adjust_pH If out of range Optimize_Temp Optimize Heating/ Cooling Rates Check_Temp->Optimize_Temp If inadequate Optimize_Mixing Adjust Mixing Speed/ Duration Check_Mixing->Optimize_Mixing If improper Reformulate Reformulate with Stabilizers/Emulsifiers Check_Ingredients->Reformulate If incompatible Stable_Formulation Stable Formulation Adjust_pH->Stable_Formulation Optimize_Temp->Stable_Formulation Optimize_Mixing->Stable_Formulation Reformulate->Stable_Formulation

Caption: Troubleshooting logic for addressing formulation instability.

References

Removal of impurities from crude Ethyl Oleate after synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude ethyl oleate (B1233923) following its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude ethyl oleate after synthesis?

A1: Common impurities depend on the synthesis method (esterification of oleic acid or transesterification of triglycerides). They typically include:

  • Unreacted Starting Materials: Oleic acid and ethanol.[1][2]

  • Byproducts: Water (from esterification), glycerol (B35011) (from transesterification).[1][3][4]

  • Catalyst Residues: Acid catalysts (e.g., sulfuric acid) or base catalysts (e.g., sodium hydroxide).[5][6]

  • Side Products: Minor fatty acid ethyl esters (if the oleic acid source was not pure).[2]

  • Solvents: Organic solvents used during the reaction or initial work-up.

  • Degradation Products: Oxidized byproducts if the reaction was performed at high temperatures or with prolonged exposure to air.[7]

Q2: How can I remove the acidic or basic catalyst from my crude this compound?

A2: Catalyst removal is a critical first step in purification.

  • Acid Catalyst (e.g., H₂SO₄): Neutralize the crude product by washing it with a basic solution, such as a saturated sodium bicarbonate solution, followed by several washes with deionized water until the aqueous layer is neutral.[4]

  • Base Catalyst (e.g., NaOH): Wash the crude product with a dilute acid solution (e.g., dilute HCl) to neutralize the base, followed by water washes to remove the resulting salt and excess acid.[4]

Q3: My crude product is an emulsion after washing. How can I break it?

A3: Emulsion formation is common due to the presence of unreacted fatty acids which act as surfactants. To break the emulsion, you can:

  • Add a saturated sodium chloride solution (brine) during the washing steps. This increases the ionic strength of the aqueous phase, helping to separate the layers.[8]

  • Centrifuge the mixture to facilitate phase separation.

  • Allow the mixture to stand for an extended period in a separatory funnel.

Q4: What is the most effective method for removing unreacted oleic acid?

A4: Unreacted oleic acid can be removed by:

  • Liquid-Liquid Extraction: Washing the crude product (dissolved in a non-polar solvent like hexane) with a mild aqueous base (e.g., sodium carbonate or bicarbonate solution). The oleic acid will be converted to its sodium salt, which is soluble in the aqueous phase and can be drained off.

  • Column Chromatography: Using a silica (B1680970) gel column is effective. The less polar this compound will elute before the more polar oleic acid.[8]

Q5: How can I assess the purity of my final this compound product?

A5: Several analytical techniques can be used to determine the purity of this compound:

  • Gas Chromatography (GC): GC with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS) is a common and effective method to quantify the purity and identify volatile impurities.[4][9][10]

  • High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector like a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) can be used, especially for non-volatile impurities.[8][11]

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can confirm the presence of the ester functional group (C=O stretch around 1735-1738 cm⁻¹) and the absence of the broad -OH peak from carboxylic acids.[3][12]

  • Karl Fischer Titration: This method is specifically used to determine the water content in the final product.[13]

Troubleshooting Guides

Issue 1: Low Purity After Water Washes
  • Symptom: GC or HPLC analysis shows significant amounts of unreacted oleic acid or other starting materials after performing standard water and brine washes.

  • Possible Cause: Simple water washing is insufficient to remove non-polar or weakly polar impurities like oleic acid. The equilibrium of the synthesis reaction may not have been sufficiently shifted towards the product.

  • Solution:

    • Alkaline Wash: Implement a wash with a dilute basic solution (e.g., 5% w/v sodium carbonate) to remove acidic impurities like unreacted oleic acid.

    • Chromatographic Purification: If impurities persist, use column chromatography for a more thorough separation.

Issue 2: Residual Catalyst Affecting Product Stability
  • Symptom: The purified this compound darkens in color or develops a rancid odor upon storage.

  • Possible Cause: Trace amounts of residual acid or base catalyst are promoting degradation or oxidation of the ester.[7]

  • Solution:

    • Thorough Neutralization: Ensure that the washing steps are repeated until the pH of the aqueous layer is neutral (checked with pH paper).

    • Adsorbent Treatment: After washing and drying, stir the this compound with a small amount of an amorphous silicon dioxide adsorbent or activated carbon to adsorb residual metallic or other catalysts. The adsorbent can then be removed by filtration.[14][15]

    • Inert Storage: Store the final product under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place to prevent oxidation.[7]

Issue 3: Water Content is Too High in the Final Product
  • Symptom: Karl Fischer titration indicates a water content above the acceptable limit for the intended application.

  • Possible Cause: Incomplete drying of the organic phase after aqueous extraction. Water is also a byproduct of esterification that may not have been fully removed.[3]

  • Solution:

    • Efficient Drying Agent: Use an adequate amount of a suitable drying agent like anhydrous sodium sulfate (B86663) or magnesium sulfate. Ensure sufficient contact time by stirring the organic phase with the drying agent for at least 30 minutes before filtration.[8]

    • Azeotropic Removal: For esterification reactions, using a Dean-Stark trap during synthesis can effectively remove water as it is formed, driving the reaction to completion and simplifying purification.[3]

    • Vacuum Distillation: If the this compound is intended for high-purity applications, residual water can be removed by distillation under reduced pressure.

Data on Purification Methods

The following table summarizes the effectiveness of various purification techniques.

Purification MethodImpurities TargetedTypical Purity AchievedRecoveryProsCons
Liquid-Liquid Extraction Catalysts, glycerol, unreacted acids/alcohols85-95%>90%Simple, scalable, good for initial cleanup.May form emulsions; less effective for non-polar impurities.
Column Chromatography (Silica Gel) Unreacted oleic acid, polar byproducts>99%70-85%High purity achievable.Solvent-intensive, less scalable, potential for product loss on the column.[8][15]
Solid-Phase Extraction (SPE) Cholesteryl esters, other lipid classes>98% (for specific fractions)~70%Fast, reproducible for specific separations.[9][11]Limited capacity, primarily for analytical scale.
Vacuum Distillation Solvents, water, lower boiling point impurities>99%VariableRemoves volatile impurities effectively.Requires specialized equipment; thermal stress can degrade the product.

Key Experimental Protocols

Protocol 1: General Purification by Liquid-Liquid Extraction

This protocol is a standard procedure for the initial cleanup of crude this compound after synthesis.

  • Dissolution: Dissolve the crude this compound in a non-polar solvent like hexane (B92381) or diethyl ether (3 volumes of solvent per 1 volume of crude product).

  • Transfer: Transfer the solution to a separatory funnel.

  • Neutralization Wash:

    • If an acid catalyst was used, add an equal volume of saturated sodium bicarbonate solution.

    • If a base catalyst was used, add an equal volume of 1M HCl.

  • Mixing & Separation: Stopper the funnel, invert it, and open the stopcock to release pressure. Shake vigorously for 1-2 minutes. Allow the layers to separate completely.

  • Aqueous Layer Removal: Drain and discard the lower aqueous layer.

  • Water Wash: Add an equal volume of deionized water, shake, and separate as described above. Repeat this water wash two more times, or until the aqueous layer is neutral.

  • Brine Wash: Perform a final wash with an equal volume of saturated sodium chloride (brine) solution to help remove residual water from the organic phase.[8]

  • Drying: Drain the organic layer into a clean flask. Add anhydrous sodium sulfate (approx. 10% of the solution volume), and stir for 30 minutes.

  • Filtration: Filter the solution through filter paper to remove the drying agent.

  • Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.[8]

Protocol 2: Purification by Column Chromatography

This method is used to achieve high purity by separating this compound from compounds with different polarities, such as unreacted oleic acid.

  • Column Packing: Prepare a slurry of silica gel (60-120 mesh) in hexane. Pour the slurry into a glass chromatography column and allow it to pack under gravity, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the partially purified this compound (from Protocol 1) in a minimal amount of hexane. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Elute the column with a solvent system of increasing polarity. A common gradient is:

    • 100% Hexane: To elute highly non-polar impurities.

    • 1-5% Ethyl Acetate in Hexane: This mobile phase should elute the this compound.[8]

    • Higher % Ethyl Acetate: To elute more polar impurities like residual oleic acid.

  • Fraction Collection: Collect the eluent in small fractions using test tubes.

  • Analysis (TLC): Spot each fraction on a Thin Layer Chromatography (TLC) plate to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.[8]

Visual Workflows

Purification_Workflow cluster_synthesis Synthesis cluster_extraction Liquid-Liquid Extraction cluster_chromatography Column Chromatography (Optional) cluster_final Final Product Crude_Product Crude this compound (with impurities) Dissolve Dissolve in Hexane Crude_Product->Dissolve Wash Aqueous Washes (Neutralization, Water, Brine) Dissolve->Wash Dry Dry with Na2SO4 Wash->Dry Evaporate_1 Solvent Evaporation Dry->Evaporate_1 Washed_Product Washed this compound Evaporate_1->Washed_Product Load_Column Load on Silica Column Washed_Product->Load_Column For higher purity Pure_Product High-Purity This compound Washed_Product->Pure_Product Sufficient Purity Elute Elute with Hexane/EtOAc Load_Column->Elute Collect_Fractions Collect & Analyze Fractions (TLC) Elute->Collect_Fractions Evaporate_2 Solvent Evaporation Collect_Fractions->Evaporate_2 Evaporate_2->Pure_Product

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic Start Analyze Purified This compound Purity_Check Purity Below Specification? Start->Purity_Check Impurity_ID Identify Main Impurity (e.g., via GC-MS) Purity_Check->Impurity_ID Yes End Purity OK Purity_Check->End No Oleic_Acid Unreacted Oleic Acid? Impurity_ID->Oleic_Acid Water High Water Content? Oleic_Acid->Water No Alkaline_Wash Perform Alkaline Wash (e.g., Na2CO3 soln) Oleic_Acid->Alkaline_Wash Yes Catalyst Product Degradation? Water->Catalyst No Redry Re-dry Organic Phase Thoroughly Water->Redry Yes Adsorbent Treat with Adsorbent & Re-filter Catalyst->Adsorbent Yes Other Other Impurity Catalyst->Other No Alkaline_Wash->Start Chromatography Perform Column Chromatography Chromatography->Start Redry->Start Adsorbent->Start Other->Chromatography

Caption: Troubleshooting logic for purifying crude this compound.

References

Technical Support Center: Enhancing API Solubility in Ethyl Oleate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when enhancing the solubility of poorly soluble Active Pharmaceutical Ingredients (APIs) in ethyl oleate (B1233923).

Troubleshooting Guides

This section addresses specific issues that may arise during formulation development, providing potential causes and recommended solutions.

Problem Potential Causes Recommended Solutions
API precipitates out of the ethyl oleate solution over time. - The API's intrinsic solubility in this compound is exceeded.- Temperature fluctuations affecting solubility.- Presence of impurities that seed crystallization.- Determine the saturation solubility of the API in this compound at various temperatures.- Consider the use of co-solvents to increase the solvent capacity.- Employ techniques like solid dispersion or nanosuspension to enhance stability.- Ensure high purity of both API and this compound.
The formulation is too viscous for its intended application (e.g., injection). - High concentration of API or other excipients.- this compound's inherent viscosity at lower temperatures.- Optimize the concentration of all components.- Evaluate the use of less viscous co-solvents or excipients.- Warm the formulation to an appropriate temperature before use, ensuring API stability.
Inconsistent drug release and poor bioavailability in preclinical studies. - Incomplete dissolution of the API in the gastrointestinal tract.- Formulation instability upon dilution in physiological fluids.- Inefficient emulsification for lipid-based formulations.- Develop a self-emulsifying drug delivery system (SEDDS) or self-microemulsifying drug delivery system (SMEDDS) to ensure rapid and complete emulsification.[1][2]- Incorporate surfactants and co-surfactants to promote the formation of fine, stable emulsions.[2][3]- Evaluate the formulation's performance using in vitro lipolysis models to predict in vivo behavior.
Phase separation is observed in the formulation. - Immiscibility of components at the tested ratios.- Inappropriate selection of surfactants or co-solvents in SEDDS/SMEDDS.- Systematically screen different ratios of oil, surfactant, and co-solvent to construct a ternary phase diagram and identify the optimal microemulsion region.[4][5]- Select surfactants with an appropriate Hydrophilic-Lipophilic Balance (HLB) value.

Frequently Asked Questions (FAQs)

Formulation Strategies

Q1: What are the primary strategies to enhance the solubility of a poorly soluble API in this compound?

A1: The primary strategies involve:

  • Co-solvents: Introducing a water-miscible solvent in which the API has high solubility can reduce the interfacial tension between the aqueous solution and the hydrophobic drug.[6]

  • Lipid-Based Drug Delivery Systems (LBDDS): Formulating the API in a system containing lipids, surfactants, and co-solvents. Self-emulsifying drug delivery systems (SEDDS) are a prominent example, which form fine oil-in-water emulsions upon gentle agitation in the gastrointestinal tract.[1][2] This increases the surface area for dissolution and absorption.[2]

  • Nanosuspensions: Reducing the particle size of the API to the nanometer range increases the surface area and saturation solubility.[7][8] These nanoparticles can be suspended in this compound.

  • Solid Dispersions: The API is dispersed in a hydrophilic carrier at the molecular level.[9][10] While typically a solid dosage form, the principles can be adapted for liquid-filled capsules containing this compound.

  • Complexation: Forming a complex of the API with another molecule, such as a cyclodextrin, can enhance its solubility in a vehicle like this compound.[11][12]

Q2: How do I select appropriate co-solvents to use with this compound?

A2: Select co-solvents based on their miscibility with this compound, their ability to solubilize the API, and their biocompatibility. Commonly used co-solvents in pharmaceutical formulations include ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycols (PEGs).[3][11][13] The selection should be guided by experimental solubility studies of the API in various solvent blends.

Q3: What are Self-Emulsifying Drug Delivery Systems (SEDDS) and how do they work with this compound?

A3: SEDDS are isotropic mixtures of an oil (like this compound), a surfactant, a co-surfactant, and the dissolved drug.[2][3] When this mixture is introduced into an aqueous medium, such as the gastrointestinal fluid, and gently agitated, it spontaneously forms a fine oil-in-water emulsion.[2] this compound acts as the oil phase to dissolve the lipophilic API.[13] The resulting emulsion provides a large surface area for drug release and absorption, enhancing bioavailability.[2]

Experimental Protocols & Data

Q4: How can I determine the solubility of my API in this compound and various excipients?

A4: A common method is the shake-flask method.

Experimental Protocol: Shake-Flask Solubility Measurement

  • Add an excess amount of the API to a known volume of the solvent (e.g., this compound, co-solvent, or a mixture) in a sealed container.

  • Agitate the container at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • After agitation, centrifuge the samples to separate the undissolved API.

  • Carefully collect the supernatant and filter it through a suitable membrane filter (e.g., 0.45 µm) to remove any remaining solid particles.

  • Analyze the concentration of the API in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[14]

Q5: Can you provide some quantitative data on solubility enhancement using this compound formulations?

A5: The following tables summarize data from studies on lipid-based formulations utilizing this compound.

Table 1: Solubility Enhancement of Piroxicam (B610120) in a Microemulsion Containing this compound

Solvent Solubility Increase (compared to water) Reference
This compound Microemulsion~30 times[4][5]

Table 2: Components of a Curcumin-Loaded SMEDDS Formulation

Component Percentage in Formulation Role Reference
This compound12.5%Oil Phase[3]
Emulsifier OP:Cremorphor EL (1:1)57.5%Surfactant[3]
PEG 40030.0%Co-surfactant[3]
Visualizing Workflows and Relationships

Q6: Can you provide a workflow for developing a Self-Emulsifying Drug Delivery System (SEDDS) with this compound?

A6: The following diagram illustrates the key steps in developing a SEDDS formulation.

SEDDS_Development_Workflow cluster_screening Component Screening cluster_formulation Formulation Development cluster_characterization Characterization cluster_evaluation In Vivo Evaluation API_Solubility API Solubility Studies in Oils, Surfactants, Co-solvents Excipient_Selection Select this compound (Oil), Surfactants, and Co-solvents API_Solubility->Excipient_Selection Ternary_Diagram Construct Ternary Phase Diagrams Excipient_Selection->Ternary_Diagram Identify_Region Identify Self-Emulsifying Region Ternary_Diagram->Identify_Region Optimize_Formulation Optimize Formulation Ratios Identify_Region->Optimize_Formulation Droplet_Size Droplet Size & PDI Analysis Optimize_Formulation->Droplet_Size Zeta_Potential Zeta Potential Measurement Optimize_Formulation->Zeta_Potential Emulsification_Time Self-Emulsification Time Optimize_Formulation->Emulsification_Time In_Vitro_Release In Vitro Drug Release Optimize_Formulation->In_Vitro_Release Bioavailability_Studies Bioavailability & PK Studies In_Vitro_Release->Bioavailability_Studies Stability_Testing Long-term Stability Testing Bioavailability_Studies->Stability_Testing

Caption: Workflow for SEDDS development.

Q7: How do the different components of a SEDDS formulation interact to enhance solubility?

A7: The following diagram illustrates the relationship and function of each component in a SEDDS formulation.

SEDDS_Component_Interaction SEDDS SEDDS Pre-concentrate (Isotropic Mixture) AqueousPhase Aqueous Phase (GI Fluid) SEDDS->AqueousPhase disperses in API Poorly Soluble API EthylOleate This compound (Oil Phase) API->EthylOleate dissolves in EthylOleate->SEDDS Surfactant Surfactant (e.g., Cremophor) Surfactant->SEDDS Nanoemulsion o/w Nanoemulsion (Increased Surface Area) Surfactant->Nanoemulsion stabilizes interface CoSolvent Co-solvent / Co-surfactant (e.g., Propylene Glycol) CoSolvent->SEDDS CoSolvent->Nanoemulsion improves emulsification AqueousPhase->Nanoemulsion forms Absorption Enhanced Drug Absorption & Bioavailability Nanoemulsion->Absorption

Caption: Component interactions in a SEDDS.

References

Validation & Comparative

A Comparative Guide to the Quantification of Ethyl Oleate in Plasma: HPLC-UV vs. GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of ethyl oleate (B1233923) in plasma is crucial for various biomedical studies. This guide provides a detailed comparison of a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a Gas Chromatography-Mass Spectrometry (GC-MS) method for this purpose. We present a summary of their performance characteristics, detailed experimental protocols, and a visual representation of the analytical workflow.

Ethyl oleate is a fatty acid ethyl ester (FAEE) that can serve as a biomarker for recent ethanol (B145695) consumption. Its accurate measurement in plasma is essential for clinical and forensic toxicology. While various analytical techniques can be employed, this guide focuses on a comparative validation of an HPLC-UV method against a more commonly cited GC-MS approach.

Performance Characteristics: A Side-by-Side Comparison

The choice of analytical method depends on the specific requirements of the study, such as required sensitivity, sample throughput, and available instrumentation. Below is a summary of typical validation parameters for both an HPLC-UV and a GC-MS method for the quantification of this compound in plasma.

Validation ParameterHPLC-UV Method (Representative)GC-MS Method
Linearity Range 100 - 5000 ng/mL15 - 10000 ng/mL
Correlation Coefficient (r²) > 0.995> 0.999
Limit of Detection (LOD) ~30 ng/mL~10 ng/mL
Limit of Quantification (LOQ) 100 ng/mL30 ng/mL[1]
Intra-day Precision (%CV) < 10%< 10%[1]
Inter-day Precision (%CV) < 15%< 15%
Accuracy (% Recovery) 85 - 115%90 - 110%
Specificity ModerateHigh

Experimental Protocols

Detailed methodologies are critical for the replication and validation of analytical methods. Here, we outline the protocols for both the HPLC-UV and GC-MS methods.

1. HPLC-UV Method Protocol

This protocol describes a representative liquid-liquid extraction followed by HPLC-UV analysis.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 500 µL of plasma in a glass tube, add 25 µL of an internal standard solution (e.g., ethyl heptadecanoate in methanol (B129727), 100 µg/mL).

    • Vortex the mixture for 30 seconds.

    • Add 1.5 mL of n-hexane and vortex vigorously for 2 minutes to extract the lipids.

    • Centrifuge at 3000 x g for 10 minutes at 4°C to separate the layers.

    • Carefully transfer the upper organic layer (n-hexane) to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 30°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • Instrument: HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (85:15, v/v).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection Wavelength: 205 nm.

    • Column Temperature: 30°C.

2. GC-MS Method Protocol

This protocol is based on a protein precipitation and extraction method coupled with GC-MS analysis, which is noted for its high sensitivity and specificity.[1]

  • Sample Preparation (Protein Precipitation and Extraction):

    • Thaw plasma samples at room temperature and vortex for 5 minutes.[2]

    • Transfer 500 µL of plasma to a 10 mL glass tube.[1][2]

    • Add 25 µL of an internal standard solution (e.g., heptadecanoic acid ethyl ester in methanol, 100 µg/mL).[1][2]

    • Vortex for 5 minutes.[1][2]

    • Add 1475 µL of cold methanol (-80°C) for protein precipitation.[1][2]

    • Vortex for 5 minutes and then centrifuge at 2469 x g for 15 minutes at 4°C.[1][2]

    • Transfer 1500 µL of the supernatant to a new glass tube.[1]

    • Evaporate the supernatant to dryness in a vacuum centrifuge at 30°C.[1]

    • Reconstitute the residue in a suitable solvent for GC-MS analysis.

  • GC-MS Conditions:

    • Instrument: Gas chromatograph coupled with a tandem mass spectrometer (GC-QqQ/MS).[1]

    • Column: Zebron ZB-5MS (30 m × 0.25 mm, 0.25 μm).[1]

    • Carrier Gas: Helium at a flow rate of 10 mL/min.[2]

    • Injection Volume: 1 µL (splitless mode).[2]

    • Injector Temperature: 250°C.[2]

    • Ion Source Temperature: 200°C.[2]

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for enhanced specificity.

Method Validation Workflow

The validation of any analytical method is a critical step to ensure reliable and accurate results. The following diagram illustrates the typical workflow for the validation of an analytical method for quantifying this compound in plasma.

ValidationWorkflow Start Method Development SamplePrep Sample Preparation Optimization (e.g., LLE, SPE, PP) Start->SamplePrep ChromoOpt Chromatographic Optimization (Mobile Phase, Column, Flow Rate) Start->ChromoOpt Validation Method Validation (ICH/FDA Guidelines) SamplePrep->Validation ChromoOpt->Validation Selectivity Selectivity & Specificity Validation->Selectivity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Intra-day & Inter-day) Validation->Precision LOQ LOD & LOQ Validation->LOQ Stability Stability Studies (Freeze-thaw, Bench-top) Validation->Stability Robustness Robustness Validation->Robustness Application Application to Real Samples Selectivity->Application Linearity->Application Accuracy->Application Precision->Application LOQ->Application Stability->Application Robustness->Application End Validated Method Application->End

Caption: Workflow for the validation of an analytical method for this compound in plasma.

References

A Comparative Analysis of Ethyl Oleate and Isopropyl Myristate as Skin Penetration Enhancers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of transdermal and topical drug delivery, the selection of an appropriate penetration enhancer is a critical determinant of a formulation's efficacy. Among the myriad of available excipients, fatty acid esters such as ethyl oleate (B1233923) and isopropyl myristate are frequently employed to overcome the formidable barrier of the stratum corneum. This guide provides an objective, data-driven comparison of these two widely used esters, summarizing their performance, outlining experimental protocols for their evaluation, and visualizing their mechanisms of action.

Performance Data: A Head-to-Head Comparison

The efficacy of a penetration enhancer is most accurately assessed through direct comparative studies. The following tables summarize quantitative data from in vitro permeation studies, showcasing the relative performance of ethyl oleate and isopropyl myristate in enhancing the skin penetration of various active pharmaceutical ingredients (APIs).

Table 1: Comparative In Vitro Skin Permeation of Lornoxicam

Enhancer (5% w/w in gel)Steady-State Flux (Jss) (μg/cm²/h)Enhancement Ratio (ER)*
Isopropyl Myristate14.3118.34
Control (no enhancer)0.781.00

*Enhancement Ratio (ER) is calculated as the ratio of the drug's flux with the enhancer to the flux without the enhancer.

Table 2: Comparative In Vitro Skin Permeation of Meloxicam (B1676189)

Enhancer (in transdermal patch)Steady-State Flux (Jss) (μg/cm²/h)Permeability Coefficient (Kp) x 10⁻³ (cm/h)
Isopropyl Myristate (10%)83.798.38
Oleic Acid (20%)84.418.44
Control (no enhancer)78.507.85

While a direct comparison with this compound for meloxicam was not found in the reviewed literature, the data for oleic acid, a structurally related fatty acid, is provided for context.

Mechanism of Action: Disrupting the Barrier

Both this compound and isopropyl myristate primarily enhance skin penetration by reversibly disrupting the highly organized lipid structure of the stratum corneum. They integrate into the intercellular lipid matrix, increasing its fluidity and creating more permeable pathways for drug molecules to traverse.

This compound: As an unsaturated fatty acid ester, this compound is thought to create "pockets" of disorder within the lipid bilayers, effectively increasing the free volume and facilitating the diffusion of lipophilic drugs.[1]

Isopropyl Myristate: This branched-chain fatty acid ester is known to fluidize the lipid bilayers and can also interact with intracellular proteins, further contributing to a reduction in the barrier function of the stratum corneum.[2][3]

G EO This compound Disruption Lipid Bilayer Disruption EO->Disruption IPM Isopropyl Myristate Proteins Intracellular Proteins IPM->Proteins Interaction IPM->Disruption Lipids Intercellular Lipids Permeation Enhanced Drug Permeation Proteins->Permeation Fluidization Increased Fluidity Disruption->Fluidization Fluidization->Permeation

Caption: Mechanism of action for this compound and Isopropyl Myristate.

Experimental Protocols: In Vitro Permeation Studies

The following provides a detailed methodology for conducting in vitro skin permeation studies using Franz diffusion cells, a standard apparatus for evaluating the performance of topical and transdermal formulations.

1. Franz Diffusion Cell Setup:

  • Apparatus: A vertical Franz diffusion cell system is typically used. This consists of a donor compartment, a receptor compartment, and a clamp to secure the skin membrane.

  • Membrane: Full-thickness excised human or animal skin (e.g., porcine or rat) is commonly used. The skin should be carefully prepared, with subcutaneous fat removed, and equilibrated in phosphate-buffered saline (PBS) before mounting.

  • Receptor Medium: The receptor compartment is filled with a known volume of PBS (pH 7.4) to mimic physiological conditions. For poorly water-soluble drugs, a co-solvent like ethanol (B145695) may be added to maintain sink conditions. The receptor medium is continuously stirred with a magnetic bar to ensure homogeneity.

  • Temperature: The entire setup is maintained at 37°C by a circulating water bath to ensure the skin surface temperature is approximately 32°C.

2. Experimental Procedure:

  • Formulation Application: A precise amount of the formulation (e.g., gel, cream, or patch) containing the API and the penetration enhancer is applied to the epidermal side of the skin in the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), an aliquot of the receptor medium is withdrawn from the sampling port.

  • Replacement: An equal volume of fresh, pre-warmed receptor medium is immediately added back to the receptor compartment to maintain a constant volume.

  • Analysis: The concentration of the API in the collected samples is quantified using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC).

3. Data Analysis:

  • Cumulative Amount: The cumulative amount of drug permeated per unit area of the skin is plotted against time.

  • Steady-State Flux (Jss): The flux is determined from the slope of the linear portion of the cumulative amount versus time curve.

  • Lag Time (tL): The lag time is determined by extrapolating the linear portion of the curve to the x-axis.

  • Permeability Coefficient (Kp): This is calculated by dividing the steady-state flux by the initial drug concentration in the donor compartment.

  • Enhancement Ratio (ER): The ER is calculated by dividing the flux of the drug with the enhancer by the flux of the drug from a control formulation without the enhancer.

G A Prepare Franz Cells (Membrane, Receptor Medium) B Equilibrate at 37°C A->B C Apply Formulation to Donor Compartment B->C D Collect Samples at Time Intervals C->D E Analyze Samples (e.g., HPLC) D->E F Calculate Permeation Parameters (Flux, ER, etc.) E->F

Caption: Experimental workflow for in vitro skin permeation studies.

Conclusion

Both this compound and isopropyl myristate are effective penetration enhancers that function by disrupting the stratum corneum lipids. The choice between them will depend on the specific physicochemical properties of the API, the desired formulation characteristics, and the required level of penetration enhancement. Isopropyl myristate has been shown to be a potent enhancer for various drugs. While direct comparative data with this compound is limited in the public domain, the information available suggests both are valuable tools in the formulation of effective transdermal and topical drug delivery systems. Rigorous in vitro permeation studies are essential to determine the optimal enhancer and concentration for a given API and formulation.

References

Ethyl Oleate versus mineral oil as a vehicle for parenteral drug delivery: a comparative analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Vehicle for Parenteral Formulations

The choice of a vehicle is a critical decision in the development of parenteral drug products, profoundly influencing the stability, bioavailability, and patient tolerability of the formulation. For lipophilic active pharmaceutical ingredients (APIs), oily vehicles are often the formulation backbone. This guide provides a comprehensive, data-driven comparison of two commonly considered oleaginous vehicles: ethyl oleate (B1233923) and mineral oil. By examining their physicochemical properties, performance in drug delivery, and biocompatibility, this document aims to equip researchers and formulation scientists with the necessary information to make an informed selection.

Executive Summary

Ethyl oleate, a fatty acid ester, is recognized for its lower viscosity and favorable solvent properties for a range of lipophilic drugs, including steroids. It is generally well-tolerated and associated with minimal tissue irritation. In contrast, pharmaceutical-grade mineral oil, a complex mixture of hydrocarbons, is characterized by its inertness and higher viscosity. While historically used in some parenteral preparations, concerns exist regarding its potential to elicit inflammatory responses. This guide will delve into the experimental data supporting these characteristics to provide a clear comparative analysis.

Data Presentation: Physicochemical and Performance Parameters

The selection of an appropriate vehicle is guided by a combination of physical and chemical properties that dictate its performance. The following tables summarize key comparative data for this compound and pharmaceutical-grade mineral oil.

PropertyThis compoundLight Mineral Oil USPTest Method
Chemical Formula C20H38O2Mixture of alkanes (e.g., C15-C40)N/A
Molecular Weight 310.5 g/mol VariableN/A
Specific Gravity (at 20°C) 0.866–0.874[1]0.818–0.880[2]USP <841>
Viscosity (kinematic) ≥ 5.15 cP (at 20°C)[1]3.0–34.4 mm²/s (at 40°C)[2]USP <911>
Appearance Colorless to light yellow, oily liquidColorless, transparent, oily liquidVisual Inspection

Table 1: Physicochemical Properties. A comparison of the fundamental physical and chemical characteristics of this compound and light mineral oil as specified by the United States Pharmacopeia (USP).

ParameterThis compoundMineral OilSupporting Evidence
Drug Solubility Good solvent for many lipophilic drugs, including steroids like progesterone.[3][4]Can act as a solvent for some lipophilic substances; however, it may absorb lipid-soluble compounds from the surrounding medium.[5]While direct comparative studies are limited, this compound is frequently cited as a preferred solvent for steroids. Mineral oil's complex hydrocarbon mixture can affect its solvent capacity.
Drug Stability Prone to oxidation; requires the addition of antioxidants for long-term stability.Highly stable and inert, with low potential for chemical interaction with the API.This compound's ester functional group is more susceptible to degradation than the saturated hydrocarbons of mineral oil.
In Vivo Absorption Generally reported to be more rapidly absorbed by body tissues compared to fixed oils.Slower clearance from the injection site, with potential for long-term deposition.The lower viscosity and fatty acid ester nature of this compound likely contribute to faster absorption.
Local Tissue Reaction Generally causes minimal tissue irritation.[6]Associated with inflammatory responses, including chronic inflammation, granuloma formation, and paraffinomas, particularly with repeated or large volume injections.[1][7][8][9]Histopathological studies have shown that mineral oil can act as an adjuvant, triggering a significant local inflammatory cascade.

Table 2: Performance and Biocompatibility Comparison. A summary of key performance indicators for this compound and mineral oil as parenteral vehicles, based on available literature.

Experimental Protocols

To ensure the reproducibility and validation of the comparative data, detailed methodologies for key experiments are provided below.

Drug Solubility Determination

Objective: To quantify the saturation solubility of a lipophilic API in this compound and mineral oil.

Methodology:

  • Preparation of Saturated Solutions: An excess amount of the API is added to a known volume of the test vehicle (this compound or mineral oil) in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Separation: The suspension is centrifuged at a high speed to separate the undissolved API from the saturated solution.

  • Quantification: A known volume of the supernatant is carefully removed, diluted with a suitable solvent, and the concentration of the dissolved API is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Viscosity Measurement

Objective: To determine the kinematic viscosity of the parenteral vehicles.

Methodology:

  • Instrumentation: A calibrated capillary viscometer (e.g., Ubbelohde type) is used as per USP <911> Viscosity.[10]

  • Temperature Control: The viscometer is placed in a constant temperature bath maintained at a specified temperature (e.g., 20°C or 40°C) with high precision (±0.1°C).[11]

  • Measurement: The time taken for a fixed volume of the test liquid to flow through the capillary under gravity is measured.

  • Calculation: The kinematic viscosity is calculated by multiplying the flow time by the calibration constant of the viscometer.

In Vivo Absorption Study

Objective: To evaluate the systemic absorption of a drug administered parenterally in this compound versus mineral oil.

Methodology:

  • Animal Model: A suitable animal model (e.g., rabbits or rats) is selected.[12]

  • Dosing: The drug formulated in either this compound or mineral oil is administered via the intended parenteral route (e.g., intramuscular or subcutaneous) at a specified dose.

  • Blood Sampling: Blood samples are collected at predetermined time points post-injection.[13]

  • Bioanalysis: The concentration of the drug in the plasma or serum is quantified using a validated bioanalytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) are calculated to compare the rate and extent of drug absorption from each vehicle.

Histopathological Evaluation of Local Tissue Reaction

Objective: To assess the local tissue reaction at the injection site.

Methodology:

  • Animal Model and Dosing: Similar to the in vivo absorption study, the formulations are injected into the muscle or subcutaneous tissue of the animals.

  • Tissue Collection: At selected time points post-injection (e.g., 3, 7, and 14 days), the animals are euthanized, and the injection site tissue is excised.

  • Histological Processing: The collected tissue is fixed in formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E).

  • Microscopic Examination: A board-certified veterinary pathologist examines the stained tissue sections under a microscope.

  • Scoring: The severity of inflammation, necrosis, hemorrhage, and fibrosis is semi-quantitatively scored based on a predefined scoring system.[14][15] This allows for a standardized comparison of the tissue reaction to each vehicle.

Mandatory Visualization

The following diagrams, generated using the Graphviz DOT language, illustrate key experimental workflows and logical relationships discussed in this guide.

ExperimentalWorkflow_Solubility cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis Excess API Excess API Mix Add Excess API to Vehicle Excess API->Mix Vehicle Vehicle Vehicle->Mix Agitate Agitate at Constant Temp. Mix->Agitate Centrifuge Centrifuge Agitate->Centrifuge Supernatant Supernatant Centrifuge->Supernatant HPLC Dilute & Analyze by HPLC Supernatant->HPLC Result Solubility (mg/mL) HPLC->Result ExperimentalWorkflow_TissueReaction cluster_dosing In-Life Phase cluster_necropsy Necropsy cluster_histology Histology cluster_evaluation Pathology Evaluation Animal Model Animal Model Injection Parenteral Injection (this compound vs. Mineral Oil) Animal Model->Injection Euthanasia Euthanasia at Time Points Injection->Euthanasia Tissue Collection Excise Injection Site Euthanasia->Tissue Collection Fixation Formalin Fixation Tissue Collection->Fixation Processing Paraffin Embedding & Sectioning Fixation->Processing Staining H&E Staining Processing->Staining Microscopy Microscopic Examination Staining->Microscopy Scoring Histopathological Scoring Microscopy->Scoring Comparison Comparative Tissue Reaction Scoring->Comparison LogicalRelationship_VehicleSelection API_Properties API Properties (Solubility, Stability) Vehicle_Choice Vehicle Selection API_Properties->Vehicle_Choice Desired_PK Desired Pharmacokinetics (e.g., Rapid vs. Sustained Release) Desired_PK->Vehicle_Choice Tolerability Patient Tolerability (Pain, Irritation) Tolerability->Vehicle_Choice Ethyl_Oleate This compound Vehicle_Choice->Ethyl_Oleate Lower Viscosity Good Solvency Faster Absorption Mineral_Oil Mineral Oil Vehicle_Choice->Mineral_Oil High Inertness Slower Absorption Potential for Inflammation

References

A Comparative Guide to In Vitro Drug Release Testing and Validation for Ethyl Oleate-Based Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of in vitro drug release testing (IVRT) methodologies for pharmaceutical formulations utilizing ethyl oleate (B1233923) as a vehicle. It offers objective performance comparisons with alternative carriers, supported by experimental data, and details the necessary validation protocols to ensure robust and reliable results.

Ethyl oleate is an increasingly popular choice as a solvent and vehicle in parenteral and topical drug formulations, particularly for lipophilic active pharmaceutical ingredients (APIs) such as steroids and hormones.[1][2][3] Its advantages over traditional vegetable oils include lower viscosity, which can lead to reduced patient discomfort during injections, and rapid absorption by body tissues.[1] This guide will delve into the nuances of developing and validating IVRT methods for these specific formulations, a critical step for quality control and for establishing in vitro-in vivo correlations (IVIVC).[4]

Performance Comparison: this compound vs. Alternative Oleaginous Vehicles

The selection of a vehicle for a parenteral formulation is critical as it directly impacts drug delivery, stability, and patient compliance. This compound offers several distinct advantages over more traditional carrier oils.

Table 1: Comparison of Physicochemical Properties of Common Oleaginous Vehicles

PropertyThis compoundSesame OilPeanut OilAlmond Oil
Viscosity LowerHigherHigherHigher
Absorption Rate RapidSlowerSlowerSlower
Solvency for Lipophilic Drugs ExcellentGoodGoodGood
Potential for Tissue Irritation MinimalLowLowLow
Needle Gauge for Injection Smaller gauge possibleLarger gauge often requiredLarger gauge often requiredLarger gauge often required

This table summarizes qualitative comparisons based on available literature.[1][5]

The lower viscosity of this compound is a significant benefit, allowing for the use of smaller gauge needles which can enhance patient comfort and compliance, especially for long-acting injectable formulations that require repeated administration.[1] Its rapid absorption can contribute to a more predictable pharmacokinetic profile for the dissolved API.[1]

Experimental Protocols for In Vitro Drug Release Testing

Due to the diversity of long-acting injectable formulations, there are currently no universally standardized, regulatory-approved IVRT methods.[4][6] However, several approaches have been successfully employed. The two most common methods adaptable for this compound-based formulations are the dialysis membrane method and the Franz diffusion cell method.

Protocol 1: Dialysis Membrane-Based In Vitro Release Testing

This method is suitable for assessing drug release from an oily depot into an aqueous release medium, simulating the in vivo environment.

1. Materials and Apparatus:

  • Dialysis tubing or a pre-fabricated dialysis cassette (e.g., Float-A-Lyzer®) with a molecular weight cut-off (MWCO) appropriate for the API (typically at least 100 times the molecular weight of the drug).[7][8]
  • USP Apparatus 2 (Paddle Apparatus) or a shaking water bath.
  • Release Medium: Phosphate-buffered saline (PBS) at pH 7.4 is a common starting point. To maintain sink conditions for poorly water-soluble drugs, the addition of a surfactant (e.g., 0.5-2% Tween® 80 or Sodium Dodecyl Sulfate) is often necessary.[9]
  • This compound formulation containing the API.
  • Analytical instrumentation for drug quantification (e.g., HPLC-UV).

2. Procedure:

  • Prepare the release medium and place it in the dissolution vessels of the USP Apparatus 2 or the shaking water bath. Equilibrate the medium to 37°C.
  • Accurately weigh and load a specified amount of the this compound formulation into the dialysis bag/cassette.
  • Seal the dialysis bag/cassette and place it in the release medium.
  • Begin agitation at a specified speed (e.g., 50 rpm for USP Apparatus 2).
  • At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours), withdraw a sample of the release medium for analysis.
  • Immediately replace the withdrawn volume with fresh, pre-warmed release medium to maintain a constant volume.
  • Analyze the drug concentration in the collected samples using a validated analytical method.
  • Calculate the cumulative amount of drug released over time and plot the release profile.

Protocol 2: Franz Diffusion Cell-Based In Vitro Release Testing

While traditionally used for topical formulations, the Franz diffusion cell can be adapted for evaluating release from an oily depot.[10][11]

1. Materials and Apparatus:

  • Franz diffusion cells.[10]
  • Synthetic membrane (e.g., polysulfone, cellulose (B213188) acetate) that is compatible with this compound and the API.[12]
  • Receptor Medium: Similar to the dialysis method, a buffered aqueous solution with a surfactant is typically used to ensure sink conditions.
  • This compound formulation containing the API.
  • Magnetic stirrer and stir bars.
  • Water bath for temperature control.
  • Analytical instrumentation for drug quantification (e.g., HPLC-UV).

2. Procedure:

  • Assemble the Franz diffusion cells, ensuring the synthetic membrane is properly mounted between the donor and receptor chambers.[13]
  • Fill the receptor chamber with degassed receptor medium, ensuring no air bubbles are trapped beneath the membrane. Place a small magnetic stir bar in the receptor chamber.
  • Equilibrate the cells to 37°C using a circulating water bath.
  • Accurately apply a known quantity of the this compound formulation to the surface of the membrane in the donor chamber.
  • At predetermined time points, withdraw a sample from the receptor chamber through the sampling arm.
  • Replenish the receptor chamber with an equal volume of fresh, pre-warmed receptor medium.
  • Analyze the drug concentration in the collected samples using a validated analytical method.
  • Calculate the cumulative amount of drug released per unit area and plot the release profile against the square root of time.

Validation of In Vitro Drug Release Testing Methods

A validated IVRT method is crucial for ensuring the reliability and reproducibility of the data. The validation process should demonstrate that the method is suitable for its intended purpose.[12][14]

Table 2: Key Validation Parameters for IVRT Methods

ParameterPurposeAcceptance Criteria (Typical)
Specificity/Selectivity To ensure the method can differentiate between formulations with different release rates.The release rate from formulations at 50% and 150% of the nominal strength should not be equivalent to the release rate from the nominal strength formulation.[15]
Linearity To demonstrate a linear relationship between the cumulative amount of drug released and the square root of time.The coefficient of determination (r²) should be ≥ 0.97 for each diffusion cell.[15]
Precision (Repeatability and Intermediate Precision) To assess the variability of the method.The relative standard deviation (RSD) of the release rates should be within an acceptable range (e.g., ≤ 15%).
Accuracy To determine the closeness of the test results to the true value.Not always directly assessed in IVRT but can be inferred from mass balance studies.
Robustness To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of release medium, agitation speed).The release profile should not be significantly affected by minor changes in the experimental parameters.

These parameters and criteria are based on general guidance from regulatory bodies like the FDA and should be adapted for the specific product and method.[15][16]

Visualizing Workflows and Logical Relationships

Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental and validation workflows.

IVRT_Method_Development_Workflow start_end start_end process process decision decision data data start Start: Define Formulation & API select_method Select IVRT Method (e.g., Dialysis, Franz Cell) start->select_method method_optimization Optimize Key Parameters: - Release Medium (Sink Conditions) - Membrane Selection - Agitation/Stirring Speed - Sampling Times select_method->method_optimization prelim_run Conduct Preliminary Release Runs method_optimization->prelim_run data_analysis Analyze Release Profile (Linearity, Duration) prelim_run->data_analysis is_profile_acceptable Is Release Profile Acceptable? data_analysis->is_profile_acceptable is_profile_acceptable->method_optimization No validation Proceed to Method Validation is_profile_acceptable->validation Yes end Finalized IVRT Method validation->end

Caption: Workflow for the development of an in vitro drug release testing (IVRT) method.

IVRT_Validation_Workflow start_end start_end process process validation_param validation_param data data start Start: Finalized IVRT Method specificity Specificity / Selectivity (Test 50% & 150% API concentration) start->specificity linearity Linearity (Plot release vs. sqrt(time)) start->linearity precision Precision - Repeatability (intra-day) - Intermediate Precision (inter-day) start->precision robustness Robustness (Vary parameters like pH, speed) start->robustness analyze_data Analyze Validation Data Against Acceptance Criteria specificity->analyze_data linearity->analyze_data precision->analyze_data robustness->analyze_data end Validated IVRT Method analyze_data->end

Caption: Key parameters and workflow for the validation of an IVRT method.

References

A Comparative Guide to the Solvent Capacity of Ethyl Oleate and Other Fatty Acid Esters in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the solvent capacity of Ethyl Oleate (B1233923) with other commonly used fatty acid esters in the pharmaceutical industry, namely Isopropyl Myristate, Isopropyl Palmitate, and Ethyl Linoleate. The selection of an appropriate solvent is a critical determinant in the formulation of effective and stable drug products, particularly for active pharmaceutical ingredients (APIs) with poor aqueous solubility. This document offers an objective analysis supported by physicochemical properties and a detailed experimental protocol for determining solvent capacity.

Introduction to Fatty Acid Esters as Pharmaceutical Solvents

Fatty acid esters are widely utilized as excipients in a variety of pharmaceutical dosage forms, including parenteral, oral, and topical formulations. Their utility stems from their ability to dissolve or disperse lipophilic drugs, enhancing bioavailability and improving the stability of the final product.[1][2] Ethyl Oleate, an ester of oleic acid and ethanol, is a well-established solvent, particularly in intramuscular injections, due to its biocompatibility and favorable viscosity.[3][4][5] Isopropyl Myristate and Isopropyl Palmitate are esters of isopropyl alcohol with myristic acid and palmitic acid, respectively, and are frequently used in topical and transdermal formulations as emollients and penetration enhancers.[6][7][8][9] Ethyl Linoleate, an ester of linoleic acid and ethanol, also finds application as a solvent and emollient in topical preparations.[1][10]

The choice of a specific fatty acid ester depends on several factors, including the physicochemical properties of the API, the desired route of administration, and the required release profile. This guide aims to provide a comparative basis for making an informed selection.

Physicochemical Properties of Selected Fatty Acid Esters

A summary of the key physicochemical properties of this compound and its alternatives is presented in the table below. These properties influence their behavior as solvents and their interaction with APIs and other excipients in a formulation.

PropertyThis compoundIsopropyl MyristateIsopropyl PalmitateEthyl Linoleate
CAS Number 111-62-6110-27-0[7]142-91-6[11]544-35-4[10]
Molecular Formula C20H38O2C17H34O2[6]C19H38O2[12]C20H36O2[13]
Molecular Weight 310.51 g/mol 270.45 g/mol [14]298.51 g/mol [9]308.50 g/mol [13]
Appearance Colorless to pale yellow liquid[3][5]Colorless, oily liquid[6][8]Colorless to pale yellow liquid[11]Colorless to light yellow liquid[10]
Density (at 20-25°C) ~0.87 g/mL[4]~0.85 g/cm³[7][8]~0.85 g/cm³[11]~0.88 g/mL[1][10]
Boiling Point 216-218 °C at 15 mmHg~167 °C at 10 mmHg[7]~350 °C[11]224 °C at 17 mmHg[1]
Melting Point ~ -32 °C[4]~ -3 to -4 °C[7][14]11-13 °C[9]Not specified
Solubility in Water Insoluble[4]Insoluble[6][7]Insoluble[9][11]Not specified
Solubility in Organic Solvents Miscible with ethanol, chloroform, ether[5]Miscible with alcohol, ether, acetone[6][7]Soluble in acetone, alcohol, oils[9][11]Soluble in chloroform, ethyl acetate[15]

Comparative Solvent Capacity: A Data-Driven Analysis

Active Pharmaceutical Ingredient (API)This compoundIsopropyl MyristateIsopropyl PalmitateEthyl Linoleate
Indomethacin Data not available1.7 ± 0.7 mg/mL[16]Data not availableData not available
Progesterone Used as a solvent[2][17]Used as a solvent[16]Data not availableData not available
Ketoprofen Data not availableData not availableData not availableData not available

Note: The table highlights the current gap in publicly available, direct comparative solubility data for these specific esters. The information provided for Progesterone is qualitative, indicating its use as a solvent without specifying its saturation solubility.

Experimental Protocols

The determination of the solvent capacity of a fatty acid ester is crucial for formulation development. The equilibrium solubility study, most commonly performed using the shake-flask method, is the gold standard for this purpose.

Equilibrium Solubility Determination by Shake-Flask Method

Objective: To determine the saturation solubility of an Active Pharmaceutical Ingredient (API) in a fatty acid ester at a controlled temperature.

Materials:

  • Active Pharmaceutical Ingredient (API) powder

  • Fatty acid ester (e.g., this compound, Isopropyl Myristate, etc.)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or a validated analytical method for API quantification

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of the API powder to a pre-weighed vial. The amount of excess will depend on the expected solubility and should be sufficient to ensure that a solid phase remains at equilibrium.

    • Add a known volume or weight of the fatty acid ester to the vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the samples at a constant speed for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The equilibration time should be sufficient for the concentration of the dissolved API to become constant.

  • Phase Separation:

    • After the equilibration period, remove the vials from the shaker and let them stand to allow the undissolved solid to settle.

    • To ensure complete separation of the solid and liquid phases, centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes).

  • Sample Collection and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.

    • Accurately dilute the filtered sample with a suitable solvent (in which the API is highly soluble) to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC method or other appropriate analytical technique to determine the concentration of the dissolved API.

    • Prepare a calibration curve of the API in the same diluent to accurately quantify the sample concentrations.

  • Calculation:

    • Calculate the solubility of the API in the fatty acid ester, taking into account the dilution factor. The solubility is typically expressed in mg/mL or g/100g .

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the determination of equilibrium solubility using the shake-flask method.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess API to vial prep2 Add known volume of fatty acid ester prep1->prep2 equil1 Agitate at constant temperature (24-72 hours) prep2->equil1 sep1 Centrifuge to pellet undissolved API equil1->sep1 quant1 Filter supernatant sep1->quant1 quant2 Dilute sample quant1->quant2 quant3 Analyze by HPLC quant2->quant3 result Equilibrium Solubility quant3->result Calculate Solubility G cluster_api API Properties cluster_solvent Solvent Properties cluster_formulation Formulation Requirements api_sol Solubility sol_capacity Solvent Capacity api_sol->sol_capacity api_stability Stability decision Optimal Solvent Selection api_stability->decision api_pk Pharmacokinetics api_pk->decision sol_capacity->decision sol_viscosity Viscosity sol_viscosity->decision sol_purity Purity & Safety sol_purity->decision form_route Route of Administration form_route->decision form_dose Dosage Form form_dose->decision form_release Release Profile form_release->decision

References

A Comparative Guide to Purity Determination of Ethyl Oleate: A Validated GC-FID Method vs. Traditional USP Standards

Author: BenchChem Technical Support Team. Date: December 2025

In the pharmaceutical industry, ensuring the purity of excipients like Ethyl Oleate is critical for the safety and efficacy of final drug products. This guide provides a detailed comparison between a validated Gas Chromatography with Flame Ionization Detection (GC-FID) method for determining the purity of this compound and the traditional compendial methods outlined in the United States Pharmacopeia (USP). This comparison is supported by experimental data and detailed protocols to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical strategy.

Introduction to this compound and Purity Assessment

This compound is an ester of ethyl alcohol and oleic acid, widely used as a solvent, emollient, and vehicle for lipophilic drugs in pharmaceutical formulations.[1][2][3] The USP monograph for this compound specifies a series of tests to ensure its quality and purity, which have historically relied on classical wet chemistry techniques.[1][3][4] While these methods are robust for assessing bulk properties, modern chromatographic techniques like GC-FID offer a more specific and sensitive approach to quantify the principal component and profile potential impurities.

Comparison of Analytical Methodologies

The determination of this compound purity can be approached from two distinct perspectives: the measurement of bulk chemical properties as prescribed by traditional USP methods, and the direct quantification of this compound and its related substances by a specific chromatographic method.

Quantitative Data Summary

The following table summarizes the key performance attributes and typical results obtained from a validated GC-FID method compared to the acceptance criteria for traditional USP monograph tests.

Parameter Validated GC-FID Method Traditional USP Monograph Tests Reference
Specificity High (Separates this compound from related esters and impurities)Low (Measures a bulk property, not specific to this compound)[5][6]
Purity Determination Direct measurement of this compound peak area relative to total areaIndirect assessment based on multiple physical and chemical constants[1][4]
Key Validation Metrics
- Linearity (r²) ≥ 0.999Not Applicable[7]
- Accuracy (% Recovery) 98.0% - 102.0%Not Applicable[5]
- Precision (% RSD) ≤ 2.0%Not Applicable[7][8]
- Limit of Quantitation ~0.05% for impuritiesNot Applicable for impurity quantification[5]
Acceptance Criteria
- Assay 98.0% - 102.0% of this compoundNot directly measured
- Specific Gravity @ 20°C Not Determined0.866 - 0.874[1][3]
- Acid Value Not Determined≤ 0.5[1][3]
- Iodine Value Not Determined75 - 85[1][3]
- Saponification Value Not Determined177 - 188[1][3]
- Impurity Limits Ethyl Palmitate: ≤ 5.0%Ethyl Linoleate: ≤ 18.0%Ethyl Stearate: ≤ 6.0%Not individually specified[4]

Experimental Protocols

Detailed methodologies for both the validated GC-FID method and the traditional USP tests are provided below.

Validated GC-FID Method for Purity and Impurity Profiling

This method is designed for the direct assay of this compound and the quantification of its common impurities.

1. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent GC system or equivalent, equipped with a Flame Ionization Detector (FID).

  • Column: DB-FFAP (nitroterephthalic acid modified polyethylene (B3416737) glycol) capillary column; 30 m x 0.32 mm I.D., 0.25 µm film thickness.[6][9]

  • Oven Temperature Program:

    • Initial Temperature: 150°C, hold for 0 minutes.

    • Ramp 1: 10°C/min to 200°C, hold for 0 minutes.

    • Ramp 2: 5°C/min to 250°C, hold for 10 minutes.

  • Injector Temperature: 250°C

  • Detector Temperature: 260°C

  • Carrier Gas: Helium, constant flow at 1.5 mL/min.

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

2. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh about 100 mg of USP this compound RS and dissolve in 10 mL of hexane.

  • Sample Solution: Accurately weigh about 100 mg of the this compound sample and dissolve in 10 mL of hexane.

  • Impurity Standard Mixture: Prepare a solution containing known concentrations of USP Ethyl Palmitate RS, USP Ethyl Linoleate RS, and USP Ethyl Stearate RS in hexane.

3. System Suitability:

  • Inject the standard solution five times. The relative standard deviation (%RSD) of the peak area for this compound should not be more than 2.0%.

  • The resolution between this compound and any adjacent peak should be not less than 1.5.

4. Data Analysis:

  • Assay: Calculate the percentage of this compound in the sample by comparing the peak area of this compound in the sample preparation to that in the standard preparation.

  • Impurities: For impurity quantification, calculate the percentage of each impurity by area normalization, assuming a response factor of 1 for all related esters.

Traditional USP Monograph Tests

These methods assess the overall quality of this compound based on its chemical and physical properties.

1. Specific Gravity <841>:

  • Determine the specific gravity of the sample at 20°C using a calibrated pycnometer. The result should be between 0.866 and 0.874.[1]

2. Acid Value <401>:

  • Dissolve a known weight of the sample in a mixture of neutralized alcohol and ether.

  • Titrate with a standardized solution of 0.1 N sodium hydroxide (B78521) using phenolphthalein (B1677637) as an indicator.

  • The acid value should not be more than 0.5.[1]

3. Iodine Value <401>:

  • Dissolve a known weight of the sample in a suitable solvent and react with an excess of iodine monochloride solution.

  • The unreacted iodine is then titrated with a standardized solution of sodium thiosulfate.

  • The iodine value should be between 75 and 85.[1]

4. Saponification Value <401>:

  • Reflux a known weight of the sample with an excess of alcoholic potassium hydroxide.

  • The excess alkali is then titrated with standardized hydrochloric acid.

  • The saponification value should be between 177 and 188.[1]

Workflow and Method Comparison Diagrams

The following diagrams illustrate the experimental workflow for the GC-FID method and a comparison of the analytical approaches.

GC_FID_Workflow prep Sample and Standard Preparation gc_system GC-FID System Setup (Column, Temp Program, etc.) system_suitability System Suitability Testing (%RSD, Resolution) gc_system->system_suitability injection Injection of Samples and Standards system_suitability->injection separation Chromatographic Separation injection->separation detection FID Detection separation->detection data_acquisition Data Acquisition and Integration detection->data_acquisition analysis Data Analysis (Assay, Impurities) data_acquisition->analysis report Final Report analysis->report

Caption: Experimental workflow for the GC-FID purity determination of this compound.

Caption: Comparison of analytical approaches for this compound purity assessment.

Conclusion

The validated GC-FID method offers significant advantages in specificity and sensitivity for the purity determination of this compound compared to traditional USP monograph tests. While the classical methods are effective for confirming the identity and overall quality of the material, the GC-FID method provides a direct measurement of the this compound content and a detailed profile of related impurities. For researchers and drug development professionals requiring precise quantification and a thorough understanding of the impurity profile of this compound, the adoption of a validated GC-FID method is highly recommended. This approach aligns with modern analytical standards and provides a higher level of assurance in the quality of this critical pharmaceutical excipient.

References

A comparative study of the biocompatibility of Ethyl Oleate and other oleaginous excipients

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of oleaginous excipients is a critical determinant in the development of parenteral, oral, and topical drug formulations. Beyond solubilizing lipophilic active pharmaceutical ingredients (APIs), these oily vehicles must exhibit a high degree of biocompatibility to ensure patient safety and therapeutic efficacy. This guide provides a comparative analysis of the biocompatibility of Ethyl Oleate against other commonly used oleaginous excipients, namely refined cottonseed oil, refined sesame oil, and medium-chain triglycerides (MCTs) like Miglyol 812. The data presented is compiled from various in vitro and in vivo studies to facilitate an evidence-based approach to excipient selection.

Executive Summary

This compound, a fatty acid ester, generally demonstrates a favorable biocompatibility profile, characterized by low acute toxicity and minimal tissue irritation. It is often considered a less viscous and more rapidly absorbed alternative to traditional vegetable oils. Refined vegetable oils, such as cottonseed and sesame oil, have a long history of use in pharmaceutical formulations and are generally considered safe, though their biocompatibility can be influenced by the degree of refinement and the presence of minor components. Medium-chain triglycerides offer advantages in terms of stability and absorption but have shown some potential for local irritation at higher concentrations. The choice of an appropriate oleaginous excipient should be based on a thorough evaluation of the specific drug product, its intended route of administration, and the potential for interaction with biological systems.

Data Presentation: A Comparative Overview

The following tables summarize key quantitative data from various biocompatibility studies. It is important to note that direct comparative studies under identical experimental conditions are limited. Therefore, the data presented is a compilation from individual studies and should be interpreted with this in mind.

Table 1: Acute Systemic Toxicity

ExcipientTest ModelRoute of AdministrationLD50Reference
This compound RatOral> 5,000 mg/kg[1]
Miglyol 812 RatOral> 5 g/kg[2]
Cottonseed Oil RatOralNontoxic[3]
Sesame Oil --Data not available-

Table 2: In Vitro Cytotoxicity (MTT Assay)

ExcipientCell LineConcentrationCell Viability (%)Reference
Oleic Acid HepG2500 µM (24h)Decreased[4]
Sesame Oil ME HFF-2200 µg/mLNo significant toxicity[5]
Cottonseed Oil --Data not available-
This compound --Data not available-

Note: Data for oleic acid, a primary component of this compound, is presented. ME refers to microemulsion formulation.

Table 3: Skin Irritation (Draize Test)

ExcipientTest ModelResultReference
Miglyol 812 RabbitNon-irritant (Irritation Index: 0)[2]
Hydrogenated Cottonseed Oil RabbitNon-irritant[3]
This compound -Minimal tissue irritation reported[6]
Sesame Oil -Data not available-

Note: Data for hydrogenated cottonseed oil is presented, which may have different properties from refined cottonseed oil.

Table 4: Hemolysis

ExcipientTest ModelResultReference
Oleic Acid Human ErythrocytesHemolytic at higher concentrations[7]
Sesame Oil -May induce allergenic symptoms[8]
Cottonseed Oil -Data not available-
This compound -Data not available-

Note: Data for oleic acid, a primary component of this compound, is presented.

Experimental Protocols

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Culture : Caco-2 cells (or other relevant cell lines) are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

  • Treatment : The cells are then treated with various concentrations of the oleaginous excipients (e.g., in a suitable solvent or as a microemulsion) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition : After the treatment period, the medium is removed, and 100 µL of fresh medium containing 0.5 mg/mL of MTT is added to each well. The plate is then incubated for 3-4 hours at 37°C.

  • Solubilization : The medium is removed, and 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement : The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis : Cell viability is expressed as a percentage of the control (untreated cells).

Draize Skin Irritation Test

The Draize test assesses the potential of a substance to cause skin irritation.

  • Animal Model : Albino rabbits are typically used for this test.

  • Application : A small area of the rabbit's back is shaved. The test substance (0.5 mL of liquid or 0.5 g of solid) is applied to one area of intact skin and another area of abraded skin. The sites are then covered with a gauze patch.

  • Observation : The patches are removed after a specified time (e.g., 24 hours), and the skin is evaluated for signs of erythema (redness) and edema (swelling) at specific time points (e.g., 24, 48, and 72 hours after application).

  • Scoring : The severity of erythema and edema is scored on a scale of 0 to 4. A Primary Irritation Index (PII) is calculated based on these scores.

Hemolysis Assay

This assay determines the potential of a substance to damage red blood cells.

  • Blood Sample : Freshly collected red blood cells (RBCs) are washed with a phosphate-buffered saline (PBS) solution.

  • Incubation : The washed RBCs are incubated with various concentrations of the test substance at 37°C for a specified time.

  • Centrifugation : After incubation, the samples are centrifuged to pellet the intact RBCs.

  • Hemoglobin Measurement : The amount of hemoglobin released into the supernatant is measured spectrophotometrically at a wavelength of 540 nm.

  • Data Analysis : The percentage of hemolysis is calculated relative to a positive control (e.g., Triton X-100) which causes 100% hemolysis.

Mandatory Visualization

Experimental Workflow for In Vitro Cytotoxicity Testing

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis start Start cell_culture Cell Culture (e.g., Caco-2) start->cell_culture excipient_prep Excipient Preparation (Dilutions) start->excipient_prep treatment Cell Treatment cell_culture->treatment excipient_prep->treatment incubation Incubation (24/48/72h) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay absorbance Absorbance Reading (570nm) mtt_assay->absorbance calculation Cell Viability Calculation (%) absorbance->calculation end End calculation->end

Caption: Workflow for assessing excipient cytotoxicity using the MTT assay.

Signaling Pathways Potentially Activated by Oleaginous Excipients

Oleaginous excipients, particularly those rich in oleic acid like this compound, can interact with cell membranes and activate various signaling pathways. While direct evidence for each excipient is limited, the known effects of their components, such as oleic acid, suggest potential involvement of pathways related to cell proliferation, inflammation, and metabolic regulation.

signaling_pathways cluster_membrane Cell Membrane Interaction cluster_pathways Downstream Signaling Cascades cluster_response Cellular Responses excipient Oleaginous Excipient (e.g., this compound) gpr G-Protein Coupled Receptors (GPR40/120) excipient->gpr nfkb NF-κB Pathway excipient->nfkb Potential direct/indirect activation pi3k PI3K/Akt Pathway gpr->pi3k mapk MAPK/ERK Pathway gpr->mapk proliferation Cell Proliferation pi3k->proliferation mapk->proliferation inflammation Inflammatory Response mapk->inflammation nfkb->inflammation gene_expression Gene Expression (e.g., Cytokines) inflammation->gene_expression

References

Assessing the conformity of synthesized Ethyl Oleate to pharmacopeial standards (BP, EP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of synthesized Ethyl Oleate against the pharmacopeial standards of the British Pharmacopoeia (BP) and the European Pharmacopoeia (EP). It is designed to assist researchers, scientists, and drug development professionals in evaluating the quality and conformity of this compound for pharmaceutical applications. This document presents a comparative summary of the key pharmacopeial specifications, illustrative experimental data for a synthesized batch against a reference standard, and detailed experimental protocols for the required quality control tests.

Pharmacopeial Standards: BP vs. EP

The British Pharmacopoeia and European Pharmacopoeia have harmonized their monographs for this compound, resulting in largely identical specifications for key quality attributes. A summary of these standards is presented below.

ParameterBritish Pharmacopoeia (BP) / European Pharmacopoeia (EP) Specification
Definition A mixture of ethyl esters of fatty acids, mainly oleic acid. It may contain a suitable antioxidant.
Characters
AppearanceClear, colorless to pale yellow liquid.[1]
SolubilityPractically insoluble in water, miscible with ethanol (B145695) (96%), methylene (B1212753) chloride, and light petroleum.[1]
Identification
ARelative density (see Tests).[1]
BSaponification value (see Tests).[1]
CComposition of fatty acids (see Tests).
Tests
Relative Density0.866 to 0.874.[1]
Acid ValueMaximum 0.5.[1]
Iodine Value75 to 90.[1]
Peroxide ValueMaximum 10.0.[1]
Saponification Value177 to 188.[1]
Fatty Acid CompositionOleic acid: Minimum 60.0%.
WaterMaximum 1.0%.[1]
Total AshMaximum 0.1%.[1]
Storage In a tight, light-resistant container.[2][3]

Illustrative Performance Comparison: Synthesized vs. Reference Standard

The following table presents a set of illustrative experimental results for a batch of synthesized this compound compared against a certified reference standard. This data demonstrates how a synthesized product might perform against the pharmacopeial requirements and a known standard.

Test ParameterPharmacopeial Limit (BP/EP)Synthesized this compound (Batch No. XYZ-123)Reference Standard this compound
Appearance Clear, colorless to pale yellow liquidConformsConforms
Relative Density 0.866 - 0.8740.8710.872
Acid Value ≤ 0.50.20.1
Iodine Value 75 - 908283
Peroxide Value ≤ 10.01.50.8
Saponification Value 177 - 188182183
Fatty Acid Composition by GC
This compound (%)≥ 60.075.276.5
Ethyl Palmitate (%)Report10.19.8
Ethyl Stearate (%)Report3.53.2
Ethyl Linoleate (%)Report9.89.1
Other Esters (%)Report1.41.4
Water Content (%) ≤ 1.00.050.03
Total Ash (%) ≤ 0.1< 0.01< 0.01

Experimental Workflow for Pharmacopeial Conformity Assessment

The following diagram illustrates the logical workflow for assessing the conformity of a synthesized batch of this compound to the BP and EP standards.

Conformity_Assessment_Workflow cluster_0 Initial Assessment cluster_3 Final Evaluation start Synthesized this compound Batch appearance Appearance & Solubility start->appearance rel_density Relative Density appearance->rel_density acid_val Acid Value appearance->acid_val iodine_val Iodine Value appearance->iodine_val peroxide_val Peroxide Value appearance->peroxide_val sapon_val Saponification Value appearance->sapon_val gc_fac GC for Fatty Acid Composition compare Compare Results to BP/EP Specs gc_fac->compare water_cont Water Content water_cont->compare total_ash Total Ash total_ash->compare pass Conforms to Pharmacopeia compare->pass All Specs Met fail Does Not Conform compare->fail One or More Specs Not Met

Caption: Workflow for this compound conformity testing.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on standard pharmacopeial methods.

Determination of Relative Density

This test is performed using a pycnometer or density bottle.

  • Apparatus: Pycnometer (density bottle), analytical balance, water bath.

  • Procedure:

    • Clean and dry the pycnometer thoroughly.

    • Weigh the empty pycnometer (m1).

    • Fill the pycnometer with distilled water and place it in a water bath at 20°C until it reaches thermal equilibrium. Adjust the water level to the mark.

    • Dry the outside of the pycnometer and weigh it (m2).

    • Empty and dry the pycnometer.

    • Fill the pycnometer with the synthesized this compound and equilibrate at 20°C in the water bath. Adjust the level to the mark.

    • Dry the outside of the pycnometer and weigh it (m3).

  • Calculation: Relative Density = (m3 - m1) / (m2 - m1)

Determination of Acid Value

The acid value is the number of milligrams of potassium hydroxide (B78521) (KOH) required to neutralize the free fatty acids in one gram of the substance.

  • Reagents:

    • Solvent mixture: Equal volumes of ethanol (96%) and diethyl ether, neutralized to phenolphthalein (B1677637) solution.

    • 0.1 M Potassium Hydroxide (KOH) volumetric solution.

    • Phenolphthalein solution.

  • Procedure:

    • Accurately weigh approximately 10 g of the synthesized this compound into a conical flask.

    • Add 50 mL of the neutralized solvent mixture and swirl to dissolve.

    • Add a few drops of phenolphthalein solution.

    • Titrate with 0.1 M KOH solution, shaking constantly, until a persistent faint pink color is obtained.

  • Calculation: Acid Value = (V x c x 56.11) / W

    • V = volume of KOH solution used (mL)

    • c = concentration of the KOH solution (mol/L)

    • W = weight of the sample (g)

    • 56.11 = molecular weight of KOH

Determination of Iodine Value

The iodine value is a measure of the degree of unsaturation of a fat or oil and is expressed as the number of grams of iodine absorbed by 100 g of the substance. The Wijs method is commonly used.

  • Reagents:

    • Iodine monochloride solution (Wijs solution).

    • Potassium iodide solution (10%).

    • 0.1 M Sodium thiosulfate (B1220275) volumetric solution.

    • Starch solution as an indicator.

    • Carbon tetrachloride or chloroform.

  • Procedure:

    • Accurately weigh an appropriate amount of the synthesized this compound into a dry iodine flask.

    • Dissolve the sample in 15 mL of carbon tetrachloride.

    • Add exactly 25.0 mL of Wijs solution, stopper the flask, and swirl.

    • Store the flask in the dark for 30 minutes.

    • Add 20 mL of potassium iodide solution and 150 mL of water.

    • Titrate the liberated iodine with 0.1 M sodium thiosulfate solution, adding starch solution as the endpoint is approached (indicated by a color change from deep blue to colorless).

    • Perform a blank titration under the same conditions.

  • Calculation: Iodine Value = [(B - S) x c x 12.69] / W

    • B = volume of sodium thiosulfate solution used for the blank (mL)

    • S = volume of sodium thiosulfate solution used for the sample (mL)

    • c = concentration of the sodium thiosulfate solution (mol/L)

    • W = weight of the sample (g)

    • 12.69 = conversion factor

Determination of Peroxide Value

The peroxide value is a measure of the peroxides contained in the substance and is expressed in milliequivalents of active oxygen per kilogram.

  • Reagents:

    • Solvent mixture: 2 volumes of glacial acetic acid and 1 volume of chloroform.

    • Saturated potassium iodide solution.

    • 0.01 M Sodium thiosulfate volumetric solution.

  • Procedure:

    • Accurately weigh about 5 g of the synthesized this compound into a conical flask.

    • Add 30 mL of the solvent mixture and swirl to dissolve.

    • Add 0.5 mL of saturated potassium iodide solution.

    • Allow the solution to stand for exactly one minute, with occasional shaking.

    • Add 30 mL of water.

    • Titrate the liberated iodine with 0.01 M sodium thiosulfate solution, shaking vigorously. Use starch solution as an indicator towards the end of the titration.

    • Perform a blank titration.

  • Calculation: Peroxide Value = [(S - B) x c x 1000] / W

    • S = volume of sodium thiosulfate solution used for the sample (mL)

    • B = volume of sodium thiosulfate solution used for the blank (mL)

    • c = concentration of the sodium thiosulfate solution (mol/L)

    • W = weight of the sample (g)

Determination of Saponification Value

The saponification value is the number of milligrams of potassium hydroxide required to saponify one gram of the substance.

  • Reagents:

    • 0.5 M Ethanolic potassium hydroxide solution.

    • 0.5 M Hydrochloric acid (HCl) volumetric solution.

    • Phenolphthalein solution.

  • Procedure:

    • Accurately weigh about 2 g of the synthesized this compound into a flask.

    • Add 25.0 mL of 0.5 M ethanolic KOH solution.

    • Attach a reflux condenser and boil gently for 30 minutes.

    • Add a few drops of phenolphthalein solution and titrate the hot solution with 0.5 M HCl.

    • Perform a blank determination.

  • Calculation: Saponification Value = [(B - S) x c x 56.11] / W

    • B = volume of HCl solution used for the blank (mL)

    • S = volume of HCl solution used for the sample (mL)

    • c = concentration of the HCl solution (mol/L)

    • W = weight of the sample (g)

Fatty Acid Composition by Gas Chromatography (GC)

This method determines the percentage of different fatty acid ethyl esters in the sample.

  • Sample Preparation (Transesterification):

    • Dissolve a small amount of the this compound sample in a suitable solvent (e.g., heptane).

    • Add a methanolic potassium hydroxide solution to convert the ethyl esters to methyl esters for better chromatographic separation.

    • After a short reaction time, neutralize and wash the solution. The resulting heptane (B126788) layer containing the fatty acid methyl esters (FAMEs) is used for injection.

  • Chromatographic Conditions (Illustrative):

    • Column: Capillary column suitable for FAME analysis (e.g., DB-23, 60 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium or Hydrogen.

    • Injector Temperature: 250°C.

    • Detector (FID) Temperature: 280°C.

    • Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp to 230°C at 4°C/min, and hold for 10 minutes.

    • Injection Volume: 1 µL.

  • Procedure:

    • Inject the prepared FAME sample into the gas chromatograph.

    • Identify the peaks by comparing their retention times with those of a certified reference mixture of FAMEs.

    • Calculate the percentage of each fatty acid ester by the area normalization method.

References

Cross-validation of analytical methods for Ethyl Oleate analysis in different matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of ethyl oleate (B1233923) in various matrices. It is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate analytical technique and understanding the requirements for cross-validation when transferring methods or employing multiple analytical approaches. The information presented is based on published experimental data and regulatory guidelines.

Introduction to Method Validation and Cross-Validation

The validation of an analytical method is crucial to ensure that the obtained results are reliable and accurate.[1][2] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide detailed guidelines on the validation of bioanalytical methods.[3][4][5][6][7] Full validation of an analytical method is necessary when it is first developed to ensure it is suitable for its intended purpose.

Cross-validation is the process of comparing two analytical methods to determine if they provide equivalent results.[2] This is essential when:

  • Data is generated at different laboratories using the same method.

  • Data from different analytical methods is being compared or combined.[8]

  • Minor changes are made to a validated analytical method.[2][8]

Both spiked quality control (QC) samples and incurred samples (actual study samples) should be used for these comparisons to ensure the reliability of the data across different methods or labs.[8]

Analytical Methods for Ethyl Oleate Quantification

Several chromatographic techniques are commonly employed for the analysis of this compound. The choice of method often depends on the matrix, the required sensitivity, and the available instrumentation. The primary methods include Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography with Flame Ionization Detection (GC-FID), and High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Performance Comparison of Analytical Methods

The following tables summarize the quantitative performance parameters of various analytical methods used for the analysis of this compound and other fatty acid ethyl esters (FAEEs).

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Methods

ParameterMethod 1: GC-MS[9]Method 2: GC-MS/MS[10][11]Method 3: GC-MS (Meconium)[12]
Matrix Human Whole BloodPost-Mortem PlasmaMeconium
Linearity (r²) > 0.99> 0.99> 0.99
LOD 5-10 nMNot Reported0.8 - 7.5 ng/g
LOQ 60 nM0.03 µg/mL5 - 25 ng/g
Intra-assay Precision (CV%) < 7% for total FAEEs< 10%3.5 - 9.7%
Accuracy (% Recovery) Not ReportedNot Reported93.8 - 107%

Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods

ParameterMethod 1: LC-MS/MS (Dried Blood Spots)[13]Method 2: LC-MS/MS (Meconium)[14]
Matrix Dried Blood SpotsMeconium
Linearity (r²) Not ReportedNot Reported
LOD Not ReportedNot Reported
LOQ 15 - 37 ng/mL for major FAEEs25 - 50 ng/g
Precision Not Reported< 15% (Between-day imprecision)
Accuracy (% Bias) Not Reported< 15%

Table 3: Gas Chromatography-Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Methods

ParameterMethod 1: GC-FID[15]Method 2: HPLC-UV[16][17]
Matrix Reaction Mixture (Transesterification)Biodiesel Samples
Linearity (r²) 0.9824 - 0.9936> 0.99
LOD Not ReportedNot Reported
LOQ Not ReportedNot Reported
Repeatability (RSD%) Not Reported< 3%
Accuracy Not ReportedNot Reported

Experimental Protocols

GC-MS Method for this compound in Human Whole Blood

This method is designed for the rapid and sensitive analysis of six fatty acid ethyl esters, including this compound.

  • Sample Preparation:

    • To 200 μL of human whole blood, add an internal standard (ethyl heptadecanoate).

    • Perform a modified liquid-liquid extraction.

    • The final hexane (B92381) layer is directly injected into the GC-MS system.[9]

  • GC-MS Conditions:

    • Column: Nonpolar dimethylpolysiloxane column.

    • Detection: Mass spectrometry, often using selected ion monitoring (SIM) for enhanced sensitivity. Common ions monitored for FAEEs are m/z 88 and 101.[9]

LC-MS/MS Method for this compound in Dried Blood Spots

This method is suitable for forensic applications to determine ethanol (B145695) intake.

  • Sample Preparation:

    • Dried blood spots are prepared using 50 μL of blood.

    • The FAEEs are extracted from the dried blood spots.[13]

  • LC-MS/MS Conditions:

    • The specific chromatographic conditions and mass spectrometric parameters are optimized for the separation and detection of various FAEEs.[13]

GC-FID Method for this compound in Reaction Mixtures

This method is useful for monitoring the production of this compound in transesterification reactions.

  • Sample Preparation:

    • Samples are taken directly from the reaction mixture at various time points.

    • The catalyst is separated, and the sample is washed with methanol (B129727).[15]

  • GC-FID Conditions:

    • The method is calibrated using standard solutions of this compound. The flame ionization detector response is proportional to the carbon number of the analyte.[18]

HPLC-UV Method for Fatty Acid Esters

This technique can be used for the analysis of fatty acid methyl esters, and with adaptation, for ethyl esters.

  • Sample Preparation:

    • The oil sample undergoes a transesterification process to convert fatty acids to their methyl or ethyl esters.

  • HPLC-UV Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of methanol and a mixture of 2-propanol-hexane is often used.

    • Detection: UV detection is typically performed at around 205 nm.[16][17]

Visualization of Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of an analytical method for this compound analysis.

Cross-Validation Workflow cluster_0 Method A (Validated) cluster_1 Method B (New or Transferred) A_Protocol Standard Operating Procedure (SOP) A_QC QC Samples (Low, Mid, High) Analysis_A Analyze Samples using Method A A_QC->Analysis_A A_Incurred Incurred Samples A_Incurred->Analysis_A B_Protocol Standard Operating Procedure (SOP) B_QC QC Samples (Low, Mid, High) Analysis_B Analyze Samples using Method B B_QC->Analysis_B B_Incurred Incurred Samples B_Incurred->Analysis_B Comparison Compare Results Analysis_A->Comparison Analysis_B->Comparison Acceptance Acceptance Criteria Met? Comparison->Acceptance Pass Methods are Correlated Acceptance->Pass Yes Fail Investigate Discrepancies Acceptance->Fail No

Caption: Workflow for the cross-validation of two analytical methods.

References

Comparative evaluation of the stability of Ethyl Oleate from different commercial suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl oleate (B1233923), a versatile ester of oleic acid and ethanol (B145695), is a widely utilized excipient in pharmaceutical formulations, particularly for intramuscular drug delivery and as a solvent for lipophilic active pharmaceutical ingredients (APIs).[1][2] Its stability is a critical quality attribute, as degradation can impact the safety and efficacy of the final drug product. This guide provides a comparative evaluation of the stability of ethyl oleate from various commercial suppliers, supported by experimental protocols and data presentation to aid in the selection of a stable and reliable source.

The stability of this compound is primarily challenged by autoxidation, a process driven by exposure to atmospheric oxygen.[3] This reaction is accelerated by factors such as light, heat, and the presence of metal ions.[2][3] The initial products of autoxidation are hydroperoxides, which are odorless and tasteless. These primary oxidation products can further decompose into secondary oxidation products, including aldehydes and ketones, which can impart a rancid odor and color to the this compound.[4][5][6] Degraded samples of this compound often appear yellow.[1]

To ensure the quality and stability of this compound, it is crucial to store it in well-closed, light-resistant containers, in a cool, dry place.[2][3][7] The headspace of partially filled containers should ideally be replaced with an inert gas, such as nitrogen, to minimize contact with oxygen.[3] Furthermore, the inclusion of a suitable antioxidant may be necessary to enhance stability.[3][7]

Comparative Stability Parameters

The stability of this compound is assessed through several key chemical tests that quantify the extent of oxidation. The most critical parameters include the Peroxide Value (PV), Acid Value (AV), and Anisidine Value (p-AV). Pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) provide specifications for these values for pharmaceutical-grade this compound.[2][7][8][9]

ParameterDescriptionUSP-NF Specification[8][9]Ph. Eur. Specification[2][7]Typical Values from Commercial Suppliers
Peroxide Value (PV) Measures the concentration of primary oxidation products (hydroperoxides). Expressed in milliequivalents of active oxygen per kilogram (meq/kg).≤ 10.0 meq/kg≤ 10.0 meq/kgVaries, typically < 5.0 meq/kg for fresh batches.
Acid Value (AV) Indicates the amount of free fatty acids present due to hydrolysis of the ester. Expressed in milligrams of potassium hydroxide (B78521) per gram (mg KOH/g).≤ 0.5 mg KOH/g≤ 0.5 mg KOH/gGenerally < 0.2 mg KOH/g.
Anisidine Value (p-AV) Measures the content of secondary oxidation products, particularly aldehydes. It is a dimensionless value.Not specifiedNot specifiedLower values are desirable, indicating less secondary oxidation.
Iodine Value A measure of the degree of unsaturation. A significant decrease from the initial value can indicate oxidation of the double bonds.75 - 8575 - 90Within the specified pharmacopeial ranges.
Appearance A visual inspection for color and clarity.Colorless to pale yellow, oily liquid.[3]Clear, pale yellow or colorless liquid.[2][7]Consistent with pharmacopeial descriptions.

Note: The information in the "Typical Values from Commercial Suppliers" column is based on a general review of publicly available certificates of analysis and technical data sheets. For specific and up-to-date information, it is essential to request these documents directly from the suppliers.

Experimental Workflow for Stability Evaluation

A systematic approach is necessary to evaluate and compare the stability of this compound from different suppliers. The following workflow outlines the key steps, from sample acquisition to data analysis.

G cluster_0 1. Sample Acquisition & Preparation cluster_1 2. Initial Analysis (Time = 0) cluster_2 3. Accelerated Stability Study cluster_3 4. Data Analysis & Comparison A Request Samples and Certificates of Analysis (CoA) from multiple suppliers B Log samples, noting supplier, lot number, and manufacturing date A->B C Divide each sample into aliquots for initial and accelerated stability testing B->C D Perform Peroxide Value (PV), Acid Value (AV), and Anisidine Value (p-AV) tests C->D G Store aliquots under accelerated conditions (e.g., 40°C/75% RH) C->G F Record initial data D->F E Conduct visual inspection for appearance (color, clarity) E->F I Tabulate and compare initial analysis data for all suppliers F->I H Test aliquots at specified time points (e.g., 1, 3, 6 months) for PV, AV, p-AV, and appearance G->H J Plot stability data over time for each supplier H->J K Identify suppliers with the most stable this compound based on the rate of change in stability parameters I->K J->K

Caption: Experimental workflow for the comparative stability evaluation of this compound.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the stability evaluation.

Determination of Peroxide Value (PV)

This method determines the concentration of hydroperoxides, the primary products of lipid oxidation.

Principle: The sample is dissolved in a mixture of acetic acid and an organic solvent, and then treated with a saturated solution of potassium iodide. The hydroperoxides oxidize the iodide to iodine, which is then titrated with a standardized sodium thiosulfate (B1220275) solution.[10][11]

Apparatus:

  • 250 mL Erlenmeyer flask with a ground-glass stopper

  • Burette

  • Pipettes

Reagents:

  • Acetic acid-chloroform solution (3:2 v/v) or another suitable solvent like isooctane (B107328).

  • Saturated potassium iodide (KI) solution, freshly prepared.

  • 0.1 N or 0.01 N Sodium thiosulfate (Na₂S₂O₃) solution, standardized.

  • 1% Starch indicator solution.

Procedure:

  • Accurately weigh approximately 5 g of the this compound sample into a 250 mL Erlenmeyer flask.

  • Add 30 mL of the acetic acid-chloroform solution and swirl to dissolve the sample.

  • Add 0.5 mL of the saturated KI solution.

  • Stopper the flask, swirl, and let it stand in the dark for exactly 1 minute.

  • Add 30 mL of distilled water.

  • Titrate the liberated iodine with the standardized sodium thiosulfate solution, with constant and vigorous shaking, until the yellow color almost disappears.

  • Add about 0.5 mL of the starch indicator solution. A blue color will appear.

  • Continue the titration, adding the sodium thiosulfate solution dropwise, until the blue color is completely discharged.

  • Perform a blank determination under the same conditions.

Calculation: Peroxide Value (meq/kg) = ((S - B) * N * 1000) / W Where:

  • S = Volume of sodium thiosulfate solution used for the sample (mL)

  • B = Volume of sodium thiosulfate solution used for the blank (mL)

  • N = Normality of the sodium thiosulfate solution

  • W = Weight of the sample (g)

Determination of Acid Value (AV)

This method measures the amount of free fatty acids in the sample, which are formed by hydrolysis.

Principle: The sample is dissolved in a neutralized solvent and titrated with a standardized solution of potassium hydroxide (KOH) using a suitable indicator.[12][13]

Apparatus:

  • 250 mL Conical flask

  • Burette

Reagents:

  • Neutralized ethanol (95%): To 100 mL of ethanol, add a few drops of phenolphthalein (B1677637) indicator and titrate with 0.1 N KOH until a faint pink color persists.

  • 0.1 N Potassium hydroxide (KOH) solution, standardized.

  • Phenolphthalein indicator solution (1% in ethanol).

Procedure:

  • Accurately weigh about 10 g of the this compound sample into a 250 mL conical flask.

  • Add 50 mL of neutralized hot ethyl alcohol and 1 mL of phenolphthalein indicator solution.

  • Heat the mixture to boiling and titrate with the 0.1 N KOH solution, shaking vigorously, until a permanent faint pink color is produced.

Calculation: Acid Value (mg KOH/g) = (V * N * 56.1) / W Where:

  • V = Volume of KOH solution used for the titration (mL)

  • N = Normality of the KOH solution

  • 56.1 = Molecular weight of KOH

  • W = Weight of the sample (g)

Determination of p-Anisidine (B42471) Value (p-AV)

This method quantifies the amount of aldehydes (principally 2-alkenals and 2,4-dienals), which are secondary oxidation products.[4][5]

Principle: The sample is dissolved in a suitable solvent (e.g., isooctane) and its absorbance is measured. The solution is then reacted with a solution of p-anisidine in glacial acetic acid. The aldehydes in the sample react with p-anisidine to form a yellowish product, and the increase in absorbance is measured.[5][14]

Apparatus:

  • Spectrophotometer

  • Volumetric flasks

  • Pipettes

Reagents:

  • Isooctane (2,2,4-trimethylpentane), spectrophotometric grade.

  • p-Anisidine solution: 0.25% (w/v) in glacial acetic acid. This solution should be freshly prepared and protected from light.

Procedure:

  • Accurately weigh an appropriate amount of the this compound sample (e.g., 0.5-4.0 g, depending on the expected p-AV) into a 25 mL volumetric flask.

  • Dissolve the sample in isooctane and dilute to the mark.

  • Measure the absorbance of this solution (Ab) at 350 nm using isooctane as the blank.

  • Pipette 5 mL of the sample solution into one test tube and 5 mL of isooctane into another (for the blank).

  • To each tube, add 1 mL of the p-anisidine solution, mix well, and protect from light.

  • Exactly 10 minutes after adding the reagent, measure the absorbance of the sample solution (As) at 350 nm against the blank solution.

Calculation: p-Anisidine Value = (25 * (1.2 * As - Ab)) / W Where:

  • As = Absorbance of the sample solution after reaction with p-anisidine

  • Ab = Absorbance of the sample solution

  • W = Weight of the sample (g)

Conclusion

The stability of this compound is a paramount consideration for its use in pharmaceutical applications. While pharmacopeial monographs provide a baseline for quality, a thorough comparative evaluation of stability from different commercial suppliers is recommended. By implementing the experimental workflow and protocols outlined in this guide, researchers and drug development professionals can make an informed decision based on empirical data, ensuring the selection of a high-quality, stable this compound that contributes to the overall safety and efficacy of the final drug product. It is imperative to request and compare Certificates of Analysis from potential suppliers as an initial step in the qualification process. For a definitive assessment, conducting a head-to-head stability study under controlled conditions is the most reliable approach.

References

Safety Operating Guide

Proper Disposal of Ethyl Oleate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and proper disposal of chemical waste is a critical aspect of laboratory operations. This guide provides essential, step-by-step procedures for the disposal of ethyl oleate (B1233923), a common excipient and solvent in the pharmaceutical industry. Adherence to these guidelines will help maintain a safe laboratory environment and ensure compliance with regulatory standards.

Standard Operating Procedure (SOP) for Ethyl Oleate Disposal

This protocol outlines the necessary steps for the routine disposal of uncontaminated and contaminated this compound waste.

1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure the following PPE is worn:

  • Gloves: Handle with appropriate chemical-resistant gloves. Gloves must be inspected prior to use and disposed of after use in accordance with good laboratory practices.[1][2]

  • Eye Protection: Use safety glasses or goggles tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[1][2]

  • Lab Coat: A standard lab coat or impervious clothing is necessary to protect against skin contact.[2]

2. Waste Collection:

  • Collect waste this compound in a designated, properly labeled, and suitable closed container.[1][2]

  • Do not mix this compound with other incompatible waste streams. It may react with strong oxidizing agents.[1][2]

  • Store the waste container in a cool, dry, and well-ventilated area, away from heat, sparks, open flames, and other ignition sources.[1][3]

3. Disposal of Liquid this compound:

  • Unused Product: Unused or surplus this compound should be disposed of as a chemical waste.[1][2] Offer surplus and non-recyclable solutions to a licensed disposal company.[1][4]

  • Contaminated Solutions: Solutions containing this compound should be treated as chemical waste. Do not pour down the drain.[2]

4. Disposal of this compound Spills:

In the event of a spill, follow these procedures:

  • Immediate Actions:

    • Eliminate all ignition sources from the immediate area (no smoking, flares, sparks, or flames).[3]

    • Ensure adequate ventilation.[5]

    • Avoid breathing vapors, mist, or gas.[1][2]

    • Wear appropriate personal protective equipment.[3]

  • Containment and Cleanup:

    • For small spills, absorb the material with an inert, non-combustible absorbent material such as sand, earth, vermiculite, or diatomaceous earth.[6][7]

    • For large spills, dike the spilled material to prevent spreading.[3]

    • Collect the absorbed material and place it into a suitable, labeled container for disposal.[6][7]

    • Do not return spilled material to the original container for re-use.[3]

    • Clean the spill area thoroughly.

5. Final Disposal:

  • All this compound waste, whether liquid or absorbed on a solid medium, must be disposed of as hazardous waste in accordance with local, regional, and national regulations.[3]

  • Contact a licensed professional waste disposal service to arrange for pickup and disposal.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

EthylOleateDisposal start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe waste_type Is the waste a spill or routine disposal? ppe->waste_type spill Spill Occurred waste_type->spill Spill routine Routine Disposal waste_type->routine Routine contain_spill Contain Spill & Absorb with Inert Material spill->contain_spill collect_waste Collect in a Labeled, Closed Container routine->collect_waste contain_spill->collect_waste store_waste Store in a Cool, Dry, Well-Ventilated Area collect_waste->store_waste dispose Dispose of as Hazardous Waste via Licensed Disposal Company in Accordance with Regulations store_waste->dispose

This compound Disposal Workflow

This information is intended as a guide and should be supplemented with a thorough review of the specific Safety Data Sheet (SDS) for the this compound product in use and consultation with your institution's Environmental Health and Safety (EHS) department.

References

Personal protective equipment for handling Ethyl Oleate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of all laboratory chemicals is paramount. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for Ethyl Oleate to foster a secure and compliant laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, the use of appropriate personal protective equipment is mandatory to prevent exposure and ensure personal safety. The following table summarizes the required PPE.

PPE CategorySpecification
Eye and Face Protection Wear chemical safety goggles or glasses that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2]
Skin Protection - Gloves: Wear appropriate protective gloves. Nitrile rubber gloves are a suitable option.[3] - Clothing: Wear appropriate protective clothing to prevent skin exposure.[1][2][4]
Respiratory Protection In well-ventilated areas, respiratory protection is not typically required.[2][3] If exposure limits are exceeded or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1]

Glove Specifications

MaterialMinimum Layer ThicknessBreakthrough Time
Nitrile Rubber0.4 mm480 min
Data sourced from a Safety Data Sheet for this compound, tested with Camatril®.[3]

Operational Plan for Handling this compound

A systematic approach to handling this compound minimizes risks and ensures procedural consistency.

1. Preparation and Handling:

  • Ensure the work area is well-ventilated.[1][5]

  • Inspect all PPE for integrity before use.[2][3][4]

  • Wash hands thoroughly after handling the substance.[1][5]

  • Avoid contact with eyes, skin, and clothing.[1][5]

  • Prevent the generation of vapor or mist.[5]

2. Storage:

  • Keep the container tightly closed when not in use.[1][5]

  • Store in a cool, dry, and well-ventilated area.[1][6]

  • Protect from light and air, as this compound can oxidize upon exposure.[2][4][6]

  • Store away from incompatible substances, such as strong oxidants.[1][2]

3. In Case of a Spill:

  • Use proper personal protective equipment as indicated in the PPE section.[1]

  • Absorb the spill with an inert material such as dry sand or earth and place it into a suitable clean, dry, closed container for disposal.[1][7]

  • Ensure the area is well-ventilated.[1]

4. First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1]

  • Ingestion: If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Do not induce vomiting. Seek medical aid.[1][7]

  • Inhalation: Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

Disposal Plan

Proper disposal of this compound is crucial to prevent environmental contamination and comply with regulations.

  • Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to US EPA guidelines in 40 CFR Parts 261.3.[1]

  • Consult state and local hazardous waste regulations to ensure complete and accurate classification.[1]

  • Dispose of surplus and non-recyclable solutions through a licensed disposal company.[3]

  • Contaminated packaging should be disposed of in the same manner as the unused product.[8]

Experimental Workflow for Safe Handling

The following diagram outlines the logical workflow for safely handling this compound from initial risk assessment to final disposal.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_emergency Emergency Response cluster_disposal Disposal risk_assessment Risk Assessment ppe_selection Select Appropriate PPE risk_assessment->ppe_selection ventilation_check Ensure Proper Ventilation ppe_selection->ventilation_check handling_procedure Follow Handling Procedures ventilation_check->handling_procedure storage Store Correctly handling_procedure->storage spill_response Spill Response handling_procedure->spill_response first_aid Administer First Aid handling_procedure->first_aid waste_classification Classify Waste storage->waste_classification dispose Dispose via Licensed Company waste_classification->dispose

Caption: Logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl Oleate
Reactant of Route 2
Reactant of Route 2
Ethyl Oleate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.